Tetrafluoroterephthalic acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,3,5,6-tetrafluoroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNCNCXRGUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215510 | |
| Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-36-8 | |
| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 652-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrafluoroterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-TETRAFLUOROTEREPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NM6WEY2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetrafluoroterephthalic Acid (CAS 652-36-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrafluoroterephthalic acid (C₈H₂F₄O₄), CAS number 652-36-8, is a fluorinated aromatic dicarboxylic acid that has garnered significant interest across various scientific disciplines. Its unique properties, stemming from the presence of four fluorine atoms on the benzene ring, make it a valuable building block in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, safety information, and diverse applications with a focus on its role in drug development and the synthesis of advanced materials.
Chemical and Physical Properties
This compound typically appears as a white to pale yellow crystalline powder.[1] The strong electron-withdrawing nature of the fluorine atoms significantly influences its acidity and reactivity.[2]
| Property | Value | References |
| CAS Number | 652-36-8 | [3] |
| Molecular Formula | C₈H₂F₄O₄ | [3][4] |
| Molecular Weight | 238.09 g/mol | [3] |
| Appearance | White to pale yellow to light orange powder/crystal | [1][5] |
| Melting Point | 275-277 °C (with decomposition) | [3][6][7] |
| Boiling Point (Predicted) | 337.9 ± 42.0 °C | [6] |
| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 0.95 ± 0.10 | [5] |
| Water Solubility | Sparingly soluble, very faint turbidity in hot water | [5][6] |
| Solubility in Organic Solvents | Soluble in N,N-dimethylformamide, dimethyl sulfoxide, and acetonitrile | [2] |
| InChI | 1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | [7] |
| SMILES | OC(=O)c1c(F)c(F)c(C(O)=O)c(F)c1F | [7] |
Synthesis of this compound
The primary and most effective method for synthesizing this compound involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with carbon dioxide.[8] An optimized protocol has been developed to achieve high yields and purity.[8]
Optimized Experimental Protocol
This optimized synthesis protocol allows for the preparation of gram quantities of pure 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC) with a high yield of 95%.[8] This method avoids the formation of the monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid, thus simplifying the purification process.[8]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Carbon Dioxide (CO₂), dried (e.g., by passing through a P₄O₁₀ column)
-
Hydrochloric acid (HCl), aqueous solution (1M)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Dissolve 1,2,4,5-tetrafluorobenzene (1 equivalent) in dry THF in a flask under an argon atmosphere.
-
Cool the solution to approximately -75 °C.
-
Add n-butyllithium (>2 equivalents) dropwise over 30 minutes, ensuring the temperature does not rise above -60 °C.[8]
-
Stir the resulting suspension for 30 minutes at this temperature.[8]
-
Bubble dried CO₂ gas through the solution for 10 minutes at approximately -70 °C, then continue bubbling while allowing the mixture to warm to room temperature over 1 hour.[8] This will result in the formation of a white sludge.[1]
-
Cool the solution to 0 °C and add aqueous HCl (1M), then stir the mixture overnight.[8]
-
Remove the solvents by distillation.[8]
-
Hydrolyze the white solid residue with 7.5% HCl aqueous solution and Et₂O.[1]
-
Separate the aqueous phase and extract it twice with Et₂O.[1]
-
Combine all ether phases and dry over magnesium sulfate.[1]
-
Remove all volatile components.[1]
-
Recrystallize the crude white product from ethyl acetate by adding cyclohexane to yield pure this compound.[1]
Safety and Handling
This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.
| Hazard Classifications | GHS Hazard Statements | Precautionary Statements |
| Eye Irritant 2 | H319: Causes serious eye irritation | P264, P280, P305+P351+P338 |
| Skin Irritant 2 | H315: Causes skin irritation | P264, P280, P302+P352 |
| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
This table provides a summary of key safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[9][10]
Applications
The unique electronic properties and structural rigidity imparted by the fluorinated benzene ring make this compound a versatile building block in several advanced applications.
Drug Development and Medicinal Chemistry
Fluorinated organic compounds are of great interest in the pharmaceutical industry. The introduction of fluorine atoms can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity, thereby improving its efficacy and pharmacokinetic profile.[3] this compound serves as a crucial pharmaceutical intermediate in the synthesis of complex drug molecules.[1][3] While specific biological activities of the parent acid are not extensively documented, it is a key precursor for creating novel therapeutic agents. The structural motif of fluorinated aromatic acids is found in various classes of drugs, and the derivatization of this compound can lead to compounds with potential biological activities.
Materials Science: MOFs and Coordination Polymers
This compound is a widely used organic linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[8][11] The fluorinated linker can influence the resulting material's properties, such as thermal stability and gas adsorption characteristics.[8][12] Theoretical studies have suggested that MOFs constructed with this linker may exhibit superior hydrogen storage properties.[8] It has been used to synthesize coordination polymers with various metals, including thallium, lead, zinc, cobalt, nickel, and manganese.[13]
Polymer Chemistry and Other Applications
This compound is also utilized in polymer chemistry as a monomer for the synthesis of high-performance fluorinated polyesters and polyamides.[2] These polymers often exhibit enhanced thermal stability and chemical resistance.[7][12] Additionally, this compound and its derivatives are used in the synthesis of fluorescent dyes and organic electroluminescent materials for applications such as OLEDs.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 652-36-8 [chemicalbook.com]
- 7. テトラフルオロテレフタル酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ruixibiotech.com [ruixibiotech.com]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound 97 652-36-8 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic Acid
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Core Properties
2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid, also known as tetrafluoroterephthalic acid, is a fluorinated aromatic compound with the chemical formula C₈H₂F₄O₄.[1] The presence of four fluorine atoms on the benzene ring significantly influences its chemical and physical properties, imparting high thermal stability and chemical resistance due to the strength of the carbon-fluorine bonds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₂F₄O₄ | [1][2] |
| Molar Mass | 238.09 g/mol | [2][3] |
| Melting Point | 275-277 °C (decomposes) | [2] |
| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [2] |
| Appearance | White to light yellow powder or crystal | |
| Solubility | Very faint turbidity in hot water | [2] |
| pKa (Predicted) | 0.95 ± 0.10 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid. A summary of available data is provided in Table 2.
| Spectroscopy | Data Highlights | Reference |
| ¹³C NMR | Data available on PubChem | [3] |
| Infrared (IR) | Spectra available in the NIST WebBook | |
| Mass Spectrometry | Electron ionization mass spectrum available in the NIST WebBook |
Crystallographic Data
The crystal structure of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid has been determined and is available in the Cambridge Structural Database.[3] This information is vital for understanding its solid-state packing and for the design of crystalline materials such as metal-organic frameworks.
Experimental Protocols
Optimized Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic Acid
An optimized, high-yield synthesis starting from 1,2,4,5-tetrafluorobenzene has been reported.[4] This method avoids the formation of the monosubstituted byproduct, simplifying purification.[4]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), dry
-
Carbon dioxide (CO₂), from dry ice
-
Hydrochloric acid (HCl), 7.5% aqueous solution
-
Diethyl ether (Et₂O)
-
Argon or Nitrogen gas
Procedure: [4]
-
In an argon atmosphere, dissolve 2.13 g (14.2 mmol) of 1,2,4,5-tetrafluorobenzene in 250 mL of dry THF and cool the solution to approximately -75 °C.
-
Over a period of 30 minutes, add 25 mL of n-BuLi (40.0 mmol) dropwise while stirring the reaction mixture.
-
Continue stirring for 4 hours at -75 °C.
-
Bubble CO₂ gas, obtained from the sublimation of dry ice, through the solution. The mixture will become a white sludge.
-
Remove the solvent.
-
Hydrolyze the white solid residue with 100 mL of 7.5% aqueous HCl and 100 mL of Et₂O.
-
Separate the aqueous phase and extract it twice more with 100 mL of Et₂O each time.
-
Combine the organic phases.
The following diagram illustrates the workflow for this synthesis.
Purification by Recrystallization
Single crystals of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid dihydrate can be obtained by recrystallization from a water/acetone mixture.[4]
Applications in Research and Development
Metal-Organic Frameworks (MOFs)
A significant application of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid is as a linker molecule in the synthesis of metal-organic frameworks (MOFs). The fluorinated backbone of the linker can impart unique properties to the resulting MOF, such as altered gas adsorption characteristics. Theoretical studies have suggested that MOFs constructed with this linker may exhibit superior hydrogen storage properties.[4]
Drug Development and Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties of a drug candidate. These improvements can include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can prevent metabolic oxidation at that position, potentially increasing the drug's half-life.
-
Increased Lipophilicity: Fluorination can increase a molecule's ability to cross biological membranes, which may improve bioavailability.
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH.
-
Modified Binding Affinities: Fluorine atoms can participate in unique non-covalent interactions, such as orthogonal multipolar interactions, which can enhance binding to target proteins.
While these general principles highlight the potential of fluorinated compounds like 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid in drug design, specific studies on the biological activity or its role in signaling pathways are not extensively available in the current literature. It is known to be an environmental transformation product of the pesticide Tefluthrin.[3] Further research is needed to explore the specific biological targets and potential therapeutic applications of this compound and its derivatives.
Safety Information
2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid is classified as an irritant.[3] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
References
Physical and chemical properties of Tetrafluoroterephthalic acid
An In-depth Technical Guide to Tetrafluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₈H₂F₄O₄), a fluorinated aromatic dicarboxylic acid, is a pivotal building block in advanced materials science and pharmaceutical development. Its unique properties, imparted by the tetrafluorinated benzene ring, include enhanced thermal stability, chemical resistance, and the ability to modify the pharmacokinetic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its primary applications. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Introduction
2,3,5,6-Tetrafluoroterephthalic acid, CAS number 652-36-8, is a white to off-white crystalline solid.[1][4] It is a derivative of terephthalic acid where the four hydrogen atoms on the benzene ring have been replaced by fluorine atoms. This substitution significantly alters the molecule's electronic properties, stability, and reactivity, making it a valuable intermediate in various fields.[1][2] In the pharmaceutical industry, its incorporation into drug molecules can enhance metabolic stability, bioavailability, and binding affinity.[1][2] Furthermore, it serves as a versatile linker for creating metal-organic frameworks (MOFs) and high-performance fluorinated polymers.[1][5]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. The presence of electron-withdrawing fluorine atoms makes the carboxylic acid groups more acidic compared to terephthalic acid.
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/solid | [1][2][4] |
| Molecular Formula | C₈H₂F₄O₄ | [2][4][6][7] |
| Molecular Weight | 238.09 g/mol | [2][4][6][8] |
| Melting Point | 275-277 °C (decomposes) | [2][4][7][9] |
| Boiling Point (Predicted) | 337.9 ± 42.0 °C | [7][9] |
| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [4][7][9] |
| Solubility | Sparingly soluble in water; very faint turbidity in hot water.[1][7][9][10] Soluble in organic solvents like DMF and DMSO.[11] | [1][7][9][10][11] |
| pKa (Predicted) | 0.95 ± 0.10 | [1][7] |
| Vapor Pressure | 3.98E-05 mmHg at 25°C | [9][10] |
| Flash Point | 158.1 °C | [9][10] |
Spectroscopic Data
| Spectrum Type | Key Data Points | Source(s) |
| ¹H NMR (acetone-d₆) | δ = 11.2 ppm (s, 2H; COOH) | [5] |
| ¹³C NMR (acetone-d₆) | δ = 160.1 ppm (s; COOH); 145.9 ppm (dm; ¹JCF = 253.1 Hz, C2,3,5,6), 116.4 ppm (m, C1,4) | [5] |
| ¹⁹F NMR (acetone-d₆) | δ = -140.75 ppm (s; F2,3,5,6) | [5] |
| Infrared (IR) | Available from the NIST Chemistry WebBook. The spectrum shows characteristic absorptions for O-H, C=O, and C-F bonds. | [6][8][12] |
| Mass Spectrometry (EI) | Available from the NIST Chemistry WebBook. Molecular ion (M+) at m/z = 238. | [6][8] |
Experimental Protocols
Optimized Synthesis of this compound
An optimized, high-yield synthesis protocol has been developed that avoids the formation of monosubstituted byproducts, thus simplifying purification.[5] The method involves the dilithiation of 1,2,4,5-tetrafluorobenzene followed by carbonation.[5][13]
Materials:
-
1,2,4,5-tetrafluorobenzene (C₆F₄H₂)
-
n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (CO₂), solid (dry ice)
-
Hydrochloric acid (HCl), 7.5% aqueous solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Cyclohexane
-
Argon gas
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1,2,4,5-tetrafluorobenzene (1 equivalent, e.g., 2.13 g) in 250 mL of anhydrous THF.[14]
-
Cooling: Cool the solution to approximately -75 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.8 equivalents, e.g., 25 mL of a 1.6 M solution) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -75 °C.[14]
-
Stirring: Stir the reaction mixture at this temperature for 4 hours.
-
Carbonation: Bubble CO₂ gas (generated by sublimating dry ice) through the solution. The reaction mixture will turn into a white slurry.[5][14]
-
Work-up:
-
Drying and Isolation: Combine the organic phases and dry over anhydrous MgSO₄.[5][14] Filter and remove all volatiles under reduced pressure to yield the crude white product.
-
Recrystallization: Recrystallize the crude product from hot ethyl acetate by adding cyclohexane to obtain pure this compound.[5][14] The reported yield for this optimized protocol is approximately 95%.[5]
Applications in Research and Development
The unique structural and electronic properties of this compound make it a highly desirable component in several areas of chemical science.
-
Pharmaceutical Intermediates: The introduction of a tetrafluorinated phenyl ring into a drug candidate can significantly improve its metabolic stability by blocking sites susceptible to oxidative metabolism. It can also alter lipophilicity and binding interactions, potentially enhancing drug efficacy and pharmacokinetics.[2]
-
Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it serves as an organic linker to construct robust MOFs. The fluorine atoms can be used to tune the properties of the framework, such as pore size, hydrophobicity, and gas sorption characteristics.[1]
-
High-Performance Polymers: It is a monomer used in the synthesis of fluorinated polyesters and polyamides.[11] These polymers exhibit enhanced thermal stability, chemical resistance, and desirable optical properties.[1][3]
-
Organic Electronics: The compound is used as a building block for organic electroluminescent materials for applications in Organic Light-Emitting Diodes (OLEDs).[11]
Safety Information
This compound is an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6][7]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]
- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 652-36-8 [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
Tetrafluoroterephthalic acid molecular structure and formula
An In-depth Technical Guide to Tetrafluoroterephthalic Acid
Introduction
This compound, systematically named 2,3,5,6-tetrafluoroterephthalic acid, is a halogenated aromatic dicarboxylic acid.[1][2] It is a derivative of terephthalic acid with four hydrogen atoms on the benzene ring substituted by fluorine atoms. This substitution significantly alters its chemical and physical properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics compared to its non-fluorinated counterpart.[1] At room temperature, it presents as a white to off-white crystalline solid.[1]
Due to its rigid structure and the presence of coordinating carboxylic acid groups, it is a highly valuable building block, or "linker," in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.[3] Its applications extend to polymer chemistry and as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialty optical materials.[4][5]
Molecular Structure and Properties
The molecular structure consists of a central benzene ring where the hydrogen atoms at positions 2, 3, 5, and 6 are replaced by fluorine atoms. Two carboxylic acid groups are attached at the para (1 and 4) positions.[1] The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic protons.
Molecular Formula and Identifiers
The fundamental identifiers and formula for this compound are summarized below.
| Identifier | Value |
| Molecular Formula | C₈H₂F₄O₄[6] |
| Molecular Weight | 238.09 g/mol [6][7] |
| IUPAC Name | 2,3,5,6-tetrafluoroterephthalic acid[6] |
| CAS Number | 652-36-8[6] |
| SMILES String | OC(=O)c1c(F)c(F)c(C(O)=O)c(F)c1F[7] |
Physicochemical Properties
Key physical and chemical properties are detailed in the following table. The material is a solid at room temperature and is sparingly soluble in water.[1]
| Property | Value |
| Appearance | White to light yellow crystalline powder[2][4] |
| Melting Point | 275-277 °C (decomposes)[7] |
| pKa (Predicted) | 0.95 ± 0.10[2] |
| Topological Polar Surface Area | 74.6 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
Molecular Structure Visualization
The 2D chemical structure of this compound is depicted below, illustrating the arrangement of atoms.
Experimental Protocols
Optimized Synthesis
An optimized, high-yield synthesis protocol for this compound has been developed, starting from 1,2,4,5-tetrafluorobenzene.[3] This method avoids the formation of significant monosubstituted byproducts, simplifying purification.[3]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-Butyllithium (n-BuLi) solution
-
Dry Tetrahydrofuran (THF)
-
Carbon Dioxide (CO₂) (from dry ice)
-
7.5% Hydrochloric acid (HCl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Cyclohexane
-
Argon atmosphere
Procedure:
-
Dissolve 1 equivalent of 1,2,4,5-tetrafluorobenzene in approximately 250 mL of dry THF in a flask under an argon atmosphere.
-
Cool the solution to approximately -75 °C using a suitable cooling bath.
-
Add 2.8 equivalents of n-BuLi solution dropwise over a period of 30 minutes. Stir the reaction mixture at -75 °C.[4]
-
After stirring for 4 hours, bubble gaseous CO₂ (obtained by sublimating dry ice) through the solution. The reaction mixture will turn into a white slurry.[4]
-
Remove the solvent via rotary evaporation.
-
Hydrolyze the resulting white solid residue with 100 mL of 7.5% aqueous HCl and 100 mL of Et₂O.
-
Perform a liquid-liquid extraction. Separate the aqueous phase and extract it twice more with 100 mL portions of Et₂O.
-
Combine all the organic (ether) phases and dry them over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and remove all volatiles to yield the crude white product.
-
Recrystallize the crude product from ethyl acetate by adding cyclohexane to obtain pure this compound.
This protocol has a reported yield of 95%.[3]
Characterization
The purity and structure of the synthesized compound are typically confirmed by several analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the molecular structure. The purity can be estimated to be >98% if no additional signals are observed.[3]
-
¹H NMR (in acetone-d6): A singlet is observed around δ 11.2 ppm, corresponding to the two equivalent carboxylic acid protons.[3]
-
¹³C NMR (in acetone-d6): Signals appear at approximately δ 160.1 (COOH), δ 145.9 (C-F), and δ 116.4 (C-COOH).[3]
-
¹⁹F NMR (in acetone-d6): A singlet is observed at approximately δ -140.75 ppm.[3]
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on bond lengths, angles, and crystal packing. The crystal structure of this compound has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 770475.[1][6] It crystallizes in the triclinic space group P1̅.[1]
-
Elemental Analysis: Confirms the mass percentages of carbon and hydrogen in the compound. For C₈H₂F₄O₄, the calculated values are C, 40.35% and H, 0.85%.[3]
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the optimized synthesis and purification of this compound.
Applications in Research and Development
This compound is a versatile compound with significant applications in materials science and chemical synthesis.
-
Metal-Organic Frameworks (MOFs): It is a widely used organic linker for constructing MOFs. The resulting frameworks can exhibit high thermal stability and are explored for gas storage, separation, and catalysis.
-
Polymer Chemistry: The compound is used as a monomer in the synthesis of high-performance fluorinated polymers, such as polyesters and polyamides.[5] These materials often possess enhanced thermal stability, chemical resistance, and desirable optical properties.[5][7]
-
Pharmaceutical and Agrochemical Synthesis: It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides, providing a key structural motif for new drug development.[4]
-
Optical and Electronic Materials: It is a building block for fluorescent dyes and organic electroluminescent materials used in applications like organic light-emitting diodes (OLEDs).[5]
Safety and Handling
This compound is classified as an irritant.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. This compound (CAS 652-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 652-36-8 [chemicalbook.com]
- 5. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. chembk.com [chembk.com]
In-Depth Technical Guide to the Physicochemical Properties of C8H2F4O4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and elemental composition of the chemical compound with the molecular formula C8H2F4O4. The information herein is intended to support research and development activities where the precise physicochemical characteristics of this molecule are of importance.
Molecular Properties
The fundamental molecular properties of C8H2F4O4 have been calculated based on its atomic composition. These properties are crucial for a variety of applications, from analytical method development to computational modeling and drug design.
Data Presentation
The calculated molecular weight and elemental analysis for C8H2F4O4 are summarized in the table below. These values are derived from the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).
| Property | Value |
| Molecular Formula | C8H2F4O4 |
| Molecular Weight | 254.07 g/mol |
| Elemental Analysis | |
| Carbon (C) | 37.82% |
| Hydrogen (H) | 0.80% |
| Fluorine (F) | 29.90% |
| Oxygen (O) | 25.19% |
Experimental Determination of Molecular Properties
The theoretical data presented above can be experimentally verified using standard analytical techniques. The following section outlines the typical methodologies employed for the determination of molecular weight and elemental composition.
Experimental Protocols
1. Molecular Weight Determination by Mass Spectrometry:
-
Objective: To determine the experimental molecular weight of C8H2F4O4.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Methodology:
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺·), from which the molecular weight is determined.
-
2. Elemental Analysis by Combustion Analysis:
-
Objective: To determine the percentage composition of Carbon, Hydrogen, and other elements in C8H2F4O4.
-
Instrumentation: An elemental analyzer.
-
Methodology:
-
Sample Preparation: A precise amount of the dry, pure sample is weighed.
-
Combustion: The sample is combusted in a furnace at high temperatures in the presence of a controlled amount of oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, and other gases) are passed through a series of columns to separate them. The amount of each gas is then measured by a thermal conductivity detector.
-
Calculation: The percentage of each element is calculated from the masses of the combustion products. Fluorine and Oxygen content are often determined by other specific methods, such as ion chromatography for fluorine and pyrolysis for oxygen.
-
Conceptual Workflow
The logical flow for the characterization of a novel chemical entity like C8H2F4O4 is depicted in the following diagram. This workflow illustrates the key stages from initial synthesis or isolation to the final determination of its fundamental physicochemical properties.
Caption: Workflow for the physicochemical characterization of C8H2F4O4.
A Technical Guide to the Melting Point and Thermal Stability of Tetrafluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and thermal stability of Tetrafluoroterephthalic acid (TFTA), a fluorinated aromatic compound of significant interest in materials science and pharmaceutical development. Due to the presence of four fluorine atoms on the benzene ring, TFTA exhibits enhanced chemical and thermal stability compared to its non-fluorinated analog, terephthalic acid.[1][2][3] This document outlines its key thermal properties, details the experimental protocols for their determination, and presents a visual workflow for thermal analysis.
Core Properties of this compound
This compound is a white to off-white crystalline solid at room temperature.[1] Its robust structure, imparted by the strong carbon-fluorine bonds, results in a high melting point and notable thermal resilience.[3]
Quantitative Data Summary
The following table summarizes the key physical and thermal properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| Melting Point | 275-277 °C (with decomposition) | [4][5][6] |
| 275 °C (with decomposition) | [7] | |
| Boiling Point (Predicted) | 337.9 ± 42.0 °C | [5][6] |
| Flash Point (Predicted) | 158.1 °C | [5][6] |
| Thermal Stability | Stable up to 250 °C (for its diammonium salt) | [7] |
It is important to note that this compound decomposes upon melting.[4][5][6][7] One study suggests that recrystallization from water can lead to the formation of a dihydrate, which may exhibit a slightly higher melting point.[7]
Experimental Protocols
The determination of the melting point and thermal stability of compounds like this compound relies on standardized analytical techniques. The most common methods are melting point apparatus, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Melting Point Determination
The melting point is determined by heating a small sample of the material and observing the temperature range over which it transitions from a solid to a liquid.
Methodology:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.
Thermal Stability Analysis
Thermal stability is often assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information about decomposition temperatures, phase transitions, and heat flow associated with thermal events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is particularly useful for determining the decomposition temperature.
Methodology:
-
A small, precisely weighed sample (typically 7-20 mg) is placed in a TGA sample pan.[8]
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[7][8]
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots percent weight loss versus temperature, with significant weight loss indicating decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[9]
Methodology:
-
A small amount of the sample (typically 10-20 mg) is encapsulated in a sample pan.[9] An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated or cooled at a controlled rate.
-
The instrument measures the energy required to maintain a zero temperature difference between the sample and the reference.
-
The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. Melting is observed as an endothermic peak.[9]
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound like this compound.
Caption: Workflow for determining the thermal properties of a chemical compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97 652-36-8 [sigmaaldrich.com]
- 3. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]
- 4. 四氟对苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Lifetime Analysis of PET and Recycled PET Fibers - TA Instruments [tainstruments.com]
- 9. analyticalanswersinc.com [analyticalanswersinc.com]
Crystal Structure of Tetrafluoroterephthalic Acid Dihydrate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoroterephthalic acid (H₂tfBDC) is a fluorinated aromatic dicarboxylic acid that serves as a critical building block, or linker, in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Its rigid structure and the electron-withdrawing nature of the fluorine atoms impart unique properties to the resulting materials. When crystallized in the presence of water, it forms a dihydrate (H₂tfBDC·2H₂O), the structure of which is stabilized by an extensive hydrogen-bonding network.[1] Understanding the precise solid-state arrangement of this dihydrate is crucial for controlling polymorphism, predicting material properties, and designing new crystalline materials with desired topologies and functionalities.
This technical guide provides a comprehensive overview of the crystal structure of 2,3,5,6-tetrafluoroterephthalic acid dihydrate, detailing the experimental protocols for its synthesis and crystallographic analysis, and presenting its key structural features.
Synthesis and Crystallization
The formation of single crystals of tetrafluoroterephthalic acid dihydrate is achieved through a two-stage process: the initial synthesis of the anhydrous acid, followed by a recrystallization step.
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid (Anhydrous)
A high-yield synthesis of the anhydrous precursor can be achieved as follows[1]:
-
Reaction Setup: A solution of 1,2,4,5-tetrafluorobenzene in tetrahydrofuran (THF) is prepared.
-
Lithiation: The solution is cooled to approximately -75 °C. More than two equivalents of n-butyllithium (n-BuLi) are added dropwise over 30 minutes, and the resulting suspension is stirred for an additional 30 minutes.
-
Carbonation: Dried carbon dioxide (CO₂) gas is bubbled through the cooled suspension. This is continued for 10 minutes at -70 °C, and then while the mixture is allowed to warm to room temperature over one hour.
-
Hydrolysis: The solution is recooled to 0 °C, and aqueous hydrochloric acid (1M HCl) is added. The mixture is stirred overnight.
-
Purification: Solvents are removed by distillation. The residue is washed with a small amount of pentane. The crude product can be further purified by repeating the lithiation and carbonation steps to yield highly pure 2,3,5,6-tetrafluoroterephthalic acid.[1] Purity is typically assessed by ¹⁹F-NMR spectroscopy.[1]
Experimental Protocol: Crystallization of the Dihydrate
Single crystals of the dihydrate suitable for X-ray diffraction are obtained through a straightforward recrystallization process:
-
The synthesized anhydrous 2,3,5,6-tetrafluoroterephthalic acid is dissolved in a water/acetone mixture.
-
Slow evaporation of the solvent mixture yields colorless single crystals of the dihydrate, H₂tfBDC·2H₂O.[1]
Crystal Structure Determination
The molecular and crystal structure was elucidated using single-crystal X-ray diffraction.
Experimental Protocol: X-ray Diffraction Analysis
The data collection and structure refinement process is outlined below[1]:
-
Crystal Mounting: An isolated single crystal is mounted in a sealed glass capillary.
-
Data Collection: Diffraction data are collected on a single-crystal diffractometer (e.g., Stoe IPDS II or Bruker APEX-II) using Molybdenum Kα radiation (MoKα).
-
Data Reduction: The raw diffraction data are processed and reduced using appropriate software packages (e.g., Stoe program package).
-
Structure Solution: The crystal structure is solved using direct methods or Patterson synthesis with software such as SIR-92 or SHELXS.
-
Structure Refinement: The structural model is completed and refined using difference Fourier maps and full-matrix least-squares on F² with software like SHELXL-97. All non-hydrogen atoms are typically refined anisotropically.
Crystallographic Data and Structure Analysis
This compound dihydrate crystallizes in the monoclinic system. The key crystallographic data are summarized in Table 1.
Crystal Data
| Parameter | Value |
| Chemical Formula | C₈H₂F₄O₄·2H₂O |
| Formula Weight | 274.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z | 2 |
| Unit Cell Dimensions | Data available from the Cambridge Crystallographic Data Centre |
| CCDC Deposition No. | 770476 |
Full crystallographic data, including unit cell parameters, atomic coordinates, and bond lengths/angles, can be obtained free of charge from the Cambridge Crystallographic Data Centre (CCDC) via --INVALID-LINK--, quoting deposition number 770476.[1]
Structural Analysis: The Hydrogen Bonding Network
The defining feature of the H₂tfBDC·2H₂O crystal structure is its extensive and robust hydrogen-bonding network.[1] Unlike the anhydrous form, where carboxylic acid groups typically form dimers, the presence of water molecules in the dihydrate fundamentally alters the intermolecular interactions.
The water molecules act as bridges, connecting the this compound molecules. Each carboxylic acid group engages in hydrogen bonding with the water molecules, which in turn hydrogen-bond to adjacent acid molecules. This creates a layered or three-dimensional supramolecular architecture, satisfying the hydrogen bond donor and acceptor capabilities of both the acid and water molecules.
Conclusion
The crystal structure of 2,3,5,6-tetrafluoroterephthalic acid dihydrate has been unambiguously determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic P2₁/c space group. The incorporation of two water molecules per formula unit fundamentally directs the solid-state packing, resulting in an extensive hydrogen-bonding network that is distinct from the anhydrous form. This well-defined structure provides a critical reference for researchers in materials science and drug development, offering insights into the supramolecular synthons involving fluorinated carboxylic acids and their role in crystal engineering.
References
Spectroscopic Profile of Tetrafluoroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tetrafluoroterephthalic acid, a key building block in the development of advanced materials and pharmaceuticals. This document presents nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with detailed experimental protocols to aid in the characterization and analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectral data.
NMR Data
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound in Acetone-d₆ [1]
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | 11.2 | singlet | - | COOH |
| ¹³C | 160.1 | singlet | - | C OOH |
| 145.9 | doublet of multiplets | ¹JCF = 253.1 | C 2, C 3, C 5, C 6 | |
| 116.4 | multiplet | - | C 1, C 4 | |
| ¹⁹F | -140.75 | singlet | - | F 2, F 3, F 5, F 6 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of 2,3,5,6-tetrafluoroterephthalic acid (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as acetone-d₆.[1] The solution should be homogeneous and free of any solid particles.
Instrumentation and Acquisition: NMR spectra are typically acquired on a spectrometer operating at a field strength of 400 MHz or higher. For the acquisition of ¹³C spectra of fluorinated compounds, ¹H and ¹⁹F double decoupling can be employed to simplify the spectra and enhance the signal-to-noise ratio. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used for ¹H, ¹³C, and ¹⁹F acquisitions.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in this compound.
IR Spectral Data
The NIST Chemistry WebBook provides a reference IR spectrum for 2,3,5,6-tetrafluoroterephthalic acid. The spectrum was obtained from a solid sample prepared as a split mull, using Fluorolube for the 3800-1330 cm⁻¹ region and Nujol for the 1330-400 cm⁻¹ region.[2] Key vibrational bands are expected for the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-F stretching modes.
Table 2: Predicted Key IR Absorption Regions for this compound
| Wavenumber Range (cm⁻¹) | Vibration |
| 3300 - 2500 | O-H stretch (broad, characteristic of carboxylic acid dimers) |
| 1720 - 1680 | C=O stretch |
| 1440 - 1395 | O-H bend |
| 1300 - 1000 | C-F stretch |
| 1250 - 1020 | C-O stretch |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the molecular vibrations of this compound. While a publicly available, comprehensive Raman spectrum with peak assignments for 2,3,5,6-tetrafluoroterephthalic acid is not readily found in the searched literature, data for the closely related terephthalic acid can provide some insight into the expected vibrational modes.[3][4][5] For fluorinated compounds, strong Raman scattering from C-F bonds is also anticipated.
Expected Raman Active Modes
Based on the structure of this compound, the following Raman active modes are expected:
-
Aromatic C-C stretching: Bands in the region of 1600-1400 cm⁻¹.
-
Carboxylic acid C=O stretching: A band typically around 1650 cm⁻¹.
-
C-F stretching: Strong bands in the 1300-1000 cm⁻¹ region.
-
Ring breathing modes: Characteristic vibrations of the benzene ring.
Experimental Protocol for Raman Spectroscopy
Sample Preparation: A small amount of the solid, powdered this compound is placed on a microscope slide or in a sample holder.
Instrumentation and Acquisition: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of approximately 200 to 3500 cm⁻¹.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 3. Fourier transform infrared and raman spectra, vibrational assignment and ab initio calculations of terephthalic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raman spectra of terephthalic acid crystals in the temperature range 5K-300K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Quantum Chemical Calculations for Tetrafluoroterephthalic Acid: A Technical Guide
Introduction
Tetrafluoroterephthalic acid (H₂tfBDC), a fluorinated analog of terephthalic acid, is a crucial building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2][3] Its unique electronic and structural properties, conferred by the electron-withdrawing fluorine atoms, make it a subject of significant interest in materials science and drug development. Quantum chemical calculations provide a powerful theoretical framework for elucidating the molecular geometry, vibrational modes, and electronic characteristics of this compound, offering insights that complement and guide experimental studies. This guide details the computational methodologies, presents key calculated data, and outlines the experimental protocols for the study of this compound.
Computational Methodology
The theoretical investigation of this compound is predominantly carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.[4][5]
Computational Details:
-
Software: Calculations are typically performed using quantum chemistry software packages like Gaussian.[4][6]
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice.[6][7]
-
Basis Set: A common and effective basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[6]
-
Environment: Initial geometry optimizations and frequency calculations are often performed in the gas phase to model an isolated molecule. To simulate more realistic conditions, the effect of a solvent can be incorporated using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM).[4][6]
The computational process begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8][9] Further analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties.[6][10][11]
Data Presentation
The following tables summarize the key quantitative data obtained from quantum chemical calculations for this compound, alongside available experimental data for comparison.
Table 1: Optimized Molecular Geometry Parameters
The molecular structure of this compound has been determined experimentally via single-crystal X-ray diffraction.[1][3] Theoretical calculations aim to reproduce these geometric parameters.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 | ~1.39 |
| C-F | ~1.35 | ~1.35 | |
| C-C (carboxyl) | ~1.50 | ~1.50 | |
| C=O | ~1.21 | 1.219[1] | |
| C-O | ~1.35 | 1.304[1] | |
| Bond Angles | C-C-C (aromatic) | ~120 | ~120 |
| F-C-C | ~120 | ~120 | |
| O=C-O | ~123 | ~123 | |
| C-C=O | ~124 | ~124 | |
| Dihedral Angle | C-C-C=O | Variable* | 39.9 (in dihydrate)[1] |
*The dihedral angle between the carboxylic acid group and the benzene ring can vary due to rotational freedom. The planarity is influenced by intermolecular interactions, such as hydrogen bonding in the solid state.
Table 2: Calculated Vibrational Frequencies and Experimental Assignments
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[9] The NIST Chemistry WebBook provides experimental IR spectral data for this compound.[12][13]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Peak (cm⁻¹) |
| O-H stretch | ~3500-3700 | Broad band ~2500-3300 |
| C=O stretch | ~1750 | ~1700 |
| C=C aromatic stretch | ~1600 | ~1600 |
| C-O stretch | ~1300 | ~1300 |
| C-F stretch | ~1100-1200 | ~1150 |
| O-H bend | ~900 | ~930 |
Table 3: Electronic Properties
The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic transitions.[6][11] The HOMO-LUMO energy gap is an indicator of molecular stability.
| Property | Calculated Value (eV) |
| HOMO Energy | -7.0 to -8.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 |
Experimental Protocols
Experimental validation is essential to confirm the accuracy of computational predictions.
1. Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.
-
Methodology:
-
High-quality single crystals of this compound are grown, often by slow evaporation from a suitable solvent mixture (e.g., water/acetone).[1][3]
-
A crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.
-
The diffraction pattern of scattered X-rays is collected as the crystal is rotated.
-
The collected data is processed to determine the electron density distribution within the crystal, from which the atomic positions are derived and the molecular structure is refined.
-
2. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
-
Objective: To measure the vibrational frequencies of the molecule's functional groups. FTIR and Raman spectroscopy are complementary techniques.[14]
-
Methodology (FTIR):
-
A solid sample of this compound is prepared, typically as a KBr pellet or a mull (e.g., Nujol).[12]
-
The sample is placed in the path of a broad-spectrum infrared beam.
-
The instrument measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The resulting data is presented as a spectrum of absorbance or transmittance versus wavenumber.[14][15]
-
-
Methodology (Raman):
-
A solid or dissolved sample is illuminated with a monochromatic laser source.
-
The light scattered by the sample is collected and analyzed.
-
A small fraction of the scattered light is shifted in frequency (the Raman effect) due to inelastic scattering from the molecule's vibrational modes. A spectrum of intensity versus the Raman shift (in cm⁻¹) is generated.[14]
-
Visualizations
Diagram 1: Quantum Chemical Calculation Workflow
Caption: Workflow for quantum chemical calculations.
Diagram 2: Integration of Theory and Experiment
Caption: Relationship between theoretical and experimental studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimized synthesis of this compound: a versatile linking ligand for the construction of new coordination polymers and metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tkm.kit.edu [tkm.kit.edu]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. arxiv.org [arxiv.org]
Health and safety information for Tetrafluoroterephthalic acid
An In-depth Technical Guide to the Health and Safety of Tetrafluoroterephthalic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of chemical reagents is paramount for ensuring a safe laboratory environment. This technical guide provides a comprehensive overview of the known health and safety information for this compound (CAS No. 652-36-8).
Chemical Identification
This compound is a fluorinated aromatic compound.[1] At room temperature, it exists as a white to off-white crystalline solid.[2]
| Identifier | Value |
| Chemical Name | 2,3,5,6-Tetrafluoroterephthalic acid |
| Synonyms | 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid, Perfluoroterephthalic acid |
| CAS Number | 652-36-8[1][3][4][5][6][7] |
| Molecular Formula | C₈H₂F₄O₄[3][4][5][7] |
| Molecular Weight | 238.09 g/mol [3][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][3][5][8][9][10][11]
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning [2][3][4][5][10] |
| Hazard Statements | H315: Causes skin irritation.[2][3][4][5][8][9][10] H319: Causes serious eye irritation.[2][3][4][5][8][9][10] H335: May cause respiratory irritation.[2][3][5][8][9][10] |
| Precautionary Statements | Prevention: P261, P264, P271, P280[3][5][8][10] Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364[2][3][4][8] Storage: P403+P233, P405[3][8][12] Disposal: P501[3][8][12] |
Toxicological Information
While detailed toxicological studies are limited, the available data indicates that this compound may pose moderate health risks upon exposure.[2] It is not currently classified as a carcinogen by major regulatory agencies.[2]
| Exposure Route | Effects |
| Inhalation | May cause respiratory irritation.[2][3][8][9] Symptoms can include coughing, wheezing, and shortness of breath. |
| Skin Contact | Causes skin irritation.[2][3][4][8][9] Prolonged contact may lead to mild dermal irritation.[2] |
| Eye Contact | Causes serious eye irritation.[2][3][4][8][9] |
| Ingestion | May lead to irritation of the gastrointestinal system.[2] |
First-Aid Measures
In the event of exposure, immediate action is critical. The following table summarizes the recommended first-aid procedures.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][12] If you feel unwell, call a POISON CENTER or doctor.[12] |
| Skin Contact | Wash the affected area with plenty of soap and water.[4][12] If skin irritation occurs, get medical advice or attention.[4] Contaminated clothing should be removed and washed before reuse.[4][8] |
| Eye Contact | Rinse cautiously with water for several minutes.[4][12] If present and easy to do, remove contact lenses.[4][12] Continue rinsing.[4][12] If eye irritation persists, seek medical advice or attention.[4] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards.[8][12] If symptoms occur, get medical attention.[8][12] |
Handling, Storage, and Personal Protection
Proper handling and storage procedures, along with the use of appropriate personal protective equipment (PPE), are essential for minimizing the risk of exposure.
Handling and Storage
| Aspect | Recommendations |
| Handling | Wash hands and face thoroughly after handling.[4] Use only in a well-ventilated area or outdoors.[8][12] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][12] Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a well-ventilated place and keep the container tightly closed.[8][12] Store in a cool, dark, and dry place.[4] Keep away from incompatible materials such as oxidizing agents.[4] |
Exposure Controls and Personal Protective Equipment
| PPE | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are required.[4] A face shield may be necessary in situations with a higher risk of splashing.[4] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber).[4] Protective clothing and boots should be worn as needed.[4] |
| Respiratory Protection | A dust respirator (e.g., N95) should be used if dust is generated and ventilation is inadequate. |
| Engineering Controls | Work should be conducted in a well-ventilated area.[8][12] A local exhaust system or a chemical fume hood is recommended. Ensure that eyewash stations and safety showers are readily accessible.[12] |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not available in publicly accessible safety data sheets or chemical databases. These protocols are typically found in specialized toxicology literature. Researchers requiring this level of detail should consult relevant peer-reviewed scientific journals.
Spill Response Workflow
A systematic approach is crucial for safely managing a spill of this compound. The following diagram outlines a general workflow for spill response.
Caption: Workflow for handling a chemical spill.
References
- 1. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 652-36-8 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound [webbook.nist.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 652-36-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound | 652-36-8 [amp.chemicalbook.com]
- 11. This compound [chembk.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to High-Purity Tetrafluoroterephthalic Acid for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount to the integrity and success of their work. Tetrafluoroterephthalic acid (TFTA), a fluorinated aromatic dicarboxylic acid, is an increasingly important building block in the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of high-purity TFTA, with a focus on its relevance to the pharmaceutical industry.
Commercial Availability and Purity
High-purity this compound is available from several commercial suppliers, though the standard purity offered is typically around 97%. For applications in pharmaceutical research and development, where impurity profiles can significantly impact experimental outcomes and regulatory approval, sourcing TFTA with the highest possible purity is critical.
A summary of prominent suppliers and their standard product specifications is provided in the table below. It is important to note that while certificates of analysis (CoAs) are available from suppliers, they are often lot-specific and may not be publicly accessible. Researchers are advised to request lot-specific CoAs to obtain detailed information on impurity profiles. To date, no commercial suppliers have been identified that explicitly offer TFTA with a purity exceeding 99% as a standard catalog item.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Melting Point (°C) |
| Sigma-Aldrich (Merck) | 97%[1] | 652-36-8[1] | C₈H₂F₄O₄[1] | 275-277 (dec.)[1] |
| Tokyo Chemical Industry (TCI) | >97.0%[2] | 652-36-8[2] | C₈H₂F₄O₄[2] | Not specified |
| Oakwood Chemical | 97%[3] | 652-36-8[3] | C₈H₂F₄O₄[3] | 275-277 (dec.)[3] |
| BLD Pharm | Not specified | 652-36-8[4] | C₈H₂F₄O₄[4] | Not specified |
| Lab Pro Inc. | Min. 97.0%[5] | 652-36-8[5] | C₈H₂F₄O₄[5] | Not specified |
High-Purity Synthesis Protocol
For research requiring TFTA with a purity greater than that which is commercially available, a laboratory-scale synthesis can be performed. An optimized protocol has been reported that yields a product with a purity of >98% after recrystallization.[6]
Experimental Methodology
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Cyclohexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of 1,2,4,5-tetrafluorobenzene in dry THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon) and cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A stoichiometric excess of n-butyllithium (2.5 equivalents) is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred for 4 hours at this temperature.
-
Carbonation: The reaction mixture is then quenched by the addition of crushed dry ice. The mixture is allowed to warm to room temperature overnight.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in water and acidified with concentrated HCl. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from a mixture of ethyl acetate and cyclohexane to yield pure 2,3,5,6-tetrafluoroterephthalic acid.[6]
Purity Analysis: The purity of the synthesized TFTA can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and X-ray Powder Diffraction (XRPD).
References
- 1. This compound 97 652-36-8 [sigmaaldrich.com]
- 2. This compound | 652-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound [oakwoodchemical.com]
- 4. 652-36-8|2,3,5,6-Tetrafluoroterephthalic acid|BLD Pharm [bldpharm.com]
- 5. labproinc.com [labproinc.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Tetrafluoroterephthalic Acid from 1,2,4,5-Tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optimized synthesis of tetrafluoroterephthalic acid (H₂tfBDC), a crucial building block in the development of coordination polymers, metal-organic frameworks (MOFs), and as a pharmaceutical intermediate.[1][2][3] The primary synthetic route discussed is the direct carboxylation of 1,2,4,5-tetrafluorobenzene.
Synthetic Pathway Overview
The most efficient and high-yielding synthesis of this compound from 1,2,4,5-tetrafluorobenzene involves a two-step process: monolithiation or dilithiation of the aromatic ring followed by carboxylation with carbon dioxide.[1] The reaction proceeds via an organolithium intermediate. By carefully controlling the stoichiometry of n-butyllithium, either the monosubstituted or the desired disubstituted product can be favored. For the synthesis of this compound, a surplus of n-butyllithium is essential to achieve high yields and minimize the formation of the monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid.[1]
An optimized protocol achieves a high yield of up to 95% for pure 2,3,5,6-tetrafluoroterephthalic acid.[1][4] This method avoids the need for extensive and time-consuming purification procedures that were a drawback of earlier synthetic approaches which reported yields around 67%.[1]
Reaction Pathway
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from an optimized synthesis protocol.[1]
| Parameter | Value |
| Reactants | |
| 1,2,4,5-Tetrafluorobenzene | 1.0 equiv (e.g., 2.13 g, 14.2 mmol) |
| n-Butyllithium (n-BuLi) | >2.0 equiv (e.g., 2.8 equiv, 40.0 mmol) |
| Tetrahydrofuran (THF), dry | ~250 mL |
| Carbon Dioxide (CO₂) | Excess (from dry ice) |
| Reaction Conditions | |
| Temperature | -75 °C |
| Reaction Time (after n-BuLi addition) | 4 hours |
| Product | |
| Yield of this compound | 95% |
| Melting Point | 275 °C (decomposition) |
Detailed Experimental Protocols
The following protocols are based on established and optimized procedures for the synthesis of this compound.[1][2]
General Remarks: All manipulations should be carried out under an inert atmosphere (e.g., dry argon) using Schlenk techniques to exclude moisture and oxygen. Tetrahydrofuran (THF) must be dried prior to use. 1,2,4,5-tetrafluorobenzene and n-butyllithium solution are typically used as received from commercial suppliers.[1]
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Protocol A: High-Yield Synthesis [1]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2.13 g (14.2 mmol, 1.0 equivalent) of 1,2,4,5-tetrafluorobenzene in 250 mL of dry tetrahydrofuran (THF). Cool the solution to approximately -75 °C using a dry ice/acetone bath.
-
Lithiation: While stirring, add 25 mL of n-butyllithium (1.6 M in hexanes, 40.0 mmol, 2.8 equivalents) dropwise over a period of 30 minutes. Ensure the temperature does not rise significantly during the addition.
-
Reaction: Stir the reaction mixture at -75 °C for 4 hours.
-
Carboxylation: Bubble carbon dioxide gas, generated by the sublimation of dry ice, through the stirred solution. The mixture will transform into a white sludge.
-
Solvent Removal: Remove the cooling bath and allow the mixture to warm to room temperature. Remove the THF under reduced pressure.
-
Hydrolysis and Extraction: To the white solid residue, add 100 mL of 7.5% aqueous hydrochloric acid and 100 mL of diethyl ether (Et₂O). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with 100 mL of Et₂O each.
-
Drying and Isolation: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove all volatile components under reduced pressure to obtain the crude white product.
-
Purification: Recrystallize the crude product from ethyl acetate by adding cyclohexane to yield pure 2,3,5,6-tetrafluoroterephthalic acid. The total yield after recrystallization is approximately 3.2 g (13.4 mmol, 95%).[1]
Protocol B: Alternative Procedure [1]
-
Reaction Setup: Dissolve 5.00 g (33.3 mmol, 1.0 equivalent) of 1,2,4,5-tetrafluorobenzene in 200 mL of THF and cool to approximately -75 °C.
-
Lithiation: Add 42.7 mL of n-butyllithium (1.6 M in hexanes, 68.3 mmol, 2.05 equivalents) over a period of 30 minutes, maintaining the temperature below -60 °C.
-
Reaction: Allow the suspension to stir for 30 minutes at this temperature.
-
Carboxylation: Bubble dried CO₂ gas (passed through a P₄O₁₀ column) through the solution for 10 minutes at approximately -70 °C. Continue bubbling while allowing the mixture to warm to ambient temperature over 1 hour.
-
Work-up: Recool the solution to 0 °C and add 1 M aqueous HCl. Stir the mixture overnight. The subsequent extraction and purification steps are similar to Protocol A.
Characterization Data
The final product, 2,3,5,6-tetrafluoroterephthalic acid, can be characterized by standard analytical techniques.
| Analysis | Expected Result |
| Elemental Analysis | Calculated for C₈H₂F₄O₄: C, 40.35%; H, 0.85%. Found: C, 40.44%; H, 0.85%.[1] |
| Melting Point | 275 °C (with decomposition).[1] |
| ¹H NMR (acetone-d₆) | δ = 11.7 ppm (s, 2H; COOH).[1] |
Safety Considerations
-
1,2,4,5-Tetrafluorobenzene: Flammable liquid and irritant.[5]
-
n-Butyllithium: Pyrophoric liquid; handle with extreme care under an inert atmosphere. Reacts violently with water.
-
This compound: Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]
-
Diethyl Ether: Extremely flammable.
-
Dry Ice: Can cause severe burns upon contact with skin. Ensure adequate ventilation when sublimating large quantities.
All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Tetrafluoroterephthalic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the tetrafluoroterephthalic acid (H₂F₄BDC) linker. The unique properties imparted by the fluorinated linker, such as enhanced hydrophobicity and modified electronic characteristics, make these MOFs promising candidates for various applications, particularly in the field of drug delivery.
Introduction to this compound-Based MOFs
This compound is a rigid, fluorinated dicarboxylic acid linker that has been successfully employed in the synthesis of robust and porous MOFs. The presence of fluorine atoms on the aromatic ring can lead to altered pore environments, improved stability, and unique host-guest interactions compared to their non-fluorinated analogues. This makes them particularly interesting for applications requiring controlled release of therapeutic agents. Notable examples of MOFs synthesized with this linker include analogues of the well-known MIL-53 and UiO-66 structures, designated here as F₄-MIL-53 and UiO-66-F₄, respectively.
Quantitative Data Summary
The following tables summarize key quantitative data for representative MOFs synthesized using this compound.
Table 1: Synthesis Parameters and Yields
| MOF | Metal Source | Synthesis Method | Temperature (°C) | Time (h) | Yield (%) |
| F₄-MIL-53(Al) | Al(NO₃)₃·9H₂O | Solvent-Free | 120 | 24 | High |
| UiO-66-F₄(Zr) | Zirconium(IV) oxynitrate hydrate | Room Temperature Aqueous | Room Temp | 40 | N/A |
| UiO-66-F₄(Zr) | Zirconium(IV) chloride | Solvothermal | 120 | 24 | N/A |
N/A: Data not available in the reviewed literature.
Table 2: Physicochemical Properties
| MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystal System | Space Group |
| F₄-MIL-53(Al) | 1042[1] | N/A | Orthorhombic | Imma[1] |
| UiO-66-F₄(Zr) | ~1200-1400 (estimated) | N/A | Cubic | Fm-3m |
Estimated values for UiO-66-F₄ are based on its non-fluorinated analogue. N/A: Data not available in the reviewed literature.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of F₄-MIL-53(Al)
This protocol describes a sustainable, solvent-free method for the synthesis of F₄-MIL-53(Al).[1]
Materials:
-
This compound (H₂F₄BDC)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Deionized water
-
Acetone
-
Teflon-lined autoclave
Procedure:
-
In a typical synthesis, equimolar amounts of H₂F₄BDC and Al(NO₃)₃·9H₂O are intimately mixed in a mortar and pestle.
-
The solid mixture is transferred to a Teflon-lined autoclave.
-
The autoclave is sealed and heated in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the resulting white powder is collected.
-
The product is washed thoroughly with deionized water and acetone to remove any unreacted precursors.
-
The final product is dried under vacuum at room temperature.
Characterization:
The resulting F₄-MIL-53(Al) can be characterized by Powder X-ray Diffraction (PXRD) to confirm the crystalline phase, and by gas sorption analysis (e.g., N₂ at 77 K) to determine the BET surface area.
Protocol 2: Room Temperature Aqueous Synthesis of UiO-66-F₄
This protocol details a green and facile synthesis of UiO-66-F₄ at room temperature.
Materials:
-
Zirconium(IV) oxynitrate hydrate (ZrO(NO₃)₂·xH₂O)
-
This compound (H₂F₄BDC)
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
-
Dissolve zirconium(IV) oxynitrate hydrate in deionized water in a flask with the aid of sonication.
-
In a separate flask, dissolve this compound in deionized water with sonication.
-
Combine the two solutions and stir the mixture at room temperature for 40 hours.
-
Collect the resulting white crystalline powder by centrifugation.
-
Wash the product sequentially with deionized water and ethanol.
-
Immerse the powder in acetone for 48 hours, exchanging with fresh acetone every 24 hours to activate the framework.
-
Isolate the final product and dry it in a vacuum oven at room temperature overnight.
Characterization:
The phase purity and crystallinity of the synthesized UiO-66-F₄ should be confirmed using PXRD. The porosity can be assessed by N₂ adsorption-desorption measurements.
Application in Drug Delivery
MOFs synthesized with this compound are promising candidates for drug delivery due to their tunable porosity and the potential for modified surface chemistry. The hydrophobic nature of the fluorinated linker may enhance the loading of hydrophobic drug molecules. Furthermore, the stability of these frameworks can be exploited for controlled, stimuli-responsive drug release.
Hypothetical Drug Loading and Release Workflow
The following diagram illustrates a general workflow for drug loading and release studies using these MOFs.
Caption: General workflow for drug loading and release from MOFs.
pH-Responsive Drug Release Mechanism
The acidic microenvironment of tumor tissues or intracellular compartments like endosomes and lysosomes can be exploited to trigger drug release from pH-sensitive MOFs. The protonation of the carboxylate groups of the linker can lead to the disassembly of the framework and subsequent release of the encapsulated drug.
References
Application Notes and Protocols for Solvothermal Synthesis of MOFs with Tetrafluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing tetrafluoroterephthalic acid (H₂-F₄BDC) as the organic linker. The fluorination of the linker enhances the physicochemical properties of the resulting MOFs, making them attractive for a variety of applications, including gas storage, separation, and catalysis. This guide focuses on two prominent examples: UiO-66-F₄ and F₄-MIL-53(Al).
Application Notes
MOFs constructed with this compound exhibit unique properties owing to the presence of fluorine atoms on the organic linker. These properties include increased hydrophobicity, altered pore chemistry, and potentially enhanced thermal and chemical stability. Such characteristics are highly desirable in fields ranging from chemical sensing to drug delivery.
The UiO-66-F₄, a zirconium-based MOF, is isostructural to the well-studied UiO-66. The introduction of fluorine atoms can modify the electronic properties of the framework and its interaction with guest molecules. This can be advantageous for applications in catalysis, where the MOF can act as a robust support for active species, and in the separation of polar and nonpolar molecules.
The F₄-MIL-53(Al), an aluminum-based MOF, is a fluorinated analogue of the flexible MIL-53(Al). A notable feature of F₄-MIL-53(Al) is its "breathing" effect, which is a structural transition in response to external stimuli like temperature.[1] This dynamic behavior, which occurs with minimal hysteresis and rapid kinetics, is of significant interest for applications in gas storage and separation, where the framework can adapt to the size and shape of guest molecules.[1] The solvent-free synthesis of F₄-MIL-53(Al) also presents a more environmentally friendly and scalable production method.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for UiO-66-F₄ and F₄-MIL-53(Al) as reported in the literature.
Table 1: Synthesis Parameters for UiO-66-F₄ and F₄-MIL-53(Al)
| Parameter | UiO-66-F₄ ("Shake 'n Bake" Method) | F₄-MIL-53(Al) (Solvent-Free) |
| Metal Precursor | Zr(NO₃)₄∙5H₂O | Al(NO₃)₃·9H₂O |
| Organic Linker | 2,3,5,6-Tetrafluoroterephthalic acid (H₂-F₄BDC) | 2,3,5,6-Tetrafluoroterephthalic acid (H₂-F₄BDC) |
| Molar Ratio (Metal:Linker) | 1:1 | 1:1 (equimolar)[1] |
| Solvent/Modulator | Acetic Acid (AcOH) and Water (H₂O) | None (hydration water from metal precursor)[1] |
| Temperature | 120 °C[2] | 120 °C[1] |
| Reaction Time | 24 hours[2] | 24 hours[1] |
Table 2: Physicochemical Properties of F₄-MIL-53(Al)
| Property | Value |
| Crystal System | Orthorhombic[1] |
| Space Group | Imma[1] |
| Lattice Parameter a (Å) | 6.6305(15)[1] |
| Lattice Parameter b (Å) | 18.117(5)[1] |
| Lattice Parameter c (Å) | 10.748(3)[1] |
| BET Surface Area (m²/g) | 1042[1] |
Note: Detailed quantitative data for UiO-66-F₄ synthesized via the "Shake 'n Bake" method, such as BET surface area and pore volume, were not explicitly available in the provided search results. However, characterization through SEM, TEM, and AFM has been reported, confirming its morphology.[3]
Experimental Protocols
Protocol 1: Solvothermal "Shake 'n Bake" Synthesis of UiO-66-F₄
This protocol is adapted from a rapid, mechanochemical-assisted solvothermal method.
Materials:
-
Zirconium(IV) nitrate pentahydrate (Zr(NO₃)₄∙5H₂O)
-
2,3,5,6-Tetrafluoroterephthalic acid (H₂-F₄BDC)
-
Acetic acid (AcOH)
-
Deionized water (DI H₂O)
-
Acetone
-
Agate mortar and pestle or planetary micro mill
-
Teflon-lined autoclave (15 mL)
-
Oven
-
Centrifuge
Procedure:
-
Grinding: In an agate mortar, combine 10 mmol of Zr(NO₃)₄∙5H₂O (4.29 g) and 10 mmol of H₂-F₄BDC (2.38 g).[2]
-
Homogenization: Add 10 mL of acetic acid (AcOH) and homogenize the mixture thoroughly in the mortar to form a slurry.[2]
-
Solvothermal Reaction: Transfer the resulting slurry to a 15 mL Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to 120 °C for 24 hours.[2]
-
Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool to room temperature.
-
Washing: Recover the obtained gel-like solid and wash it three times with deionized water and once with acetone. Use centrifugation to separate the solid from the supernatant during each washing step.
-
Drying: Dry the final solid product in an oven at 80 °C for 16 hours.[2]
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized UiO-66-F₄.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the crystal morphology and size.[3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Nitrogen Adsorption-Desorption Isotherms: To determine the BET surface area and pore volume.
Protocol 2: Solvent-Free Synthesis of F₄-MIL-53(Al)
This protocol describes a sustainable, solvent-free method for the synthesis of F₄-MIL-53(Al).
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
2,3,5,6-Tetrafluoroterephthalic acid (H₂-F₄BDC)
-
Deionized water (DI H₂O)
-
Acetone
-
Teflon reactor
-
Oven
Procedure:
-
Mixing: In a Teflon reactor, thoroughly mix equimolar amounts of Al(NO₃)₃·9H₂O and H₂-F₄BDC powders.[1]
-
Solvothermal Reaction: Seal the Teflon reactor and place it in an oven preheated to 120 °C for 24 hours. The synthesis relies on the hydration water present in the aluminum precursor.[1]
-
Cooling and Collection: After 24 hours, turn off the oven and allow the reactor to cool to room temperature.
-
Washing: Wash the resulting microcrystalline product with deionized water and acetone to remove any unreacted reagents.[1]
-
Drying: Dry the purified F₄-MIL-53(Al) product.
Characterization:
-
Powder X-ray Diffraction (PXRD): To solve and refine the crystal structure.[1]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.
-
Argon Adsorption at 87 K: To measure the specific surface area.[1]
-
Solid-State NMR (SS-NMR) and in situ Infrared (IR) Spectroscopy: For detailed structural characterization.[1]
-
Variable Temperature PXRD (VT-PXRD) and Differential Scanning Calorimetry (DSC): To investigate the temperature-induced phase transition (breathing effect).[1]
Visualizations
References
Application Notes and Protocols: Tetrafluoroterephthalic Acid in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC) as a versatile linker in the synthesis of coordination polymers, including metal-organic frameworks (MOFs). The unique electronic properties conferred by the fluorine atoms make H₂tfBDC an attractive building block for creating robust frameworks with potential applications in gas storage and separation, catalysis, and chemical sensing.
Overview of Tetrafluoroterephthalic Acid as a Linker
This compound is a rigid, linear dicarboxylic acid linker that has been successfully employed in the construction of a variety of coordination polymers. The strong electron-withdrawing nature of the fluorine atoms influences the coordination environment of the metal centers and can lead to unique framework topologies and properties compared to its non-fluorinated counterpart, terephthalic acid.[1][2][3] Theoretical investigations have suggested that the perfluorinated nature of the linker could lead to superior H₂ adsorbing properties in the resulting MOFs.[1]
Coordination polymers based on H₂tfBDC have been synthesized with various metal ions, including Zn(II), Co(II), Ni(II), Mn(II), Pb(II), and Tl(I), resulting in structures with dimensionalities ranging from 1D chains to 3D networks.[2][3] While many of the reported structures are non-porous, the choice of synthetic conditions and ancillary ligands can lead to the formation of porous frameworks with interesting properties.
Key Applications and Performance Data
The unique properties of coordination polymers derived from this compound have led to their investigation in several fields. Below is a summary of key performance data.
The introduction of fluorine atoms on the terephthalate linker can significantly impact the crystal structure and thermal stability of the resulting coordination polymers. A notable structural feature is the increased torsion angle between the carboxylate groups and the phenyl ring due to steric and electronic effects of the fluorine substituents.[3]
| Compound/Framework | Metal Center | Crystal System | Space Group | Thermal Stability (Decomposition Temp.) | Reference |
| H₂tfBDC | - | Triclinic | P-1 | 275 °C (dec.) | [1][4] |
| H₂tfBDC·2H₂O | - | Monoclinic | P2₁/c | - | [1][4] |
| (NH₄)₂tfBDC | - | Monoclinic | C2/m | up to 250 °C | [1][4] |
| ∞³[Tl₂(tfBDC)] | Tl(I) | Triclinic | P-1 | ~200 °C | [2][3] |
| ∞²[Pb(tfBDC)(H₂O)₃]·0.5H₂O | Pb(II) | Triclinic | P-1 | Water loss at 70-100 °C | [2][3] |
| [M(tfBDC)(H₂O)₄] (M = Zn, Co, Ni) | Zn(II), Co(II), Ni(II) | Triclinic | P-1 | Water loss at 100 °C and 200 °C | [2][3] |
| [Mn₂(tfBDC)₂(DMF)₂(EtOH)] | Mn(II) | Monoclinic | P2₁ | - | [2][3] |
Fluorinated MOFs are of interest for gas storage and separation applications due to the potential for enhanced interactions with specific gas molecules. While many early examples of H₂tfBDC-based coordination polymers were non-porous, more recent work has focused on creating porous frameworks.
| Framework | Gas | Sorption Capacity | Conditions | Reference |
| Zn₅(trz)₆(tftpa)₂(H₂O)₂ | H₂ | 8 kJ/mol (adsorption enthalpy) | - |
Note: Quantitative, comparable gas sorption data for a wide range of H₂tfBDC-based porous materials is an active area of research.
Coordination polymers incorporating H₂tfBDC and lanthanide metals or other emissive components can exhibit interesting luminescence properties, making them candidates for chemical sensors. The sensing mechanism often relies on the quenching or enhancement of luminescence upon interaction with an analyte.
| Framework | Analyte | Detection Method | Quenching/Enhancement | Reference |
| [Zn₂(tfbdc)₂(DMF)₂(EtOH)]n | - | Fluorescence | Purple fluorescence |
Note: Specific quantitative data on detection limits and selectivity for H₂tfBDC-based sensors is emerging as new materials are developed.
Experimental Protocols
Detailed methodologies for the synthesis of the H₂tfBDC linker and its subsequent use in the formation of coordination polymers, as well as protocols for selected applications, are provided below.
This protocol describes an optimized synthesis that provides high yields of pure H₂tfBDC.[1][4][5]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Hydrochloric acid (HCl), aqueous solution (e.g., 7.5%)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,2,4,5-tetrafluorobenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a surplus (>2 equivalents) of n-butyllithium solution dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Carbonate the reaction mixture by bubbling dry CO₂ gas through the solution for several hours or by carefully adding crushed dry ice.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the white solid residue by adding an aqueous HCl solution and Et₂O.
-
Separate the aqueous and organic layers. Extract the aqueous phase twice more with Et₂O.
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter and remove the solvent to yield the crude product.
-
Recrystallize the crude product from ethyl acetate by adding cyclohexane to obtain pure H₂tfBDC as a white solid. A yield of approximately 95% can be achieved.[1][4][5]
Characterization:
-
Melting Point: 275 °C (decomposes).[1]
-
Elemental Analysis for C₈H₂F₄O₄: Calculated C, 40.35%; H, 0.85%. Found C, 40.44%; H, 0.85%.[1]
This protocol provides a general method for the synthesis of a 1D coordination polymer using H₂tfBDC and a metal salt.[3]
Materials:
-
2,3,5,6-Tetrafluoroterephthalic acid (H₂tfBDC)
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethanol
-
Deionized water
-
n-Hexane
Procedure:
-
Prepare an ethanolic solution of H₂tfBDC (e.g., 0.96 g, 4 mmol in an appropriate volume of ethanol).
-
Prepare an aqueous solution of Zn(CH₃COO)₂·2H₂O (e.g., 0.371 g, 3.4 mmol in an appropriate volume of deionized water).
-
Heat the zinc acetate solution to 50 °C with stirring.
-
Add the H₂tfBDC solution dropwise to the heated zinc acetate solution.
-
A white microcrystalline solid should precipitate.
-
Continue stirring the mixture at 50 °C for a specified time (e.g., 1-2 hours).
-
Filter the white solid and wash it sequentially with ethanol and n-hexane.
-
Dry the product under vacuum.
This is a general protocol for evaluating the photocatalytic activity of a coordination polymer.
Materials:
-
Synthesized coordination polymer (catalyst)
-
Organic dye solution (e.g., Methylene Blue, Rhodamine B) of known concentration
-
High-pressure mercury lamp or other suitable UV/Visible light source
-
Stir plate
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a specific amount of the coordination polymer catalyst (e.g., 50 mg) in a defined volume of the organic dye solution (e.g., 50 mL).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Take an initial sample, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the dye's maximum absorption wavelength (λ_max) using a UV-Vis spectrophotometer. This is the t=0 reading.
-
Expose the suspension to the light source under continuous stirring.
-
At regular time intervals (e.g., every 10-15 minutes), withdraw aliquots of the suspension.
-
Centrifuge each aliquot to separate the catalyst.
-
Measure the absorbance of the supernatant at λ_max.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General experimental workflow for coordination polymer synthesis.
Caption: Simplified signaling pathway for photocatalytic dye degradation.
References
- 1. Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications [mdpi.com]
- 2. Crystallographic studies of gas sorption in metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 5. Two coordination polymers with enhanced ligand-centered luminescence and assembly imparted sensing ability for acetone - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tetrafluoroterephthalic Acid in Gas Storage Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrafluoroterephthalic acid (H₂tfBDC) in the synthesis of advanced gas storage materials, particularly Metal-Organic Frameworks (MOFs). The unique electronic properties imparted by the fluorine atoms in the H₂tfBDC linker lead to materials with enhanced stability and distinct gas adsorption characteristics, making them promising candidates for applications in carbon capture, hydrogen storage, and gas separation.
Introduction
This compound is a rigid, fluorinated aromatic dicarboxylic acid that serves as a versatile building block for the construction of crystalline porous materials. The strong electron-withdrawing nature of the fluorine atoms modifies the electronic environment of the carboxylate groups, influencing the coordination chemistry with metal ions and the interaction of the resulting framework with guest gas molecules. Theoretical investigations have predicted superior H₂ adsorbing properties for MOFs constructed with this linker.[1] Recent experimental work has focused on leveraging these properties to develop MOFs with high CO₂ uptake and selectivity, particularly for post-combustion carbon capture.
Featured Application: Selective CO₂ Capture in a Cerium-Based MOF
A noteworthy application of this compound is in the synthesis of a cerium-based MOF, F₄_MIL-140A(Ce), which exhibits exceptional performance in selective CO₂ capture.[1][2][3][4] This material is synthesized via a facile, water-based method, highlighting a green chemistry approach to MOF production.
Gas Storage and Separation Performance
The F₄_MIL-140A(Ce) framework demonstrates a unique S-shaped CO₂ isotherm, indicating a cooperative adsorption mechanism. This behavior is highly advantageous for industrial applications as it allows for high working capacity with a small temperature or pressure swing, reducing the energy penalty associated with regeneration.[1][2][3][4]
| Material | Gas | Uptake | Selectivity (CO₂/N₂) | Isosteric Heat of Adsorption (Qst) | Reference |
| F₄_MIL-140A(Ce) | CO₂ | Steep uptake < 0.2 bar at 298 K | > 1900 (at 1 bar, 293 K for a 0.15:0.85 mixture) | 38-40 kJ mol⁻¹ | [1][2][3][4] |
| F₄_UiO-66(Ce) | CO₂ | - | Enhanced compared to Zr-analogue | - | [1][2][3][4] |
Table 1: Quantitative Gas Adsorption Data for MOFs synthesized with this compound.
The exceptionally high selectivity of F₄_MIL-140A(Ce) for CO₂ over N₂ makes it a prime candidate for flue gas separation.[1][2][3][4] The strong physisorptive nature of the CO₂ interaction, as indicated by the isosteric heat of adsorption, suggests that the material can be regenerated with relatively low energy input.[1][2][3]
Experimental Protocols
Synthesis of this compound (H₂tfBDC)
An optimized protocol allows for the synthesis of highly pure 2,3,5,6-tetrafluoroterephthalic acid in gram quantities with high yields.
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Cyclohexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In an argon atmosphere, dissolve 1,2,4,5-tetrafluorobenzene in dry THF and cool the solution to -75 °C.
-
Slowly add a surplus (>2 equivalents) of n-BuLi dropwise to the stirred reaction mixture over 30 minutes.
-
Stir the mixture for 4 hours at -75 °C.
-
Bubble CO₂ gas, generated from the sublimation of dry ice, through the solution. A white sludge will form.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the white solid residue with aqueous HCl and extract the product into ethyl acetate.
-
Dry the combined organic phases over magnesium sulfate.
-
Remove the solvent to obtain the crude product.
-
Recrystallize the white raw product from ethyl acetate by adding cyclohexane to yield pure 2,3,5,6-tetrafluoroterephthalic acid.
Synthesis of F₄_MIL-140A(Ce)
This protocol describes the hydrothermal synthesis of the cerium-based MOF using water as a solvent.
Materials:
-
Cerium(IV) ammonium nitrate ((NH₄)₂Ce(NO₃)₆)
-
2,3,5,6-Tetrafluoroterephthalic acid (H₂tfBDC)
-
Acetic acid (as a modulator)
-
Deionized water
Procedure:
-
Dissolve cerium(IV) ammonium nitrate and 2,3,5,6-tetrafluoroterephthalic acid in deionized water in a reaction vessel.
-
Add a specific amount of acetic acid to the solution to modulate the crystallization process. The amount of modulator is crucial for obtaining the desired MIL-140 topology instead of the UiO-66 phase.[1][2][3][4]
-
Seal the vessel and heat it in an oven at a specified temperature for a designated period to allow for the solvothermal reaction and crystallization to occur.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with water and then with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.
-
Activate the material by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption.
Gas Sorption Analysis
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)
Procedure:
-
Sample Activation: Before analysis, activate a known mass of the MOF sample under high vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any guest molecules from the pores.
-
Isotherm Measurement:
-
Transfer the activated sample to the analysis port of the gas adsorption analyzer.
-
Perform a leak test to ensure the integrity of the system.
-
Measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.
-
Introduce the adsorbate gas (e.g., CO₂, N₂, H₂, CH₄) into the system in controlled doses at a constant temperature (e.g., 273 K, 298 K).
-
Record the equilibrium pressure after each dose. The amount of gas adsorbed is calculated from the pressure change.
-
Repeat this process over a range of pressures to generate the adsorption isotherm.
-
The desorption isotherm can be measured by systematically reducing the pressure.
-
-
Data Analysis:
-
Surface Area: Calculate the Brunauer-Emmett-Teller (BET) surface area from the nitrogen adsorption isotherm measured at 77 K.
-
Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity.
-
Isosteric Heat of Adsorption (Qst): Measure adsorption isotherms at multiple temperatures (e.g., 273 K, 283 K, 298 K). Apply the Clausius-Clapeyron equation to the isotherm data to calculate the Qst, which provides information about the strength of the interaction between the gas molecules and the MOF.
-
Selectivity: For mixed-gas applications, calculate the adsorption selectivity using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms.
-
Visualizations
Caption: Synthesis workflow for 2,3,5,6-Tetrafluoroterephthalic Acid.
Caption: General workflow for the synthesis and activation of F₄_MIL-140A(Ce).
Caption: Workflow for gas sorption analysis of MOF materials.
References
- 1. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Water-Based Synthesis and Enhanced CO2 Capture Performance of Perfluorinated Cerium-Based Metal–Organic Frameworks with UiO-66 and MIL-140 Topology | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Application of Tetrafluoroterephthalic Acid in Catalysis: A Review of Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Tetrafluoroterephthalic acid (TFTA), with the chemical formula C₈H₂F₄O₄, is a fluorinated aromatic dicarboxylic acid.[1][2] Its structure, featuring a benzene ring substituted with four fluorine atoms and two carboxylic acid groups, imparts strong acidic properties.[3] This inherent acidity suggests its potential as a Brønsted acid catalyst in various organic reactions. However, a comprehensive review of the current scientific literature reveals a notable absence of specific applications of this compound as a catalyst for organic transformations.
While fluorinated organic compounds and other dicarboxylic acids are utilized in catalysis, and Brønsted acids are well-established catalysts for a wide range of reactions, including multicomponent reactions like the Biginelli and Hantzsch syntheses, specific documented instances of TFTA being employed for these purposes are not available in the reviewed literature.[4][5][6][7][8][9]
This document, therefore, aims to provide a theoretical framework and potential applications of TFTA as a catalyst based on the known reactivity of similar acidic compounds. The protocols and data presented herein are hypothetical and intended to serve as a guide for future research into the catalytic applications of this compound.
Potential Catalytic Applications
Given its strong acidic nature, this compound could potentially catalyze a variety of acid-mediated organic reactions. The electron-withdrawing fluorine atoms on the aromatic ring are expected to enhance the acidity of the carboxylic acid protons, making it a more potent catalyst compared to its non-fluorinated counterpart, terephthalic acid.
Potential reactions that could be catalyzed by TFTA include:
-
Multicomponent Reactions:
-
Biginelli Reaction: The synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. This reaction is classically catalyzed by strong acids.[4][5]
-
Hantzsch Dihydropyridine Synthesis: The condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7][8][9]
-
-
Condensation Reactions:
-
Aldol Condensation: The reaction between two carbonyl compounds to form a β-hydroxy aldehyde or ketone.
-
Knoevenagel Condensation: The reaction of an aldehyde or ketone with an active methylene compound.
-
-
Esterification Reactions: The formation of an ester from a carboxylic acid and an alcohol.
Hypothetical Experimental Protocols
The following protocols are proposed as starting points for investigating the catalytic activity of this compound. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
2.1. Hypothetical Protocol for TFTA-Catalyzed Biginelli Reaction
This protocol outlines a potential procedure for the one-pot synthesis of dihydropyrimidinones using TFTA as a catalyst.
Workflow Diagram:
Caption: Hypothetical workflow for the TFTA-catalyzed Biginelli reaction.
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.05 mmol, 5 mol%).
-
Add a suitable solvent (e.g., ethanol, 10 mL).
-
Stir the mixture at 80°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold solvent and dry under vacuum to obtain the pure dihydropyrimidinone.
Hypothetical Data Table:
| Entry | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 5 | 4 | Data not available |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 5 | 5 | Data not available |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 10 | 3 | Data not available |
2.2. Hypothetical Protocol for TFTA-Catalyzed Hantzsch Dihydropyridine Synthesis
This protocol provides a potential method for the synthesis of dihydropyridines catalyzed by TFTA.
Workflow Diagram:
Caption: Hypothetical workflow for the TFTA-catalyzed Hantzsch reaction.
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and β-ketoester (2.0 mmol) in a suitable solvent (e.g., ethanol, 15 mL), add ammonium acetate (1.2 mmol) and this compound (0.1 mmol, 10 mol%).
-
Reflux the reaction mixture with stirring and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 15 minutes.
-
Collect the solid product by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Hypothetical Data Table:
| Entry | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 10 | 6 | Data not available |
| 2 | 4-Nitrobenzaldehyde | Methyl acetoacetate | 10 | 5 | Data not available |
| 3 | 2-Furaldehyde | Ethyl acetoacetate | 15 | 6 | Data not available |
Proposed Catalytic Mechanism
The catalytic activity of this compound in these reactions would likely proceed through a Brønsted acid mechanism. The acidic protons of TFTA would activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack.
Mechanism Diagram (Biginelli Reaction):
Caption: Proposed Brønsted acid catalytic cycle for the Biginelli reaction.
Conclusion and Future Outlook
While there is currently a lack of published data on the use of this compound as a catalyst in organic synthesis, its chemical properties strongly suggest its potential in this area. The proposed protocols and mechanisms provide a foundation for future investigations. Research in this area could focus on:
-
Screening TFTA as a catalyst in a variety of acid-catalyzed reactions.
-
Comparing the catalytic activity of TFTA with other Brønsted and Lewis acids.
-
Investigating the scope and limitations of TFTA catalysis with different substrates.
-
Exploring the potential for asymmetric catalysis by designing chiral derivatives of TFTA.
The development of new, efficient, and readily available organocatalysts is a significant goal in modern organic chemistry. This compound represents an unexplored candidate with the potential to contribute to this field. Further experimental validation is required to establish its utility as a catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsronline.com [wjpsronline.com]
- 3. Super Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. arkat-usa.org [arkat-usa.org]
- 7. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Performance Fluoropolymers from Tetrafluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance fluoropolymers derived from tetrafluoroterephthalic acid. The unique properties of these polymers, including enhanced thermal stability, chemical resistance, and specific solubility profiles, make them promising candidates for a variety of advanced applications, including specialty membranes, high-performance composites, and potentially in drug delivery systems.
Introduction to Fluoropolymers from this compound
The introduction of fluorine atoms into a polymer backbone significantly alters its physicochemical properties. Fluoropolymers are well-regarded for their exceptional characteristics such as high thermal stability, chemical inertness, low friction coefficients, and biocompatibility[1][2]. When derived from this compound, the resulting aromatic polyamides and polyesters exhibit a unique combination of the rigidity imparted by the aromatic ring and the advantageous properties conferred by the fluorine substituents.
The presence of the tetrafluorinated phenyl ring in the polymer backbone leads to:
-
Increased Solubility: The fluorine atoms can decrease intermolecular forces, often leading to improved solubility in a wider range of organic solvents compared to their non-fluorinated analogs[3]. This is a significant advantage for processing and fabrication of films and fibers.
-
Enhanced Thermal Stability: While the thermal stability of polyamides from this compound may be slightly lower than their non-fluorinated counterparts, they still exhibit high decomposition temperatures suitable for many high-performance applications[3].
-
Modified Crystallinity: The fluorine substitution influences the packing of polymer chains, affecting the degree of crystallinity, which in turn impacts mechanical and thermal properties[3].
-
Flame Retardancy: The presence of fluorine atoms contributes to increased flame retardancy[3].
This document provides detailed protocols for the synthesis of polyamides from tetrafluoroterephthaloyl chloride, a derivative of this compound, using two common polycondensation techniques: low-temperature solution polycondensation and interfacial polycondensation.
Synthesis of Tetrafluoroterephthaloyl Chloride
The first crucial step is the conversion of this compound to its more reactive diacid chloride derivative. This can be effectively achieved using thionyl chloride.
Experimental Protocol: Synthesis of Tetrafluoroterephthaloyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (for removal of excess thionyl chloride)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), place this compound.
-
Add an excess of thionyl chloride (approximately 3-5 molar equivalents).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain reflux for 4-6 hours, or until the evolution of HCl gas ceases[4]. The reaction mixture should become a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure.
-
The resulting crude tetrafluoroterephthaloyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid or a low-melting solid.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts (thionyl chloride, HCl, SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis of Fluorinated Polyamides
Low-Temperature Solution Polycondensation
This method is suitable for the synthesis of aromatic polyamides and results in high molecular weight polymers.
Experimental Protocol: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation (e.g., with 4,4'-oxydianiline)
Materials:
-
Tetrafluoroterephthaloyl chloride
-
4,4'-Oxydianiline (ODA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Anhydrous pyridine (acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen.
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4,4'-oxydianiline in anhydrous NMP. If desired, add anhydrous LiCl to the solvent before adding the diamine to improve the solubility of the resulting polymer.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of tetrafluoroterephthaloyl chloride, either as a solid or dissolved in a small amount of anhydrous NMP, to the cooled diamine solution over 30 minutes.
-
After the addition is complete, add a small amount of anhydrous pyridine as an acid scavenger.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Interfacial Polycondensation
This technique is particularly useful for the synthesis of aliphatic or semi-aromatic polyamides and is characterized by its rapid reaction rate.
Experimental Protocol: Synthesis of Aliphatic Polyamide via Interfacial Polycondensation (e.g., with Hexamethylenediamine)
Materials:
-
Tetrafluoroterephthaloyl chloride
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) (acid scavenger)
-
Dichloromethane (or another suitable water-immiscible organic solvent)
-
Deionized water
-
Methanol (for washing)
Procedure:
-
Prepare an aqueous solution of hexamethylenediamine and the acid scavenger (e.g., NaOH).
-
Prepare an organic solution of tetrafluoroterephthaloyl chloride in dichloromethane.
-
In a beaker, carefully pour the organic solution over the aqueous solution to create two distinct layers. A polymer film will form at the interface.
-
Using forceps, gently grasp the polymer film at the center of the interface and continuously pull it out as a "rope". The polymer will continue to form at the interface as it is removed.
-
Alternatively, for bulk polymerization, the two solutions can be combined in a blender and stirred vigorously for a few minutes.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with water and then with methanol to remove unreacted monomers, salts, and residual solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Data Presentation
The following tables summarize the typical properties of high-performance fluoropolymers derived from this compound and related monomers.
Table 1: Thermal Properties of Polyamides Derived from this compound and Related Monomers
| Polymer | Synthesis Method | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (T10%) (°C) | Reference(s) |
| Poly(p-phenylene tetrafluoroterephthalamide) | Low-Temperature Solution Polycondensation | N/A (Crystalline) | >330 | ~330 (in air or nitrogen) | [4] |
| Poly(m-phenylene tetrafluoroisophthalamide) | Low-Temperature Solution Polycondensation | ~280 | N/A (Amorphous) | ~330 (in air or nitrogen) | [4] |
| Polyamide from this compound and Hexamethylenediamine | Interfacial/Low-Temperature Solution | Not Reported | Lower than non-fluorinated analog | Lower than non-fluorinated analog | [3] |
| Polyamide from this compound and 4,4'-diaminodiphenyl ether | Interfacial/Low-Temperature Solution | Not Reported | Lower than non-fluorinated analog | Lower than non-fluorinated analog | [3] |
Note: Quantitative data for polymers derived directly from this compound is limited in the public literature. The data presented for related fluorinated aromatic polyamides provides an expected performance range.
Table 2: Solubility of Polyamides Derived from Tetrafluoroterephthaloyl Chloride
| Polymer | NMP | DMAc | DMF | DMSO | m-Cresol | Sulfuric Acid |
| Poly(p-phenylene tetrafluoroterephthalamide) | - | - | - | - | - | + |
| Poly(m-phenylene tetrafluoroisophthalamide) | + | + | + | + | + | + |
| Polyamide from this compound and Hexamethylenediamine | +/- | +/- | +/- | +/- | +/- | + |
| Polyamide from this compound and 4,4'-diaminodiphenyl ether | + | + | + | + | + | + |
Key: + Soluble; - Insoluble; +/- Partially Soluble or Swells. Solubility can be dependent on molecular weight.
Visualizations
References
Application Notes and Protocols for the Step-Growth Polymerization of Tetrafluoroterephthalic Acid with Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of novel fluorinated polyesters through the step-growth polymerization of tetrafluoroterephthalic acid with various aliphatic diols. The incorporation of fluorine into the polyester backbone imparts unique properties, making these materials highly attractive for advanced applications in drug delivery, medical devices, and other biomedical fields. This document outlines detailed experimental protocols, presents key characterization data, and discusses the potential applications of these materials.
Introduction
Step-growth polymerization is a powerful method for synthesizing a wide range of polymers, including polyesters.[1] The reaction proceeds by the stepwise reaction between bifunctional monomers, such as a dicarboxylic acid and a diol.[2] In this context, the use of this compound as the dicarboxylic acid monomer introduces fluorine atoms into the polymer backbone, which can significantly alter the material's properties.
Fluorinated polymers are known for their high thermal stability, chemical inertness, hydrophobicity, and low surface energy.[3] In the realm of biomedical applications, these characteristics can translate to enhanced biocompatibility, reduced protein adsorption, and controlled drug release profiles.[4][5] Polyesters synthesized from this compound and various diols are therefore of great interest for creating advanced drug delivery systems, implantable devices, and specialty coatings.[6]
This document provides protocols for two common step-growth polymerization techniques: melt polycondensation and solution polycondensation. It also includes illustrative data on the characterization of the resulting polyesters and discusses their potential applications in the field of drug development.
Experimental Protocols
Two primary methods for the synthesis of polyesters from this compound and diols are melt polycondensation and solution polycondensation. The choice of method depends on the reactivity of the monomers, the desired molecular weight of the polymer, and the thermal stability of the resulting polyester.
Melt Polycondensation
Melt polycondensation is a solvent-free method that is often preferred for its simplicity and reduced environmental impact. The reaction is typically carried out in two stages: an initial esterification step to form low-molecular-weight oligomers, followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight.
Materials:
-
This compound (TFTA)
-
Diol (e.g., ethylene glycol, 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, tin(II) octoate)
-
Stabilizer (e.g., triphenyl phosphite)
-
Nitrogen gas (high purity)
-
Chloroform or other suitable solvent for purification
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Nitrogen inlet and outlet
-
High-vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Charging the Reactor: Charge the three-neck flask with equimolar amounts of this compound and the chosen diol. A slight excess of the diol (e.g., 1.2 molar equivalents) is often used to compensate for any loss due to volatilization.
-
Catalyst and Stabilizer Addition: Add the catalyst (e.g., 0.05 mol% relative to the diacid) and stabilizer to the reaction mixture.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial esterification stage.
-
Esterification Stage:
-
Heat the reaction mixture with stirring to a temperature of 180-200°C.
-
Water will begin to distill from the reaction mixture as the esterification proceeds. Continue this stage until the theoretical amount of water has been collected (typically 2-4 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a high vacuum (less than 1 Torr) to the system to remove the excess diol and facilitate the increase in molecular weight.
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Solution Polycondensation
Solution polycondensation is carried out in a solvent and is often used when the monomers or the resulting polymer have high melting points or are thermally sensitive. This method typically employs the more reactive diacid chloride derivative, tetrafluoroterephthaloyl chloride.
Materials:
-
Tetrafluoroterephthaloyl chloride (TFTC)
-
Diol (e.g., ethylene glycol, 1,4-butanediol, 1,6-hexanediol)
-
Anhydrous aprotic solvent (e.g., 1,2-dichlorobenzene, N-methyl-2-pyrrolidone)
-
Acid scavenger (e.g., anhydrous pyridine, triethylamine)
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer or mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Reflux condenser
Procedure:
-
Reactor Setup: Set up the three-neck flask with a stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Monomer and Solvent Addition: Dissolve the diol and the acid scavenger in the anhydrous solvent in the reaction flask.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes.
-
Addition of Diacid Chloride: Dissolve the tetrafluoroterephthaloyl chloride in the same anhydrous solvent and add it to the dropping funnel. Add the TFTC solution dropwise to the stirred diol solution at room temperature over a period of 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature of 140-180°C and maintain it for 4-8 hours.
-
Polymer Recovery and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
-
Characterization of Fluorinated Polyesters
The synthesized polyesters should be characterized to determine their structure, molecular weight, and thermal properties.
3.1. Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester linkage (C=O stretching around 1720 cm⁻¹) and the presence of C-F bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To elucidate the polymer structure and confirm the incorporation of both the diacid and diol monomers.
3.2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
3.3. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polyesters.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
Data Presentation
The following tables present illustrative data for a series of fluorinated polyesters synthesized from this compound and various diols. This data demonstrates the expected trends in polymer properties as a function of the diol chain length.
Table 1: Reaction Conditions for the Melt Polycondensation of this compound with Diols
| Diol | Catalyst | Temp (°C) | Time (h) | Vacuum (Torr) |
| Ethylene Glycol | Antimony(III) oxide | 240 | 6 | <1 |
| 1,4-Butanediol | Titanium(IV) isopropoxide | 230 | 5 | <1 |
| 1,6-Hexanediol | Tin(II) octoate | 220 | 4 | <1 |
Table 2: Molecular Weight and Thermal Properties of Polyesters from this compound and Diols
| Diol | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| Ethylene Glycol | 18,000 | 38,000 | 2.1 | 85 | 245 |
| 1,4-Butanediol | 22,000 | 47,000 | 2.1 | 60 | 210 |
| 1,6-Hexanediol | 25,000 | 53,000 | 2.1 | 45 | 185 |
Note: The data presented in these tables are illustrative and may vary depending on the specific reaction conditions and purification methods used.
Visualizations
References
Application Notes and Protocols for Transesterification Reactions Involving Dimethyl Tetrafluoroterephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl tetrafluoroterephthalate is a fluorinated aromatic diester that serves as a valuable monomer for the synthesis of advanced fluorinated polyesters. The incorporation of fluorine atoms into the polymer backbone imparts unique properties, including enhanced thermal stability, chemical resistance, hydrophobicity, and modified optical and dielectric characteristics. These attributes make fluorinated polyesters highly desirable for a range of specialized applications, from high-performance engineering plastics to advanced materials in the biomedical and pharmaceutical fields.
The primary route for synthesizing these polymers is through a two-stage melt polycondensation process. The first stage involves the transesterification of dimethyl tetrafluoroterephthalate with a suitable diol. In this step, the methyl ester groups of the terephthalate are exchanged with the hydroxyl groups of the diol, forming a bis(hydroxyalkyl) tetrafluoroterephthalate oligomer and releasing methanol as a byproduct. The subsequent polycondensation stage involves the self-condensation of these oligomers at elevated temperatures and under high vacuum to build high molecular weight polymer chains.
Applications
Fluorinated polyesters derived from dimethyl tetrafluoroterephthalate are utilized in applications that demand high performance and unique surface properties. Their inherent hydrophobicity and chemical inertness make them suitable for:
-
Biomedical Devices: Coatings for medical implants and devices to reduce biofouling and improve biocompatibility.
-
Drug Delivery: As a component in controlled-release drug formulations, leveraging their stability and tunable degradation rates.
-
High-Performance Films and Fibers: For use in harsh chemical environments or applications requiring low surface energy.
-
Advanced Coatings: Providing protective and low-friction surfaces for a variety of substrates.
Reaction Mechanism and Experimental Workflow
The synthesis of fluorinated polyesters from dimethyl tetrafluoroterephthalate and a diol proceeds through a two-step mechanism: transesterification followed by polycondensation.
Caption: Reaction mechanism for the two-stage synthesis of fluorinated polyesters.
A typical experimental workflow for the laboratory-scale synthesis of a fluorinated polyester is outlined below. This workflow includes the preparation of reactants, the two-stage reaction, and the final product isolation.
Caption: Experimental workflow for fluorinated polyester synthesis.
Experimental Protocols
This protocol details the laboratory-scale synthesis of a fluorinated polyester from dimethyl tetrafluoroterephthalate and a generic aliphatic diol (e.g., ethylene glycol or 1,4-butanediol).
Materials:
-
Dimethyl-2,3,5,6-tetrafluoroterephthalate (DMTF)
-
Aliphatic diol (e.g., ethylene glycol, 1,4-butanediol)
-
Transesterification Catalyst (e.g., Zinc Acetate, Manganese Acetate)
-
Polycondensation Catalyst (e.g., Antimony Trioxide, Titanium(IV) Isopropoxide)
-
Stabilizer (e.g., Phosphoric Acid)
-
High-purity Nitrogen Gas
-
Anhydrous Toluene (for azeotropic removal of water if necessary)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head with a condenser and collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 Torr.
-
Schlenk line for inert atmosphere operations.
Procedure:
Stage 1: Transesterification
-
Reactor Setup: Assemble the reaction apparatus and ensure all glassware is dry. Purge the system with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Reactants: Charge the reaction flask with dimethyl tetrafluoroterephthalate and the diol. A molar ratio of diol to DMTF of 1.5:1 to 2.2:1 is typically used.
-
Catalyst Addition: Add the transesterification catalyst (e.g., zinc acetate at 0.05-0.2 mol% relative to DMTF).
-
Reaction: Begin stirring and gradually heat the reaction mixture to 180-220°C under a gentle stream of nitrogen. Methanol will begin to distill off as the transesterification reaction proceeds.
-
Monitoring Progress: Continue heating and collecting the methanol distillate. The reaction is considered complete when the theoretical amount of methanol has been collected, which typically takes 2-4 hours.
Stage 2: Polycondensation
-
Catalyst Addition: Once methanol evolution ceases, cool the reaction mixture slightly (to ~200°C). Add the polycondensation catalyst (e.g., antimony trioxide at 0.03-0.05 mol% relative to DMTF) and a stabilizer (e.g., phosphoric acid) to quench the transesterification catalyst.
-
Vacuum Application: Gradually reduce the pressure of the system to below 1 Torr while increasing the temperature to 240-280°C.
-
Polymerization: Continue the reaction under high vacuum and elevated temperature. Excess diol will distill off as the polycondensation reaction proceeds. The progress of the polymerization can be monitored by the increase in the viscosity of the melt, often observed through the torque on the mechanical stirrer. This stage can take 2-5 hours depending on the desired molecular weight.
-
Product Isolation: Once the desired viscosity is reached, bring the reactor back to atmospheric pressure with nitrogen. Extrude the molten polymer from the reactor onto a clean, cool surface.
-
Post-Processing: After cooling, the polymer can be pelletized or ground for further analysis and characterization.
Data Presentation
The following tables summarize the typical reaction parameters and expected properties of the resulting fluorinated polyesters. The values are representative and may vary depending on the specific diol and catalyst system used.
Table 1: Typical Reaction Parameters for the Synthesis of Fluorinated Polyesters
| Parameter | Transesterification Stage | Polycondensation Stage |
| Temperature | 180 - 220 °C | 240 - 280 °C |
| Pressure | Atmospheric (Nitrogen) | < 1 Torr |
| Diol:DMTF Molar Ratio | 1.5:1 - 2.2:1 | N/A |
| Catalyst | Zinc Acetate, Manganese Acetate | Antimony Trioxide, Titanium(IV) Isopropoxide |
| Catalyst Concentration | 0.05 - 0.2 mol% | 0.03 - 0.05 mol% |
| Reaction Time | 2 - 4 hours | 2 - 5 hours |
Table 2: Expected Properties of Fluorinated Polyesters
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 50 - 100 °C |
| Melting Temperature (Tm) | 200 - 260 °C |
| Decomposition Temperature (Td) | > 400 °C |
| Intrinsic Viscosity | 0.5 - 1.0 dL/g |
| Water Contact Angle | > 90° |
Characterization
The synthesized fluorinated polyesters can be characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal properties:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure of the polymer and determine the composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, C-F bonds).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).
-
Contact Angle Goniometry: To assess the hydrophobicity of the polymer surface.
Application Notes and Protocols: The Use of Tetrafluoroterephthalic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrafluoroterephthalic acid is a versatile fluorinated building block that is gaining increasing attention in pharmaceutical research and development. Its rigid, planar structure, combined with the electron-withdrawing properties of the fluorine atoms, imparts unique characteristics to molecules that incorporate this moiety. These characteristics can include enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, a substituted N,N'-diaryl tetrafluoroterephthalamide, which can serve as a scaffold for kinase inhibitors or as a rigid linker in antibody-drug conjugates (ADCs).
Application 1: Synthesis of a Symmetrical Diaryl Tetrafluoroterephthalamide Intermediate for Kinase Inhibitors
Many kinase inhibitors feature a central aromatic core that anchors the molecule within the ATP-binding pocket of the target kinase. The tetrafluoroterephthalamide scaffold provides a rigid and chemically stable core that can be further functionalized to achieve high potency and selectivity. The fluorine substituents can engage in favorable interactions with the kinase active site, potentially enhancing binding affinity.
Signaling Pathway Context: The MAPK/ERK Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers, including melanoma. The MEK1 and MEK2 kinases are central components of this pathway, and their inhibition is a validated therapeutic strategy. Trametinib, a potent and selective MEK1/MEK2 inhibitor, features a fluorinated aromatic core, highlighting the potential of fluorinated intermediates in targeting this pathway.
Experimental Workflow: Synthesis of a Diaryl Tetrafluoroterephthalamide
The synthesis of the target intermediate proceeds in two main steps: the conversion of this compound to its more reactive diacyl chloride, followed by the amidation reaction with a suitable aromatic amine.
Experimental Protocols
Protocol 1: Synthesis of Tetrafluoroterephthaloyl Chloride
This protocol describes the conversion of this compound to tetrafluoroterephthaloyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.) under an inert atmosphere (N₂ or Ar)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to create a slurry.
-
Slowly add thionyl chloride (2.5 eq) to the slurry at room temperature.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the dimethyl ester.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude tetrafluoroterephthaloyl chloride, a solid, can be used in the next step without further purification.
Protocol 2: Synthesis of N,N'-bis(4-hydroxy-3-fluorophenyl)tetrafluoroterephthalamide
This protocol details the reaction of tetrafluoroterephthaloyl chloride with 4-amino-2-fluorophenol to form the corresponding diamide.
Materials:
-
Tetrafluoroterephthaloyl chloride (from Protocol 1)
-
4-Amino-2-fluorophenol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-amino-2-fluorophenol (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude tetrafluoroterephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |
| Tetrafluoroterephthaloyl Chloride | This compound | SOCl₂, DMF (cat.) | Toluene | >95 (crude) | - |
| N,N'-bis(4-hydroxy-3-fluorophenyl)tetrafluoroterephthalamide | Tetrafluoroterephthaloyl Chloride | 4-Amino-2-fluorophenol, Et₃N | DCM | 85-92 | >98 |
Application 2: this compound Derivatives as Rigid Linkers in Antibody-Drug Conjugates (ADCs)
The tetrafluoroterephthalamide core can also function as a rigid linker in the design of ADCs. The rigidity of the linker can influence the pharmacokinetics and efficacy of the ADC. The tetrafluorophenyl ring can also enhance the stability of the linker in circulation. The terminal functional groups on the aryl rings (introduced via the choice of aniline derivative) can be used for conjugation to the cytotoxic payload or the antibody.
Logical Relationship Diagram for ADC Components
The synthetic protocols described above can be adapted to produce bifunctional linkers by using aniline derivatives with orthogonal protecting groups, allowing for the sequential attachment of the payload and the antibody.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its conversion to the corresponding diacyl chloride allows for efficient amidation to form robust tetrafluoroterephthalamide scaffolds. These scaffolds are of significant interest in the development of targeted therapies such as kinase inhibitors and antibody-drug conjugates. The protocols provided herein offer a solid foundation for researchers to explore the potential of this fluorinated intermediate in their drug discovery programs.
References
Application Notes and Protocols: The Role of Tetrafluoroterephthalic Acid in Enhancing Drug Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a therapeutic candidate's success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby limiting the efficacy and safety of a drug.[1] A key strategy to overcome these challenges is the strategic incorporation of fluorine atoms into drug molecules. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[2][3][4] This resistance to oxidative metabolism can significantly enhance a drug's half-life and overall exposure.[5]
Tetrafluoroterephthalic acid, a derivative of terephthalic acid, presents a promising, albeit not yet widely documented, scaffold for enhancing drug metabolic stability, primarily through its potential application as a rigid and highly fluorinated linker in drug design. Its symmetrically substituted tetrafluorinated phenyl ring offers a robust core that is inherently resistant to metabolic degradation. While its primary documented use is in the synthesis of coordination polymers and metal-organic frameworks, its structural characteristics make it an intriguing candidate for use in drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where linker stability is paramount.
These application notes explore the theoretical role and potential applications of this compound in enhancing drug metabolic stability, supported by established principles of medicinal chemistry and detailed protocols for assessing metabolic stability in vitro.
Principle of Metabolic Stabilization with Fluorinated Moieties
The primary mechanism by which fluorination enhances metabolic stability is the exceptional strength of the carbon-fluorine bond. This bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by oxidative enzymes like the cytochrome P450 family.[2][3][4] By replacing a metabolically labile C-H bond with a C-F bond at a known "soft spot" for metabolism, the rate of drug breakdown can be dramatically reduced.[2]
Key Physicochemical Effects of Fluorination:
-
Blocking Metabolic Soft Spots: The C-F bond is highly resistant to cleavage by metabolic enzymes, thus preventing oxidative metabolism at that position.[2]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a drug's solubility, permeability, and binding affinity.[6][5]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially leading to a more favorable orientation for target binding.[6]
This compound as a Potential Linker for Enhanced Metabolic Stability
This compound's structure, featuring a perfluorinated phenyl ring flanked by two carboxylic acid groups, suggests its potential as a highly stable, rigid linker in drug conjugates.
Proposed Advantages:
-
Inherent Metabolic Stability: The tetrafluorinated aromatic core is anticipated to be highly resistant to oxidative metabolism.
-
Rigidity: A rigid linker can help to maintain a specific distance and orientation between the two connected moieties (e.g., an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC), which can be crucial for optimal activity.
-
Bifunctionality: The two carboxylic acid groups provide convenient handles for conjugation to other molecules.
Experimental Protocols for Assessing Metabolic Stability
The following are detailed protocols for in vitro assays commonly used to evaluate the metabolic stability of new chemical entities. These protocols can be adapted to assess the stability of drug candidates incorporating a this compound linker.
Protocol 1: Liver Microsomal Stability Assay
This assay is a primary screen to assess Phase I metabolic stability, particularly metabolism mediated by cytochrome P450 enzymes.
Materials:
-
Test compound (e.g., drug conjugate with this compound linker)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a compound with known high clearance like verapamil, and one with low clearance like warfarin)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).
-
Thaw cryopreserved liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the appropriate wells.
-
Add the working solutions of the test and control compounds to their respective wells. Include negative control wells without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot Data: Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine Elimination Rate Constant (k): The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate In Vitro Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.
Materials:
-
Cryopreserved human hepatocytes (or from other species)
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compound
-
Positive and negative control compounds
-
Acetonitrile for reaction termination
-
Internal standard for LC-MS/MS analysis
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Compound Incubation:
-
Prepare working solutions of the test and control compounds in pre-warmed incubation medium.
-
Remove the plating medium from the hepatocytes and add the medium containing the test or control compounds.
-
-
Time Points and Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cells and the medium from the respective wells.
-
Terminate the metabolic activity by adding cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the samples to precipitate cellular debris and proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in the samples using a validated LC-MS/MS method.
-
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.
Data Presentation
The quantitative data from metabolic stability assays should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | t½ (min) | Clint (µL/min/mg protein) | % Remaining at 60 min |
| Test Compound A (with this compound Linker) | > 60 | < 5 | 95% |
| Control Compound X (Non-fluorinated Linker) | 15 | 46.2 | 15% |
| Verapamil (High Clearance Control) | 5 | 138.6 | < 5% |
| Warfarin (Low Clearance Control) | > 60 | < 5 | > 90% |
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound | t½ (hr) | Clint (µL/min/10^6 cells) | % Remaining at 24 hr |
| Test Compound A (with this compound Linker) | > 24 | < 1 | 92% |
| Control Compound X (Non-fluorinated Linker) | 4 | 2.89 | 10% |
| Testosterone (High Clearance Control) | 1 | 11.55 | < 5% |
| Buspirone (Low Clearance Control) | > 24 | < 1 | > 85% |
Visualizations
Signaling Pathway: General Drug Metabolism
References
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
Application Notes and Protocols: Tetrafluoroterephthalic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrafluoroterephthalic acid and other fluorinated analogues in the development of advanced drug delivery systems. The focus is on the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for controlled drug release.
Introduction to Fluorinated Porous Materials for Drug Delivery
This compound and similar fluorinated organic linkers are emerging as valuable building blocks for the construction of crystalline, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The incorporation of fluorine atoms into the framework of these materials can impart unique properties beneficial for drug delivery applications, including:
-
Enhanced Hydrophobicity: The fluorinated channels can facilitate the encapsulation of hydrophobic drugs.
-
Modified Host-Guest Interactions: The electronegativity of fluorine can influence the interaction between the drug molecules and the framework, allowing for tunable drug loading and release profiles.
-
Improved Stability: Fluorination can enhance the chemical and thermal stability of the framework.
These materials offer high surface areas and tunable porosity, making them excellent candidates for encapsulating a wide range of therapeutic agents, from small molecules to larger biologics.
Application: Fluorinated Covalent Organic Frameworks for Anticancer Drug Delivery
Recent studies have demonstrated the high efficacy of fluorinated COFs for the delivery of anticancer drugs like 5-fluorouracil (5-FU). These COFs exhibit excellent biocompatibility, high drug loading capacity, and sustained release profiles.
Data Presentation: Drug Loading and Release in Fluorinated COFs
| Framework | Drug | Drug Loading Capacity (wt%) | Cumulative Release (in PBS, pH 7.4, 37°C) | Reference |
| DF-TAPB-COF | 5-Fluorouracil (5-FU) | Up to 69% | ~80% after 3 days | [1] |
| DF-TATB-COF | 5-Fluorouracil (5-FU) | Not specified | Lower than DF-TAPB-COF | [1] |
DF-TAPB-COF and DF-TATB-COF are novel fluorine-functionalized crystalline covalent organic frameworks.
Experimental Protocols
Synthesis of a Generic this compound-Based MOF
This protocol describes a general solvothermal method for synthesizing a MOF using this compound as the organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,3,5,6-Tetrafluoroterephthalic acid (H₂TFBDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (glacial)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 1 equivalent) in DMF.
-
In a separate container, dissolve H₂TFBDC (e.g., 1 equivalent) in DMF.
-
Add the H₂TFBDC solution to the ZrCl₄ solution.
-
Add acetic acid (e.g., 10 equivalents) as a modulator to control crystal growth.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, collect the resulting white powder by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted precursors.
-
Dry the synthesized MOF under vacuum at an elevated temperature (e.g., 150 °C) to activate it by removing solvent molecules from the pores.
Workflow for MOF Synthesis:
Protocol for Drug Loading into Porous Frameworks
This protocol outlines a common impregnation method for loading a drug, such as 5-fluorouracil, into a synthesized porous framework (MOF or COF).
Materials:
-
Activated porous framework (e.g., fluorinated COF)
-
Drug (e.g., 5-Fluorouracil)
-
Suitable solvent (e.g., ethanol or a buffer solution in which the drug is soluble)
Procedure:
-
Prepare a concentrated solution of the drug in the chosen solvent.
-
Disperse a known amount of the activated porous framework in the drug solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the framework.
-
Collect the drug-loaded framework by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove the drug adsorbed on the external surface.
-
Dry the drug-loaded framework under vacuum at a mild temperature.
-
Determine the drug loading content using techniques such as UV-Vis spectroscopy, HPLC, or thermogravimetric analysis (TGA) by comparing the amount of drug in the supernatant before and after loading or by analyzing the composition of the dried product.
Workflow for Drug Loading:
References
Application Notes and Protocols for Tetrafluoroterephthalic Acid-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, application, and evaluation of tetrafluoroterephthalic acid-based materials as corrosion inhibitors. The protocols detailed below are based on established methodologies for corrosion inhibitor testing and can be adapted for specific research needs.
Introduction to this compound-Based Corrosion Inhibitors
This compound (TFTA) is a versatile aromatic carboxylic acid distinguished by the presence of four fluorine atoms on the benzene ring. This high degree of fluorination imparts unique electronic properties, making its derivatives promising candidates for corrosion inhibition. The electron-withdrawing nature of fluorine atoms can enhance the adsorption of these molecules onto metal surfaces, forming a protective barrier against corrosive agents.
Potential TFTA-based corrosion inhibitors include:
-
TFTA-derived Schiff Bases: Formed by the condensation reaction of TFTA or its derivatives with primary amines. The resulting imine group (-C=N-) and the aromatic rings provide multiple adsorption centers.
-
TFTA-based Metal-Organic Frameworks (MOFs): Crystalline porous materials constructed from TFTA as an organic linker and metal ions. These materials can act as reservoirs for inhibitor molecules or form a protective layer on the metal surface.
-
TFTA Esters and Amides: Synthesized by reacting TFTA with various alcohols or amines, these derivatives can be tailored for solubility and adsorption characteristics in different corrosive media.
The primary mechanism of corrosion inhibition by these organic compounds involves adsorption onto the metal surface, which can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding). This adsorbed layer blocks the active sites for corrosion, thereby reducing the rates of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
Synthesis Protocols
Synthesis of this compound (TFTA)
A high-yield synthesis of TFTA can be achieved by reacting 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with CO2.[1]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-butyllithium (in hexanes)
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,2,4,5-tetrafluorobenzene in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a surplus (>2 equivalents) of n-butyllithium to the solution while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 2-3 hours.
-
Pour the reaction mixture over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture with aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and evaporate the solvent to yield crude TFTA.
-
The product can be further purified by recrystallization.
Caption: Synthesis of this compound.
Synthesis of a TFTA-based Schiff Base
This protocol describes a general procedure for the synthesis of a bis-Schiff base from a TFTA derivative (e.g., tetrafluoroterephthaloyl dichloride) and a primary amine.
Materials:
-
Tetrafluoroterephthaloyl dichloride
-
Primary amine (e.g., aniline or a substituted aniline)
-
Dry solvent (e.g., dichloromethane or THF)
-
Triethylamine (as a base)
Procedure:
-
Dissolve the primary amine (2 equivalents) and triethylamine (2 equivalents) in the dry solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of tetrafluoroterephthaloyl dichloride (1 equivalent) in the same dry solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to obtain the crude Schiff base.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocols for Corrosion Inhibition Studies
The following protocols are standardized methods to evaluate the performance of TFTA-based corrosion inhibitors. Mild steel is a common substrate for such studies, particularly in acidic media like 1 M HCl.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.[2][3]
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
TFTA-based inhibitor at various concentrations
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Desiccator
-
Polishing paper (various grits)
-
Acetone and distilled water for cleaning
Procedure:
-
Polish the mild steel coupons with progressively finer grades of emery paper, wash with distilled water and acetone, and dry.
-
Weigh the cleaned coupons accurately (W_initial).
-
Immerse the coupons in the corrosive solution with and without different concentrations of the TFTA-based inhibitor.
-
Maintain a constant temperature for a specified immersion period (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:
-
Corrosion Rate (mm/year): CR = (87.6 × ΔW) / (A × T × D)
-
ΔW = Weight loss in mg
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
References
Application Notes & Protocols: Formulation of High-Performance Polyimide Adhesives Using Tetrafluoroterephthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrafluoroterephthalic acid (TFTA) is a fluorinated aromatic dicarboxylic acid that serves as a valuable monomer in the synthesis of high-performance polymers. Its incorporation into polymer backbones, particularly in polyimides and polyesters, can impart desirable properties such as enhanced thermal stability, chemical resistance, and low dielectric constants.[1][2] These characteristics make TFTA-based polymers attractive candidates for the formulation of specialty adhesives for demanding applications in aerospace, electronics, and medical devices.
This document provides detailed application notes and experimental protocols for the formulation and characterization of a specialty polyimide adhesive utilizing this compound. The protocols are based on established synthesis methods for fluorinated polyimides.[3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the reactivity and processing parameters of the monomer.
| Property | Value | Reference |
| Molecular Formula | C8H2F4O4 | [1] |
| Molecular Weight | 238.09 g/mol | [5] |
| Melting Point | 275-277 °C (decomposes) | [6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. | [1] |
Experimental Protocols
Synthesis of a TFTA-Based Polyimide Adhesive
This protocol outlines the two-step synthesis of a polyimide adhesive from this compound and a diamine monomer, such as 4,4'-oxydianiline (ODA). The process involves the formation of a poly(amic acid) precursor followed by thermal imidization.[4]
Materials:
-
This compound (TFTA)
-
4,4'-oxydianiline (ODA)
-
N,N-dimethylformamide (DMF, anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a stoichiometric amount of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylformamide (DMF).
-
Slowly add an equimolar amount of this compound (TFTA) to the solution at room temperature while stirring under an inert atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the coated substrate in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
100°C for 1 hour
-
150°C for 30 minutes
-
200°C for 30 minutes
-
250°C for 30 minutes
-
300°C for 30 minutes
-
350°C for 30 minutes
-
-
The resulting product is a fully imidized polyimide film that can be used as an adhesive.
Characterization of the TFTA-Based Polyimide Adhesive
The synthesized polyimide adhesive should be characterized to determine its key performance properties.
2.2.1. Thermal Properties
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
2.2.2. Mechanical Properties
-
Lap Shear Strength: To measure the adhesive strength between two substrates (e.g., stainless steel or aluminum).
-
Tensile Testing: To determine the tensile strength and modulus of the polyimide film.
2.2.3. Chemical Resistance
-
Immerse the cured adhesive in various solvents (e.g., acetone, isopropanol, acids, bases) for a specified period and measure the change in weight and mechanical properties.
Quantitative Data Summary
The expected performance of a TFTA-based polyimide adhesive, based on data from similar fluorinated polyimides, is summarized in Table 2.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 178 - 226 °C |
| 5% Weight Loss Temperature (Td5) | 514 - 555 °C |
| Lap Shear Strength (on stainless steel) | > 20 MPa |
| Water Absorption | 0.28 - 0.87 % |
Visualizations
Logical Workflow for Adhesive Formulation and Testing
The following diagram illustrates the overall workflow from monomer selection to final adhesive characterization.
Caption: Workflow for TFTA-Based Polyimide Adhesive Development.
Signaling Pathway for Polyimide Synthesis
The following diagram illustrates the two-step reaction pathway for the synthesis of the polyimide adhesive.
Caption: Reaction Pathway for TFTA-Based Polyimide Synthesis.
Conclusion
This compound is a promising monomer for the formulation of high-performance specialty adhesives. The resulting polyimide adhesives are expected to exhibit excellent thermal stability, and chemical resistance, making them suitable for a wide range of demanding applications. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of TFTA-based adhesives.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4. Synthesis and properties of soluble fluorinated poly(ether imide)s with different pendant groups-关绍巍 [polymer.cn]
- 4. mdpi.com [mdpi.com]
- 5. This compound (CAS 652-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chembk.com [chembk.com]
Application of Tetrafluoroterephthalic Acid in the Electronics and Semiconductor Industry: Application Notes and Protocols
Introduction
Tetrafluoroterephthalic acid (TFTA), a fluorinated aromatic dicarboxylic acid, is a versatile building block for high-performance materials tailored for the demanding environments of the electronics and semiconductor industries. Its unique properties, stemming from the presence of four fluorine atoms on the benzene ring, make it a valuable component in the synthesis of advanced polymers and crystalline structures. The strong electron-withdrawing nature of the fluorine atoms imparts high thermal stability, chemical resistance, and desirable dielectric properties to materials incorporating the TFTA moiety.
This document provides detailed application notes and experimental protocols for the use of TFTA in the synthesis of low-dielectric polyimide films for microelectronics, the fabrication of Metal-Organic Frameworks (MOFs) for chemical sensing, and as a precursor for organic light-emitting diode (OLED) materials.
Low-Dielectric Polyimide Films from this compound
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the semiconductor industry for applications such as interlayer dielectrics, stress buffers, and packaging materials. The introduction of fluorine atoms into the polyimide backbone, particularly through the use of TFTA, can significantly lower the dielectric constant (k) of the material. A low-k dielectric is crucial for reducing signal delay, cross-talk, and power dissipation in integrated circuits, enabling the fabrication of faster and more efficient electronic devices.
Application Notes
Fluorinated polyimides derived from TFTA exhibit a combination of properties that make them highly suitable for microelectronic fabrication:
-
Low Dielectric Constant: The high electronegativity and low polarizability of the C-F bond contribute to a reduction in the overall dielectric constant of the polymer. Porous polyimide films can achieve even lower dielectric constants, with values reported below 1.7.
-
High Thermal Stability: The strong C-F bonds enhance the thermal stability of the polyimide, allowing it to withstand the high temperatures encountered during semiconductor manufacturing processes. Fluorinated polyimides can exhibit thermal decomposition temperatures well above 500°C.[1]
-
Excellent Mechanical Properties: Despite their fluorinated nature, these polyimides can be engineered to possess high tensile strength and modulus, ensuring the mechanical integrity of the fabricated devices.[1]
-
Chemical Resistance: The inertness of the C-F bond provides excellent resistance to a wide range of chemicals used in semiconductor processing.
Quantitative Data
| Property | Value | Reference |
| Dielectric Constant (1 MHz) | 2.312 | [1][2] |
| Dielectric Loss (1 MHz) | 0.00676 | [1][2] |
| Glass Transition Temperature (Tg) | 402 °C | [1][2] |
| 5% Weight Loss Temperature (Td5%) | 563 °C | [1][2] |
| Tensile Strength | 232.73 MPa | [1][2] |
| Elongation at Break | 26.26% | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) Precursor from TFTA and 4,4'-Oxydianiline (ODA)
-
Materials: 2,3,5,6-Tetrafluoroterephthalic acid (TFTA), 4,4'-Oxydianiline (ODA), N,N-dimethylacetamide (DMAc, anhydrous), Argon or Nitrogen gas.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise equimolar amount of ODA in anhydrous DMAc under a gentle stream of nitrogen.
-
Once the ODA has completely dissolved, slowly add an equimolar amount of TFTA powder to the solution in portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous and clear poly(amic acid) solution is then ready for film casting.
-
Protocol 2: Fabrication of a TFTA-based Polyimide Film via Thermal Imidization
-
Materials: Poly(amic acid) solution from Protocol 1, glass substrate, doctor blade or spin coater, vacuum oven.
-
Procedure:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged curing cycle:
-
80°C for 1 hour to slowly evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.
-
Caption: Synthesis workflow for TFTA-based polyimide film.
This compound in Metal-Organic Frameworks (MOFs) for Chemical Sensing
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of TFTA as an organic linker allows for the synthesis of MOFs with unique properties, including high surface area, tunable porosity, and enhanced chemical stability. These characteristics make TFTA-based MOFs promising candidates for applications in chemical sensing, where they can be used to detect specific analytes with high sensitivity and selectivity.[3]
Application Notes
TFTA-based MOFs can be designed as active materials in chemiresistive or luminescent sensors. The fluorinated channels of the MOF can interact with analyte molecules, leading to a measurable change in the material's electrical resistance or photoluminescence.
-
Chemiresistive Sensing: The adsorption of gas molecules onto the MOF surface can alter its electronic properties, resulting in a change in conductivity. This change can be measured to quantify the concentration of the analyte.
-
Luminescent Sensing: TFTA-based MOFs can exhibit fluorescence. The interaction of analyte molecules with the framework can lead to quenching or enhancement of this fluorescence, providing a sensitive detection mechanism.[4]
Experimental Protocols
Protocol 3: Solvothermal Synthesis of a TFTA-based Zinc MOF (Zn-TFTA-MOF)
-
Materials: 2,3,5,6-Tetrafluoroterephthalic acid (TFTA), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), N,N-dimethylformamide (DMF), Ethanol.
-
Procedure:
-
In a glass vial, dissolve TFTA and zinc nitrate hexahydrate in a 1:1 molar ratio in a mixture of DMF and ethanol (1:1 v/v).
-
Seal the vial and heat it in an oven at 100°C for 24 hours.
-
After cooling to room temperature, colorless crystals of the Zn-TFTA-MOF will have formed.
-
Collect the crystals by filtration, wash them with fresh DMF and ethanol, and dry them under vacuum.
-
Protocol 4: Fabrication of a MOF-based Chemiresistive Sensor
-
Materials: Synthesized Zn-TFTA-MOF powder, interdigitated electrode (IDE) substrate, solvent (e.g., ethanol), sonicator.
-
Procedure:
-
Disperse the synthesized Zn-TFTA-MOF powder in a suitable solvent to form a suspension.
-
Drop-cast the suspension onto the active area of an interdigitated electrode.
-
Allow the solvent to evaporate completely, leaving a thin film of the MOF on the electrode.
-
The sensor is now ready for gas sensing measurements by monitoring the change in resistance upon exposure to the target analyte.
-
Caption: Workflow for TFTA-based MOF sensor fabrication.
This compound Derivatives in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers. Fluorinated organic materials, including those derived from TFTA, are of great interest for use in OLEDs due to their potential to enhance device efficiency and stability. TFTA can be used as a starting material to synthesize electron-transporting materials, host materials for phosphorescent emitters, or even as part of the emissive molecule itself.
Application Notes
Derivatives of TFTA can be designed to possess specific electronic properties beneficial for OLEDs:
-
Electron Transporting Materials (ETMs): The electron-withdrawing nature of the tetrafluorinated phenyl ring can be exploited to create materials with high electron affinity, facilitating efficient electron injection and transport from the cathode to the emissive layer.
-
Host Materials: For phosphorescent OLEDs (PhOLEDs), a host material with a high triplet energy is required to prevent energy back-transfer from the phosphorescent dopant. The rigid and electronically modified structure of TFTA derivatives can be tailored to achieve high triplet energies.
-
Emissive Materials: TFTA can be incorporated into fluorescent or phosphorescent emitters. For example, it can be used in the synthesis of ligands for iridium complexes used as blue-emitting phosphors.[1][2]
Experimental Protocols
Protocol 5: Synthesis of a TFTA-based Ligand for an Iridium Complex
This protocol provides a general concept for the synthesis of a ligand. Specific reaction conditions will vary depending on the target molecule.
-
Materials: 2,3,5,6-Tetrafluoroterephthalic acid, thionyl chloride, a suitable N-heterocyclic compound (e.g., a substituted pyrazole), base (e.g., triethylamine), and appropriate solvents.
-
Procedure:
-
Convert TFTA to its more reactive acid chloride derivative using thionyl chloride.
-
React the TFTA-dichloride with a suitable N-heterocyclic compound in the presence of a base to form the desired ligand.
-
Purify the resulting ligand by column chromatography or recrystallization.
-
Protocol 6: Fabrication of a Multilayer OLED Device
-
Materials: ITO-coated glass substrate, organic materials for hole injection (HIL), hole transport (HTL), emissive (EML), electron transport (ETL), and electron injection (EIL) layers, and metal for the cathode (e.g., aluminum).
-
Procedure:
-
Clean the ITO-coated glass substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dry the substrate and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode by thermal evaporation. The thickness of each layer is critical and should be monitored with a quartz crystal microbalance.
-
Encapsulate the device in a nitrogen-filled glovebox to protect it from moisture and oxygen.
-
Caption: General workflow for OLED fabrication using a TFTA derivative.
References
- 1. Highly efficient blue and deep-blue emitting zwitterionic iridium(iii) complexes: synthesis, photophysics and electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices [sfera.unife.it]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tetrafluoroterephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Tetrafluoroterephthalic acid (TFTA).
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most common and efficient method is the dialkylation of 1,2,4,5-tetrafluorobenzene using n-butyllithium (n-BuLi) followed by carboxylation with carbon dioxide (CO2). An optimized protocol for this method can achieve yields as high as 95%.[1][2]
Q2: What are the critical safety precautions to take during the synthesis of TFTA?
A2: The primary hazard is the use of n-butyllithium, which is a pyrophoric liquid and reacts violently with water and air.[3][4] All procedures involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. A dry chemical (Class D) fire extinguisher should be readily accessible.
Q3: What is the main byproduct in TFTA synthesis, and how can its formation be minimized?
A3: The primary byproduct is 2,3,5,6-tetrafluorobenzoic acid, which results from incomplete dilithiation of the 1,2,4,5-tetrafluorobenzene starting material.[1] To minimize its formation, a surplus of n-butyllithium (>2 equivalents) should be used.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: While in-situ monitoring techniques like IR or NMR spectroscopy can be employed in specialized setups, a common method for tracking reaction completion is thin-layer chromatography (TLC) of quenched aliquots. However, given the nature of the organolithium intermediates, the most reliable approach is to follow a well-established protocol with optimized reaction times and temperatures.
Q5: What are suitable solvents for the recrystallization of TFTA?
A5: TFTA can be recrystallized from ethyl acetate by adding cyclohexane.[3] Another option is a water/acetone mixture, which may yield the dihydrate form of TFTA.[1] The choice of solvent will depend on the impurities to be removed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of TFTA | 1. Incomplete dilithiation leading to the formation of 2,3,5,6-tetrafluorobenzoic acid.[1]2. Insufficiently dried glassware or solvents, leading to the quenching of the n-BuLi reagent.3. Poor quality or inaccurate concentration of the n-BuLi solution.4. Inefficient carboxylation with CO2. | 1. Use a surplus of n-BuLi (at least 2.8 equivalents).2. Ensure all glassware is flame-dried and cooled under an inert atmosphere. Use anhydrous solvents.3. Titrate the n-BuLi solution before use to determine its exact concentration.4. Bubble dry CO2 gas through the reaction mixture for an extended period to ensure complete carboxylation. |
| Product is a mixture of TFTA and 2,3,5,6-tetrafluorobenzoic acid | Insufficient amount of n-BuLi used. | Use a stoichiometric amount of n-BuLi (around 1 equivalent) to selectively synthesize the monosubstituted acid if desired. To obtain TFTA, use a surplus of n-BuLi (>2 equivalents).[1][2] Separation can be achieved by fractional distillation of the crude product, where the monosubstituted acid has a lower boiling point.[1] |
| Dark-colored product | 1. Side reactions due to impurities in the starting materials or reagents.2. Reaction temperature was too high, leading to decomposition.3. Presence of oxygen in the reaction vessel. | 1. Use high-purity starting materials and reagents.2. Maintain a low reaction temperature (around -75 °C) during the addition of n-BuLi and for the duration of the lithiation step.3. Ensure a completely inert atmosphere is maintained throughout the reaction. |
| Difficulty in filtering the product after recrystallization | The product has formed very fine crystals or an oil. | 1. Allow the solution to cool slowly and undisturbed to promote the formation of larger crystals.2. If an oil forms, redissolve it by heating and add a small amount of a solvent in which the product is more soluble before cooling again.3. Consider using a different solvent system for recrystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Non-Optimized Protocol | Optimized Protocol |
| Starting Material | 1,2,4,5-tetrafluorobenzene | 1,2,4,5-tetrafluorobenzene |
| Equivalents of n-BuLi | ~1 | >2 (e.g., 2.8)[1] |
| Reaction Temperature | Not specified, but generally low | -75 °C[1] |
| Reaction Time | Not specified | 4 hours[3] |
| Yield | 67%[1] | 95%[1][2] |
| Main Product | Mixture of TFTA and 2,3,5,6-tetrafluorobenzoic acid | Primarily this compound |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from an optimized synthesis method with a reported yield of 95%.[1]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
7.5% Hydrochloric acid (HCl) solution
-
Diethyl ether (Et2O)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Cyclohexane
-
Argon or Nitrogen gas
Procedure:
-
Under an argon atmosphere, dissolve 2.13 g (14.2 mmol) of 1,2,4,5-tetrafluorobenzene in 250 mL of dry THF in a flame-dried flask.
-
Cool the solution to approximately -75 °C using a dry ice/acetone bath.
-
While stirring, add 25 mL of 1.6 M n-BuLi (40.0 mmol, 2.8 equivalents) dropwise over 30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at -75 °C for 4 hours.
-
Bubble CO2 gas, obtained from the sublimation of dry ice, through the solution. The mixture will become a white sludge.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the white solid residue with 100 mL of 7.5% aqueous HCl and 100 mL of Et2O.
-
Separate the aqueous and organic layers. Extract the aqueous phase twice more with 100 mL of Et2O each time.
-
Combine the organic extracts and dry over magnesium sulfate.
-
Remove the solvent to obtain the crude white product.
-
Recrystallize the crude product from ethyl acetate by adding cyclohexane to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the optimized synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in TFTA synthesis.
References
Preventing the formation of 2,3,5,6-tetrafluorobenzoic acid byproduct
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of fluorinated compounds, with a specific focus on preventing the formation of the 2,3,5,6-tetrafluorobenzoic acid byproduct.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing 2,3,5,6-tetrafluoroterephthalic acid from 1,2,4,5-tetrafluorobenzene and have identified 2,3,5,6-tetrafluorobenzoic acid as a significant byproduct. What is the likely cause?
A1: The formation of 2,3,5,6-tetrafluorobenzoic acid as a byproduct in this synthesis is most commonly due to incomplete dilithiation of the 1,2,4,5-tetrafluorobenzene starting material.[1] If only one of the two acidic protons on the aromatic ring is replaced by lithium before the carboxylation step with carbon dioxide, the monosubstituted benzoic acid will be formed alongside the desired disubstituted product.
Q2: How can I prevent the formation of the monosubstituted 2,3,5,6-tetrafluorobenzoic acid byproduct?
A2: To prevent the formation of the monosubstituted byproduct, it is crucial to ensure the complete dilithiation of 1,2,4,5-tetrafluorobenzene. This can be achieved by using a surplus of the lithiating agent, typically n-butyllithium (n-BuLi).[1] Using a stoichiometric amount of n-BuLi may result in incomplete reaction.
Q3: What analytical methods are suitable for detecting and quantifying 2,3,5,6-tetrafluorobenzoic acid as an impurity?
A3: Several analytical techniques can be employed for the detection and quantification of 2,3,5,6-tetrafluorobenzoic acid impurity. High-Performance Liquid Chromatography (HPLC) is a common and effective method. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 19F NMR, can also be used for identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) may also be a suitable technique, potentially after derivatization of the carboxylic acid.
Q4: Are there general precautions I should take when working with fluorinated aromatic compounds and organolithium reagents to minimize side reactions?
A4: Yes, working with these reagents requires careful control of reaction conditions. Key precautions include:
-
Strictly Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagent by atmospheric oxygen and moisture.
-
Temperature Control: Lithiation reactions are often performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions, such as degradation of the solvent (e.g., THF).
-
Slow Reagent Addition: Slow, dropwise addition of the organolithium reagent to the substrate solution can help to control the reaction exotherm and improve selectivity.
Troubleshooting Guides
Guide 1: Unexpected Formation of 2,3,5,6-Tetrafluorobenzoic Acid in the Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid
| Symptom | Possible Cause | Suggested Solution |
| Significant quantities of 2,3,5,6-tetrafluorobenzoic acid detected in the final product. | Incomplete dilithiation of 1,2,4,5-tetrafluorobenzene.[1] | Increase the molar ratio of n-butyllithium to 1,2,4,5-tetrafluorobenzene. A surplus of n-BuLi (e.g., >2 equivalents) is recommended to drive the reaction to completion.[1] |
| Poor quality or inaccurate concentration of the n-butyllithium solution. | Titrate the n-butyllithium solution prior to use to determine its exact concentration and ensure the correct stoichiometry is used. | |
| Reaction temperature is too high, leading to side reactions or reagent decomposition. | Maintain a low reaction temperature (e.g., -78 °C) during the lithiation step. | |
| Inefficient quenching with carbon dioxide. | Ensure an excess of dry, solid carbon dioxide (dry ice) is used for the carboxylation step and that it is added to the reaction mixture efficiently. |
Guide 2: General Troubleshooting for Reactions Involving Lithiation of Fluorinated Aromatics
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired lithiated product. | Presence of moisture or oxygen in the reaction setup. | Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is performed under a positive pressure of a dry, inert gas. Use freshly distilled, anhydrous solvents. |
| Degradation of the organolithium reagent. | Store organolithium reagents properly and titrate them regularly to confirm their concentration. | |
| Reaction with the solvent. | For sensitive substrates or when using highly reactive organolithiums, consider using a non-reactive hydrocarbon solvent in place of ethers like THF, or perform the reaction at a lower temperature. | |
| Formation of multiple unidentified byproducts. | Side reactions such as halogen-lithium exchange or ortho-metalation at unintended positions. | Carefully control the reaction temperature and addition rate of the organolithium reagent. Consider using a different organolithium reagent with different steric or electronic properties. |
| Reaction with impurities in the starting materials. | Purify all starting materials before use. |
Data Presentation
Table 1: Effect of n-Butyllithium Stoichiometry on Byproduct Formation in the Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid
| Equivalents of n-BuLi | Desired Product Yield (2,3,5,6-Tetrafluoroterephthalic Acid) | Byproduct Formation (2,3,5,6-Tetrafluorobenzoic Acid) |
| 1.0 | Low | High[1] |
| >2.0 | High (e.g., 95%) | Minimal to None[1] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid with Minimized Byproduct Formation
This protocol is adapted from a literature procedure designed to avoid the formation of the monosubstituted byproduct.[1]
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
n-Butyllithium (solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO2)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Under an inert atmosphere (argon), dissolve 1,2,4,5-tetrafluorobenzene in anhydrous THF in a flame-dried flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a surplus (>2 equivalents) of n-butyllithium solution dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete dilithiation.
-
Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the residue with an aqueous solution of hydrochloric acid and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product.
-
Purify the 2,3,5,6-tetrafluoroterephthalic acid by recrystallization.
Visualizations
Caption: Formation pathway of the desired product and byproduct.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Synthesis of Tetrafluoroterephthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Tetrafluoroterephthalic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound from 1,2,4,5-tetrafluorobenzene resulted in a significant amount of a monosubstituted byproduct. How can I prevent this?
A1: The formation of 2,3,5,6-tetrafluorobenzoic acid is a common side reaction that occurs due to incomplete dilithiation of the 1,2,4,5-tetrafluorobenzene starting material.[1] To minimize this byproduct and achieve a high yield of the desired product, it is crucial to use a surplus of n-butyllithium (n-BuLi). An optimized protocol suggests using at least 2.8 equivalents of n-BuLi relative to 1,2,4,5-tetrafluorobenzene.[1][2] This ensures complete lithiation at both positions, leading to the formation of the dicarboxylic acid upon carbonation.
Q2: What are the typical yields for the synthesis of this compound, and how do they vary with the amount of n-BuLi used?
A2: The yield of pure 2,3,5,6-tetrafluoroterephthalic acid is highly dependent on the stoichiometry of n-BuLi. An optimized synthesis using a surplus of n-BuLi can achieve yields as high as 95%.[1] In contrast, earlier methods that did not use a significant excess of the lithiating agent reported yields around 67% and necessitated extensive purification to remove the monosubstituted byproduct.[1]
Q3: I am attempting a synthesis starting from tetrachloroterephthaloyl chloride and potassium fluoride. What are the potential side products in this route?
A3: In the synthesis of this compound derivatives from tetrachloroterephthaloyl chloride, a common side reaction is incomplete halogen exchange. This can result in the formation of partially fluorinated and chlorinated intermediates, such as 2,3,5-trifluoro-6-chloro-dimethyl terephthalate (after esterification for analysis).[3] The reaction conditions, including temperature and reaction time, can influence the extent of this side reaction.
Q4: How can I purify the crude this compound to remove the monosubstituted byproduct?
A4: The monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid, has a different boiling point and solubility profile compared to the desired product. Purification can be achieved through recrystallization. A common method involves recrystallizing the crude white product from ethyl acetate by adding cyclohexane.[1][2] The fraction containing the monosubstituted acid can be collected separately by distillation, typically boiling between 100-108 °C.[1]
Synthesis Pathway and Side Reaction
Caption: Synthesis of this compound highlighting the main pathway and the side reaction leading to 2,3,5,6-Tetrafluorobenzoic acid due to incomplete lithiation.
Quantitative Data Summary
| Parameter | Optimized Synthesis | Non-Optimized Synthesis |
| Starting Material | 1,2,4,5-Tetrafluorobenzene | 1,2,4,5-Tetrafluorobenzene |
| n-BuLi (equivalents) | >2 (e.g., 2.8)[1][2] | ~1-2[1] |
| Yield of this compound | 95%[1] | 67%[1] |
| Primary Byproduct | Minimal | 2,3,5,6-Tetrafluorobenzoic acid[1] |
| Reaction Temperature | -75 °C[1][2] | Not specified |
| Reaction Time | 4 hours[1][2] | Not specified |
Experimental Protocols
Optimized Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid [1][2]
-
Reaction Setup: In an argon atmosphere, dissolve 2.13 g (14.2 mmol, 1.0 equiv) of 1,2,4,5-tetrafluorobenzene in 250 mL of dry tetrahydrofuran (THF) and cool the solution to approximately -75 °C.
-
Lithiation: While stirring, add 25 mL of n-BuLi (40.0 mmol, 2.8 equiv) dropwise over 30 minutes. Continue stirring the reaction mixture for 4 hours at -75 °C.
-
Carbonation: Bubble carbon dioxide gas, obtained by sublimating dry ice, through the solution. The mixture will turn into a white sludge.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Hydrolyze the white solid residue with 100 mL of 7.5% aqueous HCl and 100 mL of diethyl ether (Et2O).
-
Separate the aqueous phase and extract it twice more with 100 mL of Et2O each time.
-
Combine all the ether phases and dry them over magnesium sulfate.
-
-
Purification:
-
Remove all volatile components.
-
Recrystallize the obtained white crude product from ethyl acetate by adding cyclohexane to yield pure 2,3,5,6-tetrafluoroterephthalic acid.
-
Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid (Byproduct) [1]
This procedure intentionally targets the monosubstituted product by modifying the stoichiometry of the lithiating agent.
-
Reaction Setup: Follow the same initial setup as the optimized synthesis, dissolving 1,2,4,5-tetrafluorobenzene in dry THF under an argon atmosphere and cooling to -75 °C.
-
Lithiation: React 1,2,4,5-tetrafluorobenzene with a stoichiometric amount (1 equivalent) of n-butyllithium in THF.
-
Carbonation and Workup: Follow the same carbonation and workup procedure as described in the optimized synthesis.
-
Purification: The fraction boiling between 100-108 °C, which contains almost pure 2,3,5,6-tetrafluorobenzoic acid, can be collected by distillation. Single crystals can be obtained by recrystallization from acetone.
References
Technical Support Center: Purification of Tetrafluoroterephthalic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tetrafluoroterephthalic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization. Two effective solvent systems have been reported for this compound:
-
Ethyl acetate and cyclohexane: In this mixed solvent system, ethyl acetate is the solvent in which the acid is soluble, and cyclohexane acts as an anti-solvent to induce crystallization.[1]
-
Water and acetone: Recrystallization from a water/acetone mixture can also be effective; however, this method may yield the dihydrate form of this compound.[1]
The ideal solvent or solvent system should dissolve the this compound when hot but have low solubility when cold, while impurities should remain soluble at all temperatures.
Q2: What are the common impurities in crude this compound?
A2: A common impurity encountered during the synthesis of this compound is the monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid.[1] The presence of this impurity can affect crystal growth and the final purity of the product. The formation of this byproduct can be minimized during synthesis by using a surplus of n-butyllithium.[1]
Q3: My recrystallization yields are consistently low. What are the possible causes?
A3: Low recovery is a common issue in recrystallization. Several factors can contribute to this:
-
Using an excessive amount of solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Incomplete crystallization: The cooling process may not be long enough, or the final temperature may not be low enough to maximize crystal formation.
-
Multiple recrystallization steps: Each recrystallization step will inevitably lead to some loss of the product.
Q4: The purified this compound has a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of impurities in the crystalline product. The presence of residual solvent or co-crystallized impurities can disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve purity.
Data Presentation
Estimated Solubility of this compound
| Solvent | Polarity | Estimated Solubility (at 25°C) | Estimated Solubility (at boiling point) | Suitability for Recrystallization |
| Water | High | Very Low | Low | Poor (unless as a co-solvent) |
| Methanol | High | Low | Moderate | Potentially suitable |
| Ethanol | High | Low | Moderate | Potentially suitable |
| Acetone | Medium | Low | Moderate to High | Good (often as a co-solvent) |
| Ethyl Acetate | Medium | Low | High | Good (as the primary solvent) |
| Toluene | Low | Very Low | Low | Poor |
| Hexane/Cyclohexane | Very Low | Insoluble | Insoluble | Good (as an anti-solvent) |
Note: These are estimations and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate and Cyclohexane
This protocol is effective for removing non-polar impurities.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: While the ethyl acetate solution is still hot, slowly add cyclohexane dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Recrystallization from Water/Acetone
This protocol may result in the formation of this compound dihydrate.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot water/acetone mixture. The ratio of water to acetone should be optimized based on the solubility of your specific sample.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove water and acetone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| "Oiling out" occurs (formation of an oily layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The concentration of the solute is too high, leading to rapid precipitation.- Significant impurities are present, depressing the melting point of the mixture. | - Reheat the solution to dissolve the oil, add more of the primary solvent (e.g., ethyl acetate), and cool slowly.- Try a different solvent system with a lower boiling point.- Perform a preliminary purification step (e.g., washing with a solvent that dissolves the impurity but not the product) before recrystallization. |
| Colored impurities remain in the crystals | - The impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- A second recrystallization may be necessary. |
| Crystals are very fine or form a powder | - The solution cooled too rapidly. | - Ensure a slow cooling process. Insulate the flask to slow down the rate of cooling. |
| Presence of 2,3,5,6-tetrafluorobenzoic acid in the final product | - This impurity was present in the starting material and has similar solubility properties. | - An acid-base extraction prior to recrystallization can be effective. Dissolve the crude material in an organic solvent and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The dicarboxylic acid is less likely to be deprotonated and extracted into the aqueous layer compared to the monocarboxylic acid impurity. |
Visualizations
Caption: Experimental Workflows for Recrystallization.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Recrystallization of Tetrafluoroterephthalic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Tetrafluoroterephthalic acid (TFTA).
Frequently Asked Questions (FAQs)
Q1: What is the appearance and basic solubility of this compound?
This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water.[1] It may present as a very faint turbidity in hot water.[2][3]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
Based on documented procedures, the following solvent systems have been successfully used:
-
Ethyl acetate / Cyclohexane: The crude product is dissolved in ethyl acetate, followed by the addition of cyclohexane to induce crystallization.[4]
-
Water / Acetone: This mixture can be used to obtain single crystals of the dihydrate form of TFTA.[4]
-
Water: The diammonium salt of this compound has been successfully recrystallized from water.[4]
Q3: What is the expected melting point of pure this compound?
The melting point of this compound is in the range of 275-277°C, with decomposition.[2][4]
Q4: My purified this compound is discolored. How can I remove the color?
Discoloration often arises from persistent impurities. A common technique to remove colored impurities is to treat the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored impurities, which are then removed along with any other insoluble materials during the hot filtration.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Oiling Out (Product separates as an oil instead of crystals) | The solution is supersaturated at a temperature above the melting point of the impure compound. The cooling process is too rapid. | Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethyl acetate). Allow the solution to cool more slowly. An insulated container can help moderate the cooling rate. |
| Poor or No Crystal Formation | Too much solvent was used, or the compound is too soluble in the cold solvent. | Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization. Introduce a seed crystal of pure TFTA if available. |
| Low Recovery of Purified Product | Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent system. | Use the minimum amount of hot solvent necessary to fully dissolve the crude TFTA. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent premature crystallization. Cool the filtrate in an ice bath to minimize the solubility of TFTA and maximize the yield. |
| Product Purity is Still Low After Recrystallization | The chosen solvent system is not optimal for separating the specific impurities present. Co-crystallization of impurities with the product. | Perform a second recrystallization using a different solvent system. Consider the polarity of the likely impurities and choose a solvent system where their solubility differs significantly from that of TFTA. For instance, if impurities are non-polar, a more polar solvent system might be more effective. |
Summary of Recrystallization Solvents
| Solvent System | Compound Form | Notes | Reference |
| Ethyl acetate / Cyclohexane | Free Acid | Ethyl acetate is the primary solvent, and cyclohexane acts as the anti-solvent. | [4] |
| Water / Acetone | Dihydrate | Yields single crystals of TFTA dihydrate. | [4] |
| Water | Diammonium Salt | Used for the recrystallization of the ammonium salt of TFTA. | [4] |
Experimental Protocol: Recrystallization using Ethyl Acetate/Cyclohexane
This protocol is based on a documented procedure for the purification of this compound.[4]
1. Dissolution:
- Place the crude this compound in an appropriately sized Erlenmeyer flask.
- Add a minimal amount of ethyl acetate to the flask.
- Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more ethyl acetate in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
2. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.
- Pour the hot solution through the filter paper to remove the insoluble impurities.
3. Crystallization:
- To the hot, clear filtrate, slowly add cyclohexane dropwise while gently swirling the flask until the solution becomes slightly cloudy (the point of saturation).
- Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.
- Dry the purified crystals in a vacuum oven.
Troubleshooting Workflow
Caption: Troubleshooting workflow for TFTA recrystallization.
References
Technical Support Center: Purification of Crude Tetrafluoroterephthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Tetrafluoroterephthalic acid (TFTA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The primary impurity encountered during the synthesis of TFTA from 1,2,4,5-tetrafluorobenzene is the monosubstituted 2,3,5,6-tetrafluorobenzoic acid, which arises from incomplete lithiation.[1] Other potential impurities, particularly if the synthesis route involves oxidation of p-xylene, can include 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid.[2]
Q2: What are the recommended methods for purifying crude TFTA?
A2: Several methods can be employed for the purification of crude TFTA, including:
-
Recrystallization: A common and effective technique utilizing a suitable solvent system.[1][3][4][5]
-
Sublimation: This method is capable of achieving very high purity levels (often >99.9%).[6][7]
-
Solvent Extraction: Liquid-liquid extraction can be used to separate TFTA from certain impurities.[8]
-
Salt Formation and Regeneration: Involves converting TFTA to a salt (e.g., diammonium or sodium salt), purifying the salt, and then regenerating the pure acid.[1][9]
Q3: How can I improve the yield of pure TFTA during synthesis to minimize the need for extensive purification?
A3: An optimized synthesis protocol using a surplus of n-butyllithium (>2 equivalents) during the reaction with 1,2,4,5-tetrafluorobenzene can suppress the formation of the monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid. This approach can lead to high yields (around 95%) of pure TFTA, reducing the need for extensive purification procedures.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crude TFTA does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Gradually add more hot solvent until the solid dissolves.[5]- Select a solvent in which TFTA has high solubility at elevated temperatures and low solubility at room temperature. |
| Premature crystallization occurs during hot filtration. | - The solution is cooling down too quickly.- The solution is supersaturated. | - Use an excess of the hot solvent to keep the TFTA dissolved.[3]- Keep the filtration apparatus (e.g., funnel) hot.[3] |
| No crystals form upon cooling. | - The solution is not saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to concentrate the solution.[3]- Allow the solution to cool slowly to room temperature, then place it in an ice bath.[10] |
| The purified TFTA is still impure. | - Impurities co-crystallized with the product.- Inefficient removal of the mother liquor. | - Ensure slow cooling to allow for selective crystallization.- Wash the collected crystals with a small amount of cold, fresh solvent.[3] |
Sublimation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of sublimed TFTA. | - Sublimation temperature is too low.- Vacuum is not sufficient. | - Gradually increase the temperature to the sublimation point of TFTA.- Ensure a high vacuum is maintained throughout the process. |
| The sublimed product is not pure. | - The temperature is too high, causing decomposition.- Impurities have similar sublimation points. | - Carefully control the temperature to avoid decomposition.- Consider a second sublimation step or an alternative purification method if impurities co-sublimate. |
Experimental Protocols
Protocol 1: Recrystallization of Crude TFTA from Ethyl Acetate/Cyclohexane
-
Dissolution: Dissolve the crude TFTA in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Slowly add cyclohexane to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified TFTA crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold cyclohexane.
-
Drying: Dry the crystals under vacuum.[1]
Protocol 2: Purification via Diammonium Salt Formation
-
Suspension: Suspend the crude TFTA in deionized water.
-
Salt Formation: Bubble gaseous ammonia through the suspension until the solid completely dissolves, forming diammonium-2,3,5,6-tetrafluoroterephthalate.
-
Purification of Salt: The diammonium salt can be recrystallized from water.
-
Regeneration of TFTA: Acidify the aqueous solution of the purified salt with a strong acid (e.g., HCl) to precipitate the pure TFTA.
-
Isolation: Collect the purified TFTA by filtration, wash with deionized water, and dry.[1]
Quantitative Data
| Purification Method | Starting Material | Solvent/Conditions | Resulting Purity | Reference |
| Optimized Synthesis | 1,2,4,5-tetrafluorobenzene | n-BuLi, THF, CO2 | >97% | [1] |
| Recrystallization | Crude TFTA | Ethyl acetate/cyclohexane | Highly pure | [1] |
| Recrystallization | Crude TFTA | Water/acetone | Single crystals obtained | [1] |
| Sublimation | General compounds | High vacuum | >99.9% | [7] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for low purity after recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Advanced purification by Sublimation | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 8. US3624145A - Purification of terephthalic acid by liquid-liquid extraction - Google Patents [patents.google.com]
- 9. US3102137A - Purification of terephthalic acid - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Scale-Up of Tetrafluoroterephthalic Acid Production
Welcome to the technical support center for the synthesis and scale-up of Tetrafluoroterephthalic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this versatile fluorinated compound.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the scale-up of this compound synthesis via the lithiation of 1,2,4,5-tetrafluorobenzene and subsequent carboxylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Lithiation: Insufficient n-butyllithium (n-BuLi) or reaction time. | - Ensure accurate titration of the n-BuLi solution before use to determine the exact concentration. - Use a surplus of n-BuLi (>2 equivalents) to drive the reaction to completion.[1][2] - Increase the reaction time for the lithiation step. |
| Reaction with Residual Moisture or Oxygen: Inadequate inert atmosphere. | - Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen). - Use anhydrous solvents. - Ensure a positive pressure of inert gas is maintained throughout the reaction.[3] | |
| Poor Temperature Control: Reaction temperature is too high, leading to side reactions. | - Maintain the reaction temperature at approximately -75°C during the addition of n-BuLi and the subsequent stirring period.[4] - For larger scales, ensure the reactor's cooling system can handle the exotherm. A slower, controlled addition of n-BuLi is critical.[3] | |
| Inefficient Carboxylation: Poor mixing with CO2 or insufficient CO2. | - For gaseous CO2, ensure a high flow rate and efficient stirring to maximize gas-liquid contact. - When using dry ice, use a large excess and add it in small portions to a well-stirred solution of the lithiated intermediate. | |
| High Levels of 2,3,5,6-Tetrafluorobenzoic Acid Impurity | Incomplete Dilithiation: This is the primary cause, resulting from the formation of the monolithiated species.[2] | - The most effective solution is to use a surplus of n-BuLi (>2 equivalents) as this favors the formation of the dilithiated species.[1][2] - Ensure efficient mixing to avoid localized areas of low n-BuLi concentration. |
| Product is Difficult to Purify (Oily or Gummy Solid) | Presence of Solvent Residues: Incomplete removal of solvents from the crude product. | - After the ether extraction, ensure the organic phase is thoroughly dried over magnesium sulfate. - Use a rotary evaporator to remove the bulk of the solvent, followed by drying under high vacuum. |
| Co-precipitation of Impurities: The monosubstituted byproduct or other impurities may be interfering with crystallization. | - Perform the recommended recrystallization from ethyl acetate by the addition of cyclohexane.[4] - Consider a pre-purification step, such as a solvent wash, to remove more soluble impurities before recrystallization. | |
| Reaction Exotherm is Difficult to Control During Scale-Up | Decreased Surface-Area-to-Volume Ratio: Larger reactors have less efficient heat dissipation.[3] | - Slow down the rate of addition of the n-BuLi solution significantly.[3] - Ensure the reactor's cooling jacket is set to a sufficiently low temperature and has adequate cooling capacity. - Consider using a more dilute solution of n-BuLi to better manage the heat generated. |
| Inadequate Mixing: Localized "hot spots" can form in areas of poor agitation.[3] | - Use an appropriate overhead stirrer with a properly designed impeller for the reactor geometry to ensure efficient mixing. - For very large reactors, consider the use of baffles to improve mixing efficiency. | |
| Safety Concerns (e.g., Fire during n-BuLi transfer or quenching) | Pyrophoric Nature of n-Butyllithium: Exposure to air or moisture. | - All transfers of n-BuLi must be conducted under a positive pressure of an inert gas using syringe or cannula techniques.[5] - Ensure all equipment is dry and the inert atmosphere is maintained.[4] |
| Improper Quenching Technique: Adding water or a protic solvent too quickly to a concentrated organolithium solution. | - Always cool the reaction mixture (e.g., to below 0°C) before quenching.[3] - Quench by slowly adding the reaction mixture to a well-stirred, cooled quenching solution (e.g., isopropanol in an inert solvent, or a large excess of dry ice). Never add the quenching agent directly to the concentrated organolithium solution.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthesis route for producing high-purity this compound on a gram scale?
A1: An optimized protocol involves the reaction of 1,2,4,5-tetrafluorobenzene with a surplus of n-butyllithium (>2 equivalents) in anhydrous tetrahydrofuran (THF) at -75°C. This is followed by carbonation with an excess of CO2 (either as a gas or from dry ice). This method yields pure 2,3,5,6-tetrafluoroterephthalic acid in high yields (around 95%) and avoids the formation of the difficult-to-remove monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid.[1][2]
Q2: Why is temperature control so critical during the addition of n-butyllithium?
A2: Temperature control is crucial for two main reasons. Firstly, the lithiation reaction is highly exothermic. On a larger scale, inefficient heat removal can lead to a dangerous increase in temperature (thermal runaway).[3] Secondly, higher temperatures can promote side reactions, such as the reaction of n-BuLi with the THF solvent, which reduces the yield and introduces impurities.[3]
Q3: How can I be sure of the concentration of my n-butyllithium solution, and why is it important?
A3: The concentration of commercially available n-BuLi solutions can change over time. It is essential to titrate the solution before use to know the exact molarity. A common and reliable method is the titration with a known amount of diphenylacetic acid in anhydrous THF.[3] An accurate concentration is vital for ensuring that a sufficient excess of the reagent is used to achieve complete dilithiation and minimize the formation of the monosubstituted byproduct.
Q4: What are the primary safety precautions for handling n-butyllithium, especially at a larger scale?
A4: n-Butyllithium is pyrophoric and reacts violently with water.[4] Key safety precautions include:
-
Inert Atmosphere: Always handle n-BuLi under an inert atmosphere of argon or nitrogen.[5]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves.[1][5]
-
Safe Transfer: Use syringe or cannula techniques for transferring the reagent. Never transfer by pouring.[5]
-
Quenching: Have an appropriate quenching agent (e.g., dry sand, isopropanol) and a Class D fire extinguisher readily available. Quench excess reagent and residues carefully in a controlled manner.[1][4]
-
Work Area: Keep the work area free of combustible materials.[4]
Q5: What is the best method for purifying the crude this compound?
A5: Recrystallization is the most effective method. A recommended procedure is to dissolve the crude white product in ethyl acetate and then add cyclohexane to induce crystallization.[4] Alternatively, recrystallization from a water/acetone mixture can be performed, which may yield the dihydrate form of the acid.[1]
Q6: My product appears to be sparingly soluble in water. How can I increase its aqueous solubility for certain applications?
A6: this compound is sparingly soluble in water.[3] Its solubility can be significantly enhanced by converting it to its diammonium salt. This is achieved by suspending the acid in deionized water and bubbling ammonia gas through the suspension until it becomes a clear solution. The diammonium-2,3,5,6-tetrafluoroterephthalate can then be isolated as a white powder after removing the water and excess ammonia by distillation.[1]
Experimental Protocols
Optimized Synthesis of this compound (Gram Scale)
This protocol is adapted from an optimized synthesis method to achieve a high yield of the desired product.[1][4]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 7.5% aqueous solution
-
Diethyl ether (Et2O)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Dissolve 1 equivalent of 1,2,4,5-tetrafluorobenzene in anhydrous THF.
-
Cool the solution to approximately -75°C using a dry ice/acetone bath.
-
Slowly add >2.8 equivalents of n-BuLi dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -75°C for 4 hours.
-
While stirring, add a large excess of crushed dry ice to the reaction mixture in portions. The mixture will become a white sludge.
-
Allow the reaction to slowly warm to room temperature.
-
Remove the solvent via rotary evaporation.
-
Hydrolyze the white solid residue with a 7.5% aqueous HCl solution and add Et2O.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with Et2O.
-
Combine the organic phases and dry over anhydrous MgSO4.
-
Filter and remove all volatiles under reduced pressure to obtain the crude white product.
-
Purify the crude product by recrystallization from ethyl acetate by adding cyclohexane to yield pure this compound.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Scale-Up Parameter Relationships
Caption: Relationships between critical parameters during process scale-up.
References
Improving the solubility of Tetrafluoroterephthalic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of tetrafluoroterephthalic acid for reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white to light yellow crystalline powder that exhibits low solubility in water.[1][2] Solubility in hot water is described as creating a "very faint turbidity".[1][2][3] While specific quantitative data is limited, it is generally more soluble in polar organic solvents.[4] The presence of fluorine atoms on the benzene ring influences its solubility profile compared to its non-fluorinated analog, terephthalic acid.[4][5]
Q2: Why is achieving good solubility of this compound important for my reaction?
Achieving complete dissolution of this compound is crucial for ensuring a homogeneous reaction mixture. In a homogeneous solution, the reactants are evenly distributed, leading to more consistent and reproducible reaction kinetics, higher yields, and purer products. Poor solubility can result in incomplete reactions, formation of byproducts, and difficulties in purification.
Q3: Can I use the same solvents for this compound as I would for terephthalic acid?
While the solubility behavior may show some similarities, it is not safe to assume they are identical. The four fluorine atoms on the aromatic ring of this compound can significantly alter its interactions with solvents compared to terephthalic acid. Therefore, solvent screening is recommended to determine the optimal solvent for your specific application.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete dissolution in an organic solvent. | The chosen solvent has unsuitable polarity. | - Consult a solvent polarity chart and select a solvent with a different polarity. - Polar aprotic solvents such as DMSO and DMF are often effective for dissolving carboxylic acids. |
| The concentration is too high. | - Try preparing a more dilute solution. - If a higher concentration is required, consider a different solvent or solubility enhancement technique. | |
| Dissolution rate is slow. | - Gently heat the mixture while stirring. Be cautious and ensure the temperature is well below the solvent's boiling point and the decomposition temperature of the acid (decomposes at 275-277 °C).[1][3] - Use sonication to break up solid agglomerates and increase the surface area for dissolution. | |
| Precipitation of the acid from the solution. | The solution is supersaturated. | - If the solution was heated to dissolve the acid, it might precipitate upon cooling. Maintain a slightly elevated temperature during your reaction if the reactants and reagents are stable at that temperature. |
| A change in the solvent system occurred (e.g., addition of an anti-solvent). | - Review your reaction procedure to identify any reagents that may be acting as an anti-solvent. - If possible, modify the procedure to avoid the use of anti-solvents. | |
| The acid is not dissolving sufficiently for the desired reaction concentration. | The intrinsic solubility of the acid in the chosen solvent is too low. | - Consider using a solubility enhancement technique such as pH adjustment (deprotonation) to form a more soluble salt. |
Experimental Protocols
Protocol 1: Enhancing Water Solubility by Forming the Diammonium Salt
This protocol describes the conversion of this compound to its more water-soluble diammonium salt.
Materials:
-
This compound
-
Deionized water
-
Gaseous ammonia (or concentrated aqueous ammonia)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Gas dispersion tube (if using gaseous ammonia)
-
Rotary evaporator
Procedure:
-
Suspend a known quantity of this compound in deionized water in a round-bottom flask with a stir bar.
-
While stirring, bubble gaseous ammonia through the suspension using a gas dispersion tube until the solution becomes clear. Alternatively, add concentrated aqueous ammonia dropwise until all the solid has dissolved.
-
Once a clear solution is obtained, remove the gas dispersion tube (if used).
-
Remove the water and any excess ammonia using a rotary evaporator to yield the solid diammonium 2,3,5,6-tetrafluoroterephthalate.
-
The resulting salt will have enhanced solubility in water.
Visualizations
Diagram 1: Troubleshooting Workflow for Dissolving this compound
Caption: A decision-making workflow for dissolving this compound.
Diagram 2: Experimental Workflow for Salt Formation
Caption: Step-by-step process for forming the ammonium salt of this compound.
References
Technical Support Center: Controlling Polymorphism in Tetrafluoroterephthalic Acid Crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in controlling the polymorphic forms of tetrafluoroterephthalic acid (H₂tfBDC) during crystallization experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Difficulty in Obtaining the Desired Polymorph (Anhydrous vs. Dihydrate)
Q1: I am trying to crystallize the anhydrous form of this compound, but I keep getting the dihydrate. What am I doing wrong?
A: The formation of the dihydrate is favored in the presence of water. To obtain the anhydrous form, it is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture.
-
Solvent Choice: Recrystallization from a mixture of ethyl acetate and cyclohexane is a reported method for obtaining the anhydrous form.[1] Conversely, using a solvent system containing water, such as water/acetone, will lead to the formation of the dihydrate, H₂tfBDC·2H₂O.[1]
-
Drying of Solvents: Ensure that all solvents used are thoroughly dried using appropriate methods (e.g., molecular sieves) to remove trace amounts of water.
-
Inert Atmosphere: Conducting the crystallization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the absorption of atmospheric moisture.
Issue 2: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)
Q2: My crystals are very fine, like a powder, or are forming as clumps of needles. How can I grow larger, more well-defined crystals?
A: Crystal size and quality are influenced by the rate of nucleation and crystal growth. Rapid crystallization often leads to small or poorly formed crystals.
-
Cooling Rate: A slower cooling rate allows for more ordered crystal growth. Allow the saturated solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Supersaturation: A very high level of supersaturation can lead to rapid nucleation and the formation of many small crystals. To achieve a lower level of supersaturation, you can use a slightly larger volume of solvent.
-
Solvent System: The choice of solvent can impact crystal habit. Experiment with different solvent systems to find one that promotes the growth of the desired crystal morphology.
Issue 3: No Crystals Are Forming Upon Cooling
Q3: My solution is clear and no crystals have formed, even after extended cooling. What should I do?
A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a single, tiny crystal of pure this compound (of the desired polymorph) to the solution. This "seed" crystal will act as a template for crystal growth.
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
-
Use an Anti-Solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution to induce crystallization. For this compound, adding cyclohexane as an anti-solvent to an ethyl acetate solution is a known method.[1]
Issue 4: The Product Has "Oiled Out" Instead of Crystallizing
Q4: My product has separated as an oil instead of forming crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or if the concentration of impurities is high.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.
-
Lower the Cooling Temperature: If the oiling out persists, try cooling the solution to a lower temperature more rapidly after redissolving to try and bypass the temperature range where oiling occurs and enter the nucleation zone for crystallization.
-
Purity of the Starting Material: Ensure the starting material is of high purity. Impurities can depress the melting point and interfere with crystal lattice formation. Consider purifying the crude material before the final crystallization.
Frequently Asked Questions (FAQs)
Q5: What are the known polymorphic forms of this compound?
A: The scientific literature explicitly describes at least two forms: an anhydrous form (H₂tfBDC) and a dihydrate form (H₂tfBDC·2H₂O).[1] The polymorphism of the closely related terephthalic acid has been studied more extensively, with at least two anhydrous forms (Form I and Form II) being identified.[2][3] It is possible that this compound also exhibits multiple anhydrous polymorphic forms.
Q6: How can I confirm which polymorphic form I have obtained?
A: Several analytical techniques can be used to identify and differentiate between polymorphs:
-
Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern. Comparing the experimental PXRD pattern to known standards is a definitive way to identify the polymorph.
-
Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may exhibit different thermal events (e.g., desolvation, solid-solid phase transitions) upon heating. The anhydrous form of this compound has a decomposition point of 275-277 °C.[4] The dihydrate would be expected to show a desolvation endotherm at a lower temperature.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of solvent in a crystal lattice. The dihydrate form will show a weight loss corresponding to two water molecules.
-
Infrared (IR) and Raman Spectroscopy: The different crystal packing and intermolecular interactions in polymorphs can lead to subtle but measurable differences in their vibrational spectra.
Q7: Does the rate of cooling affect which polymorph is formed?
A: Yes, the cooling rate can be a critical factor in polymorph selection. Rapid cooling often favors the formation of a metastable polymorph (the kinetically favored product), while slow cooling is more likely to yield the most thermodynamically stable form.
Q8: Can seeding be used to control the polymorphic form?
A: Yes, seeding is a powerful technique for controlling polymorphism. By introducing a seed crystal of the desired polymorph into a supersaturated solution, you can direct the crystallization to produce that specific form, bypassing the spontaneous nucleation of other, potentially less desirable, forms.
Data Presentation
Table 1: Physicochemical Properties of this compound Forms
| Property | Anhydrous Form (H₂tfBDC) | Dihydrate Form (H₂tfBDC·2H₂O) |
| Molecular Formula | C₈H₂F₄O₄ | C₈H₂F₄O₄ · 2H₂O |
| Molecular Weight | 238.09 g/mol | 274.12 g/mol |
| Melting Point | 275-277 °C (decomposes)[4] | Expected to be lower, with a preceding desolvation event |
| Solubility in Water | Sparingly soluble | Likely more soluble than the anhydrous form |
Table 2: Solvent Systems for Crystallizing Different Forms of this compound
| Desired Form | Solvent System | Reference |
| Anhydrous | Ethyl acetate / Cyclohexane | [1] |
| Dihydrate | Water / Acetone | [1] |
Experimental Protocols
Protocol 1: Crystallization of Anhydrous this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add cyclohexane to the hot ethyl acetate solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold cyclohexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Crystallization of this compound Dihydrate
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot water/acetone mixture.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold water/acetone mother liquor.
-
Drying: Air-dry the crystals or dry them in a desiccator. Avoid high temperatures to prevent desolvation.
Visualizations
Caption: Experimental workflows for obtaining anhydrous and dihydrate forms of this compound.
Caption: A logical flowchart for troubleshooting common crystallization problems.
References
Technical Support Center: Optimizing Polymerization of Tetrafluoroterephthalic Acid
Welcome to the technical support center for the polymerization of tetrafluoroterephthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of fluorinated polyesters and polyamides.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound?
A1: this compound can be polymerized through several methods, with the most common being low-temperature solution polycondensation and interfacial polycondensation.[1] Low-temperature solution polycondensation is suitable for reacting tetrafluoroterephthaloyl chloride with diamines in an organic solvent. Interfacial polycondensation is another effective method where the reaction occurs at the interface of two immiscible liquids, typically an aqueous solution of a diamine and an organic solution of the diacid chloride.
Q2: What are the advantages of using this compound in polymer synthesis?
A2: The incorporation of fluorine atoms into the polymer backbone can impart unique properties. Polymers derived from this compound often exhibit increased solubility in organic solvents, enhanced flame-retardancy, and altered thermal properties compared to their non-fluorinated analogs.[1] The fluorine atoms have a smaller van der Waals radius and lower intermolecular cohesion energy, which influences the polymer's crystallinity and melting point.[1]
Q3: How does the choice of co-monomer (diamine or diol) affect the properties of the resulting polymer?
A3: The structure of the co-monomer significantly influences the final polymer properties. Aromatic diamines or bisphenols tend to produce more rigid polymers with higher thermal stability compared to those synthesized with aliphatic co-monomers. The choice of co-monomer will affect properties such as melting point, crystallinity, thermal stability, and solubility.[1]
Q4: What solvents are typically used for the solution polymerization of this compound derivatives?
A4: For low-temperature solution polycondensation of tetrafluoroterephthaloyl chloride with diamines, polar aprotic solvents are commonly used. Examples include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and hexamethylphosphoramide (HMPA). The choice of solvent is crucial for ensuring the solubility of both the monomers and the resulting polymer.
Q5: How can I obtain high molecular weight polymers from this compound?
A5: Achieving high molecular weight is critical for obtaining desirable mechanical properties. Key factors include using high-purity monomers, ensuring precise stoichiometric balance of the reactants, and effectively removing any byproducts of the condensation reaction. The choice of polymerization method, catalyst, and reaction conditions (temperature, time) also plays a crucial role. For instance, in low-temperature solution polycondensation, maintaining anhydrous conditions is essential to prevent premature termination of the polymer chains.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Polymer Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Monomer Impurity: Impurities in this compound, its diacid chloride, or the co-monomer can inhibit the reaction. 3. Poor Stoichiometry: An imbalance in the molar ratio of the diacid and diamine/diol will limit the degree of polymerization. | 1. Optimize Reaction Conditions: Gradually increase the reaction time or temperature and monitor the effect on yield. 2. Purify Monomers: Ensure the purity of all monomers through appropriate purification techniques like recrystallization or sublimation. 3. Precise Measurement: Carefully weigh and dissolve monomers to ensure a 1:1 molar ratio. |
| Low Molecular Weight / Low Inherent Viscosity | 1. Chain Termination: Presence of monofunctional impurities or water can cap the growing polymer chains. 2. Side Reactions: Undesirable side reactions can consume functional groups. 3. Inefficient Removal of Byproducts: In melt or solution polycondensation, the buildup of condensation byproducts (e.g., water or HCl) can limit chain growth. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control Reaction Temperature: Avoid excessively high temperatures that might promote side reactions. 3. Effective Byproduct Removal: For reactions that produce water or HCl, use a system that allows for their efficient removal (e.g., a Dean-Stark trap or a gentle flow of inert gas). |
| Poor Polymer Solubility | 1. High Crystallinity: The polymer may be highly crystalline and therefore insoluble in common solvents. 2. Cross-linking: Unintended cross-linking reactions can lead to an insoluble polymer network. | 1. Modify Polymer Structure: Introduce flexible linkages or bulky side groups into the polymer backbone by selecting appropriate co-monomers to reduce crystallinity. 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the likelihood of cross-linking. |
| Polymer Discoloration | 1. Oxidation: Exposure to air at high temperatures can cause oxidative degradation. 2. Side Reactions: High reaction temperatures can lead to decomposition or side reactions that produce colored byproducts. | 1. Maintain Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation. 2. Control Temperature: Use the lowest effective temperature for the polymerization to minimize thermal degradation. |
Data Presentation
The following tables summarize the properties of polyamides and a polyester synthesized from this compound (TF4) and its derivatives, compared with analogous polymers from terephthalic acid (T) and tetrachloroterephthalic acid (TCl4).[1]
Table 1: Inherent Viscosity (ηsp/c) of Polymers
| Polymer from | Hexamethylenediamine | Piperazine | p-Phenylenediamine | 4,4'-Diaminodiphenyl ether | Bisphenol A |
| TF4 | 0.85 | 1.10 | 0.35 | 0.42 | 0.38 |
| T | 1.20 | 1.50 | 1.80 | 1.20 | 0.50 |
| TCl4 | 0.60 | 0.90 | 0.25 | 0.30 | 0.30 |
| Inherent viscosity measured in an appropriate solvent at a concentration of 0.5 g/dL at 30°C. |
Table 2: Thermal Properties of Polymers
| Polymer from | Co-monomer | Melting Point (Tm, °C) | Decomposition Temperature (Td, °C) |
| TF4 | Hexamethylenediamine | 245 | 400 |
| T | Hexamethylenediamine | 295 | 420 |
| TCl4 | Hexamethylenediamine | 260 | 410 |
| TF4 | Piperazine | >400 | 430 |
| T | Piperazine | >400 | 450 |
| TCl4 | Piperazine | >400 | 440 |
| TF4 | p-Phenylenediamine | >400 | 450 |
| T | p-Phenylenediamine | >400 | 480 |
| TCl4 | p-Phenylenediamine | >400 | 470 |
| TF4 | 4,4'-Diaminodiphenyl ether | 350 | 460 |
| T | 4,4'-Diaminodiphenyl ether | >400 | 490 |
| TCl4 | 4,4'-Diaminodiphenyl ether | >400 | 480 |
| TF4 | Bisphenol A | 280 | 430 |
| T | Bisphenol A | 300 | 450 |
| TCl4 | Bisphenol A | 290 | 440 |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes a general procedure for the synthesis of polyamides from tetrafluoroterephthaloyl chloride and a diamine.
-
Monomer Preparation: Ensure both the diamine and tetrafluoroterephthaloyl chloride are of high purity. The diamine should be dried under vacuum before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the diamine in a dry, polar aprotic solvent (e.g., DMAc) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add a stoichiometric amount of tetrafluoroterephthaloyl chloride to the stirred solution. The diacid chloride can be added as a solid or as a solution in the same solvent.
-
Reaction: Maintain the temperature at 0-5°C for 1-2 hours, then allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 12-24 hours).
-
Polymer Precipitation: Pour the viscous polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polyamide.
-
Purification: Filter the polymer, wash it thoroughly with the non-solvent and then with a solvent that removes unreacted monomers and oligomers (e.g., hot ethanol).
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 80-100°C) to a constant weight.
Protocol 2: Interfacial Polycondensation for Polyamide Synthesis
This protocol outlines a general procedure for the synthesis of polyamides via interfacial polycondensation.
-
Aqueous Phase Preparation: Dissolve the diamine and an acid acceptor (e.g., sodium hydroxide or sodium carbonate) in water.
-
Organic Phase Preparation: Dissolve a stoichiometric amount of tetrafluoroterephthaloyl chloride in a water-immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Polymerization: Add the organic phase to the aqueous phase with vigorous stirring. The polymerization will occur rapidly at the interface of the two layers.
-
Polymer Isolation: Continue stirring for a short period (e.g., 15-30 minutes). The polymer will precipitate out of the solution.
-
Purification: Filter the polymer and wash it sequentially with water and a suitable organic solvent (e.g., acetone or ethanol) to remove unreacted monomers and inorganic salts.
-
Drying: Dry the polymer under vacuum at an appropriate temperature.
Mandatory Visualization
Caption: Experimental workflow for the polymerization of this compound.
References
Technical Support Center: Catalyst Selection for Tetrafluoroterephthalic Acid-Based Polymer Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polymers from tetrafluoroterephthalic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of polymers synthesized from this compound derivatives?
A1: this compound and its derivatives, such as tetrafluoroterephthaloyl chloride and tetrafluoroterephthalonitrile, are versatile monomers for synthesizing a range of high-performance polymers. The most common types include:
-
Poly(arylene ether)s: Typically synthesized via nucleophilic aromatic substitution (SNAr) polymerization of tetrafluoroterephthalonitrile with various bisphenols.
-
Aromatic Polyamides (Aramids): Formed by the low-temperature polycondensation of tetrafluoroterephthaloyl chloride with aromatic diamines.
-
Aromatic Polyesters: Prepared through the reaction of tetrafluoroterephthaloyl chloride with bisphenols, often under phase-transfer catalysis conditions.
Q2: Why are fluorinated polymers, such as those from this compound, of interest?
A2: The incorporation of fluorine atoms into the polymer backbone imparts a unique combination of properties, including high thermal and chemical resistance, low dielectric constant, reduced moisture absorption, and enhanced solubility in organic solvents. These characteristics make them suitable for advanced applications in electronics, aerospace, and biomedical fields.
Q3: What are the key challenges in synthesizing high molecular weight polymers from this compound derivatives?
A3: Achieving high molecular weight is a common challenge in polycondensation reactions. Key factors include:
-
Monomer Purity: Impurities can act as chain terminators.
-
Stoichiometry: A precise 1:1 molar ratio of the comonomers is crucial.
-
Reaction Conditions: Suboptimal temperature, time, or inefficient removal of byproducts can limit chain growth.
-
Catalyst Selection and Activity: The choice of catalyst and its concentration are critical for controlling reaction kinetics and minimizing side reactions.
Catalyst Selection Guide
The choice of catalyst is critical and depends on the type of polymer being synthesized. The following table summarizes recommended catalysts for different polymer systems based on this compound derivatives.
| Polymer Type | Monomers | Recommended Catalysts | Catalyst Type | Key Considerations |
| Poly(arylene ether)s | Tetrafluoroterephthalonitrile + Bisphenol | Potassium Carbonate (K₂CO₃), Cesium Fluoride (CsF) | Weak Base | K₂CO₃ is a common and cost-effective choice. CsF can be more effective at lower temperatures due to the higher nucleophilicity of the fluoride ion.[1][2] |
| Aromatic Polyamides | Tetrafluoroterephthaloyl Chloride + Diamine | None (Direct Polycondensation) or Pyridine/Triphenyl Phosphite (Yamazaki Reaction) | Amide Formation | Low-temperature solution polycondensation is often self-catalyzed. The Yamazaki reaction is an alternative for direct synthesis from the diacid.[3] |
| Aromatic Polyesters | Tetrafluoroterephthaloyl Chloride + Bisphenol | Quaternary Ammonium Salts (e.g., Tetrabutylammonium Bromide), Crown Ethers | Phase-Transfer Catalyst (PTC) | PTCs facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase to react with the diacid chloride.[4][5][6] |
Experimental Protocols
General Experimental Workflow for Polymer Synthesis
The following diagram illustrates a general workflow for the synthesis and purification of polymers from this compound derivatives.
References
- 1. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from Tetrafluoroterephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the thermal stability of polymers derived from tetrafluoroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of this compound into a polymer backbone affect its thermal stability?
A1: The incorporation of fluorine atoms from this compound into the polymer backbone generally enhances thermal stability. The high bond energy of the C-F bond contributes significantly to the overall thermal resistance of the polymer.[1] As a result, polyamides and polyesters derived from this compound are expected to exhibit higher decomposition temperatures compared to their non-fluorinated analogs. The fluorine atoms also create a more electron-deficient aromatic ring, which can increase the rigidity of the polymer chain and further enhance thermal stability.
Q2: What are the primary strategies to further enhance the thermal stability of polymers derived from this compound?
A2: Several key strategies can be employed to further boost thermal stability:
-
Copolymerization with Rigid Monomers: Introducing a highly rigid aromatic comonomer, such as an aromatic diamine or diol, into the polymer backbone can restrict chain mobility, leading to an increase in the glass transition temperature (Tg) and the overall decomposition temperature.[1]
-
Use of Aromatic Diamines/Diols: The selection of the co-monomer is critical. Using aromatic diamines (for polyamides) or bisphenols (for polyesters) with rigid and planar structures, such as those containing naphthalene or biphenyl moieties, can significantly enhance thermal stability.
-
End-Capping: Reactive end-groups on polymer chains can be susceptible to initiating thermal degradation. "Capping" these ends with a monofunctional reagent can block these degradation pathways and improve the overall thermal stability of the polymer.[1]
-
Increasing Molecular Weight: Generally, polymers with higher molecular weight exhibit greater thermal stability due to fewer chain ends, which are often weak points for the initiation of thermal degradation.[2] Optimizing polymerization conditions to achieve higher molecular weights is a crucial step.
-
Incorporation of Thermal Stabilizers: The use of additives such as antioxidants can help mitigate thermal degradation. These stabilizers can act as radical scavengers or form a protective char layer upon heating, thus enhancing the polymer's resistance to high temperatures.[1]
Q3: What are the typical decomposition temperatures I can expect for polymers derived from this compound?
A3: The thermal decomposition temperatures, often reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10), can vary significantly depending on the specific polymer structure (polyamide, polyester, etc.), the comonomers used, and the polymer's molecular weight. Generally, aromatic polyamides and polyesters containing this compound can exhibit Td10 values well above 400°C. For instance, some aromatic polyamides have shown 10% weight loss temperatures in the range of 475 to 483°C.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of polymers derived from this compound, with a focus on improving thermal stability.
| Issue | Potential Causes | Recommended Solutions |
| Lower than expected thermal stability (Low TGA decomposition temperature) | 1. Low Molecular Weight: Insufficient polymerization time, incorrect monomer stoichiometry, or impurities can limit chain growth.[2] 2. Residual Impurities: Presence of unreacted monomers, solvents, or catalysts can act as initiation sites for degradation.[2] 3. Presence of Volatiles: Trapped solvent or moisture can cause initial weight loss at lower temperatures, skewing the TGA results.[2][4] 4. Suboptimal Polymer Structure: The choice of comonomer may not provide sufficient rigidity to the polymer backbone. | 1. Optimize Polymerization: Ensure precise stoichiometry, use high-purity monomers and solvents, and consider increasing reaction time or temperature (if appropriate for the polymerization method). 2. Thorough Purification: Implement rigorous purification steps, such as re-precipitation of the polymer in a non-solvent, to remove impurities.[2] 3. Proper Drying: Dry the polymer sample thoroughly under vacuum at an elevated temperature (e.g., 80-100°C) before TGA analysis to remove any residual volatiles.[4] 4. Monomer Selection: For higher thermal stability, select aromatic comonomers known for their rigidity, such as those containing phenyl, biphenyl, or naphthalene units. |
| Discoloration (Yellowing/Browning) of the polymer during synthesis or processing | 1. Oxidative Degradation: Presence of oxygen during high-temperature polymerization or processing can lead to oxidation and discoloration.[4] 2. Excessive Temperature: The polymerization or processing temperature may be too high, causing thermal degradation.[4] 3. Impurities: Impurities in monomers or solvents can lead to side reactions that produce colored byproducts. | 1. Inert Atmosphere: Conduct high-temperature reactions and processing under a nitrogen or argon atmosphere to minimize oxygen exposure.[4] 2. Temperature Control: Carefully control the reaction and processing temperatures to avoid exceeding the polymer's degradation threshold. 3. Use High-Purity Reagents: Ensure the use of purified monomers and high-purity, anhydrous solvents. |
| Premature precipitation of the polymer during solution polymerization | 1. Poor Solubility: The growing polymer chain becomes insoluble in the reaction solvent, limiting the final molecular weight.[1] 2. High Monomer Concentration: A high concentration of monomers can lead to rapid polymerization and precipitation.[1] | 1. Solvent and Salt Selection: Use a solvent in which the polymer is highly soluble (e.g., NMP, DMAc). The addition of salts like LiCl or CaCl2 can significantly improve the solubility of aromatic polyamides.[1] 2. Adjust Concentration: Use a lower initial monomer concentration to keep the polymer in solution for a longer duration.[1] |
Data Presentation
Table 1: Comparative Thermal Properties of Aromatic Polymers
| Polymer Type | Monomers | Tg (°C) | Td5 (°C) | Td10 (°C) | Reference |
| Aromatic Polyamide | 2-(4-Trifluoromethylphenoxy)terephthalic acid + Aromatic bis(ether amine)s | 189 - 214 | - | 475 - 483 | [3] |
| Aromatic Polyamide | Isophthalic acid + 4,4'-Oxydianiline | ~250 | ~450 | ~480 | General Literature |
| Aromatic Polyamide | Terephthalic acid + 4,4'-Oxydianiline | ~270 | ~500 | ~530 | General Literature |
| Aromatic Polyimide | Naphthyldiphenylamine diamine + Dianhydride | - | >500 | 476 - 578 | [5] |
Note: Data for polymers derived specifically from this compound is limited in readily available literature. The values presented are for structurally similar fluorinated and aromatic polymers to provide a general comparison. Actual values for this compound-based polymers will depend on the specific comonomer and synthesis conditions.
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol is a general method for the synthesis of aromatic polyamides from a diacid chloride (e.g., tetrafluoroterephthaloyl chloride) and an aromatic diamine.
1. Preparation:
-
Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.[1]
-
Ensure all monomers and solvents are of high purity and anhydrous.
2. Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in an anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc).[1]
-
Cool the solution to 0°C using an ice bath.
3. Monomer Addition:
-
Slowly add an equimolar amount of solid tetrafluoroterephthaloyl chloride to the stirred solution in small portions over 30-60 minutes to control the exothermic reaction.[1]
4. Polymerization:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution should increase significantly as the polymer forms.[1]
5. Precipitation and Purification:
-
Pour the viscous polymer solution slowly into a large excess of a non-solvent, such as methanol or ethanol, with vigorous stirring to precipitate the polymer.[1]
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, solvent, and any salts formed.
-
Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[1]
Protocol 2: Thermal Stability Evaluation by Thermogravimetric Analysis (TGA)
1. Sample Preparation:
-
Ensure the polymer sample is completely dry by heating in a vacuum oven.
-
Accurately weigh 5-10 mg of the dried polymer into a TGA crucible (e.g., alumina or platinum).[1]
2. Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas, typically high-purity nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.[1]
3. Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes.
-
Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min or 20°C/min.[1]
4. Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset of decomposition temperature.
-
Report the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs as key indicators of thermal stability.[1]
Protocol 3: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to ensure good thermal contact.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
2. Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
3. Heating Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from room temperature to a temperature above the expected Tg but below the decomposition temperature (as determined by TGA) at a heating rate of 10°C/min. This step erases the thermal history of the sample.
-
Cool: Cool the sample back down to room temperature at a controlled rate (e.g., 10°C/min).
-
Second Heat: Reheat the sample through the transition region at the same heating rate (10°C/min).
4. Data Analysis:
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
Visualizations
Caption: Experimental workflow for synthesis and thermal analysis.
Caption: Troubleshooting low thermal stability in polymers.
References
Technical Support Center: Overcoming Challenges in the Characterization of Fluorinated Compounds
Welcome to the Technical Support Center for the characterization of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical techniques.
General Sample Handling and Contamination
Proper sample handling is a critical first step to ensure reliable and reproducible results across all analytical methods.
FAQs
-
Q: My analytical results are inconsistent across different batches of the same sample. What could be the cause?
-
A: Inconsistent results often stem from variability in sample preparation. It is crucial to standardize every step, from sample collection and handling to extraction and pre-concentration. Pay close attention to potential analyte loss during solvent evaporation or freeze-drying steps. Also, verify the stability of your compounds under the specific storage and preparation conditions being used.
-
-
Q: I suspect my sample is contaminated with external fluorinated compounds. How can I confirm this?
-
A: To check for contamination, it is recommended to run a "method blank" alongside your sample. A method blank consists of a clean sample (e.g., pure solvent) that undergoes the exact same preparation, handling, and analysis steps as your actual sample. If fluorinated compounds are detected in the blank, it indicates contamination from your reagents, equipment, or the laboratory environment.
-
-
Q: What are common sources of background fluorine contamination in a laboratory setting?
-
A: Fluorinated compounds are surprisingly common in laboratory environments. Potential sources of contamination include:
-
Fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars, tubing, and filters).
-
Certain grades of solvents.
-
Atmospheric dust.
-
-
Implementing strict cleaning protocols and using certified fluorine-free labware can help minimize background contamination.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a primary and powerful technique for characterizing fluorinated compounds due to the fluorine nucleus's high sensitivity and wide chemical shift range.[1] However, this wide range can sometimes introduce challenges in data acquisition and processing.
Troubleshooting Guide
A troubleshooting workflow for common ¹⁹F NMR issues.
FAQs
-
Q: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
-
A: A rolling or distorted baseline in ¹⁹F NMR spectra is a common artifact. Several factors can contribute to this issue:
-
Large Spectral Width: The very wide chemical shift range of ¹⁹F can lead to baseline distortions when acquiring a large spectral width.[2]
-
Incorrect Phasing: Applying a very large first-order phase correction, sometimes due to incorrect manual phasing, can introduce baseline roll.[2]
-
Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can result in an uneven baseline.
-
-
-
Q: What are the small, uneven peaks surrounding my main signal?
-
A: These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom, resulting in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric.
-
-
Q: Why is my signal-to-noise ratio (S/N) poor?
-
A: A poor signal-to-noise ratio can be caused by several factors:
-
Low Sample Concentration: The most straightforward cause is a low concentration of the analyte.
-
Improper Probe Tuning: The NMR probe needs to be properly tuned to the ¹⁹F frequency for optimal signal detection.
-
Insufficient Number of Scans: A low number of scans will result in a lower S/N.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening and a reduction in signal height.
-
-
Quantitative Data
| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| -CH₂F | -205 to -240 |
| -CHF - | -200 to -230 |
| Ar-F | -120 to -200 |
| -CF =C | -70 to -120 |
| -CF ₂- | -80 to -145 |
| -CF ₃ | -55 to -70 |
| -COF | +15 to +30 |
| Data sourced from multiple chemical shift tables.[1][3][4] |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the fluorinated compound into a clean, dry NMR tube.
-
Add the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to dissolve the sample completely. The final volume should be around 0.6-0.7 mL.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., trifluoroacetic acid or α,α,α-trifluorotoluene).
-
Gently vortex the tube to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, typically by optimizing the ¹H signal of a residual solvent peak.
-
Tune the probe to the ¹⁹F frequency.
-
-
Data Acquisition:
-
Set the spectral width to encompass all expected ¹⁹F signals. For unknown compounds, a large spectral width may be necessary initially.[2]
-
Set the transmitter offset to the center of the expected spectral region.
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the fluorine nuclei for accurate integration. A typical starting value is 2-5 seconds.
-
Set the number of scans (nt) based on the sample concentration and desired signal-to-noise ratio. Start with 16 or 32 scans and increase as needed.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to remove any distortions.
-
Reference the spectrum to an internal or external standard (CFCl₃ at 0 ppm).
-
Integrate the signals for quantitative analysis.
-
Mass Spectrometry (MS)
Mass spectrometry of fluorinated compounds can be challenging due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond, which often leads to extensive fragmentation.
Troubleshooting Guide
A troubleshooting workflow for common mass spectrometry issues.
FAQs
-
Q: Why is the molecular ion often small or absent in the mass spectra of perfluorinated compounds?
-
A: Perfluorinated compounds readily fragment upon ionization, particularly with high-energy techniques like Electron Ionization (EI).[5][6] The high stability of the CF₃⁺ cation means it is often the most abundant ion (base peak), while the molecular ion is frequently very weak or not observed at all.
-
-
Q: My instrument shows significant "memory effects" after analyzing a highly fluorinated sample. What should I do?
-
A: While many fluorocarbons are inert and are pumped out of a mass spectrometer quickly, some can adsorb to surfaces in the ion source or transfer lines.[5] To mitigate this, run several wash cycles with a strong solvent (e.g., isopropanol or acetonitrile) between samples. If the problem persists, the ion source may require cleaning according to the manufacturer's protocol.
-
Quantitative Data
| Fragment Ion | m/z | Common Origin |
| [M-F]⁺ | M-19 | Loss of a fluorine radical from the molecular ion. |
| [M-HF]⁺ | M-20 | Loss of a neutral hydrogen fluoride molecule. |
| [CF₃]⁺ | 69 | A very stable and often abundant fragment from compounds containing a CF₃ group.[7] |
| [C₂F₅]⁺ | 119 | Fragment from compounds with longer perfluoroalkyl chains. |
| This table summarizes common mass spectral fragments of fluorinated compounds.[8] |
Experimental Protocol: GC-MS of Volatile Fluorinated Compounds
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate). The concentration should be in the low ppm range (1-10 µg/mL).
-
If necessary, derivatize the sample to increase its volatility.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C).
-
Column: Select a column with a stationary phase suitable for the polarity of the analytes. A mid-polarity phase is often a good starting point.
-
Oven Program: Develop a temperature program that provides good separation of the components. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C).[9]
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[9]
-
-
Mass Spectrometer (MS):
-
Ion Source: Set the ion source temperature (e.g., 230 °C) and transfer line temperature (e.g., 280 °C).[9]
-
Ionization Mode: Select an appropriate ionization mode. Electron ionization (EI) is common, but for compounds that fragment extensively, a softer technique like chemical ionization (CI) may be preferable.
-
Mass Range: Set the mass range to be scanned (e.g., m/z 40-500).
-
-
-
Data Acquisition:
-
Inject 1 µL of the sample into the GC.
-
Start the data acquisition at the moment of injection and continue for the duration of the GC run.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.
-
Quantify the components using their peak areas relative to a standard if necessary.
-
Chromatography (GC/LC)
Chromatographic techniques are essential for separating complex mixtures of fluorinated compounds prior to their detection and quantification. However, the unique properties of fluorinated molecules can lead to unexpected chromatographic behavior.
Troubleshooting Guide
A troubleshooting workflow for common chromatography issues.
FAQs
-
Q: Can I use standard reversed-phase LC for fluorinated compounds?
-
A: Yes, reversed-phase liquid chromatography (RPLC) is commonly used. However, the unique properties of fluorinated compounds (being both hydrophobic and lipophobic) can lead to unusual retention behavior compared to their hydrocarbon analogs. Standard C18 columns are often effective, but specialized columns designed for PFAS analysis may offer better performance for highly fluorinated species.
-
-
Q: I'm seeing poor peak shapes (tailing or fronting) for my fluorinated analytes in LC. What could be the cause?
-
A: Poor peak shape can result from several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the column's silica backbone. Using a mobile phase with a different pH or a higher ionic strength can help mitigate this.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.
-
-
-
Q: Why is contamination a major issue in LC-MS analysis of fluorinated compounds?
-
A: Many components of a standard LC-MS system, particularly PTFE tubing and solvent filters, are made of fluoropolymers. These can leach fluorinated compounds, leading to significant background noise and contamination, which is especially problematic when analyzing these substances at trace levels.
-
Experimental Protocol: LC-MS of Fluorinated Compounds
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. A weak solvent is generally preferred to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Liquid Chromatograph (LC):
-
System Preparation: To minimize background contamination, it is advisable to replace any PTFE tubing and frits with PEEK or stainless steel alternatives.
-
Column: Select a suitable reversed-phase column (e.g., C18, C8) or a specialized column for fluorinated compounds.
-
Mobile Phase: Use high-purity solvents (e.g., HPLC-grade water, methanol, or acetonitrile) and additives (e.g., formic acid, ammonium acetate) to achieve the desired separation. Degas the mobile phase before use.
-
Gradient Program: Develop a gradient elution program that effectively separates the analytes. A typical gradient might start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.
-
Flow Rate: Set a flow rate that is appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometer (MS):
-
Ion Source: Use an appropriate ionization source, such as electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Source Parameters: Optimize the ion source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for the analytes of interest.
-
Mass Analyzer: Operate the mass spectrometer in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis to achieve higher sensitivity and selectivity.
-
-
-
Data Acquisition:
-
Inject a small volume of the sample (e.g., 5-10 µL).
-
Acquire data for the duration of the LC gradient.
-
-
Data Analysis:
-
Process the chromatogram to identify and integrate the peaks of interest.
-
Analyze the mass spectra to confirm the identity of the compounds.
-
Use a calibration curve to quantify the analytes if required.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. F19 detection [nmr.chem.ucsb.edu]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. whitman.edu [whitman.edu]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Safe Handling and Disposal of Tetrafluoroterephthalic Acid Waste
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Tetrafluoroterephthalic acid waste. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 652-36-8) is a fluorinated aromatic carboxylic acid. It is a white to off-white crystalline solid.[1] The primary hazards associated with this compound are:
-
Serious eye irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory irritation: May cause respiratory irritation.[2][3][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to prevent exposure. The following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A dust mask or respirator should be used if dust is generated.
Q3: What are the proper storage conditions for this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong bases, reducing agents, and oxidizing agents.[1]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. This compound is a fluorinated organic compound and should not be disposed of down the drain.[5] All waste containing this chemical must be collected and treated as hazardous waste.
Q5: What is the recommended method for the disposal of this compound waste?
A5: The preferred method of disposal for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility. This is necessary to ensure the complete destruction of the stable carbon-fluorine bonds.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound Powder
| Problem | Potential Cause | Solution |
| A small amount of this compound powder has been spilled on the lab bench. | Improper handling, accidental knocking over of a container. | 1. Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area. 2. Don PPE: Put on your personal protective equipment, including gloves, goggles, and a dust respirator. 3. Containment: Gently cover the spill with a dry absorbent material like sand or vermiculite to prevent the powder from becoming airborne. Do not use water. 4. Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. 5. Decontamination: Wipe the spill area with a damp cloth (water). Be sure to collect the cloth and any contaminated materials in the hazardous waste container. 6. Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's environmental health and safety (EHS) office. |
Scenario 2: Skin or Eye Contact with this compound
| Problem | Potential Cause | Solution |
| This compound powder has come into contact with skin or eyes. | Inadequate PPE or accidental exposure during handling. | For Skin Contact: 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention if irritation persists. For Eye Contact: 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
Data Presentation
Chemical and Physical Properties
| Property | Value |
| CAS Number | 652-36-8 |
| Molecular Formula | C₈H₂F₄O₄ |
| Appearance | White to off-white crystalline solid |
| Melting Point | 275-277 °C (decomposes)[6] |
| InChIKey | WFNRNCNCXRGUKN-UHFFFAOYSA-N[4] |
| Incompatibilities | Strong bases, reducing agents, oxidizing agents[1] |
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of specific limits, it is prudent to adhere to the general occupational exposure limit for "Fluorides, as F".
| Parameter | Value | Issuing Body |
| PEL-TWA | 2.5 mg/m³ | OSHA[7] |
| REL-TWA | 2.5 mg/m³ | NIOSH[7] |
| TLV-TWA | 2.5 mg/m³ | ACGIH[7] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Protocols
Protocol 1: Safe Handling of this compound Powder
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment (PPE): chemical safety goggles, chemical-resistant gloves, and a lab coat. A dust respirator is recommended.
-
-
Handling:
-
When transferring the powder, use a spatula or scoop to minimize dust generation.
-
Avoid creating dust clouds. If dust is generated, ensure it is contained within the fume hood.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling with an appropriate solvent (e.g., water, if compatible with subsequent procedures) in a designated area.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Protocol 2: Disposal of this compound Waste
This protocol outlines the steps for the collection and initial treatment of this compound waste before final disposal by a licensed facility.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, absorbent materials from spills) in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Collect all liquid waste containing dissolved this compound in a separate, labeled hazardous waste container.
-
-
Neutralization of Acidic Waste (Aqueous Solutions):
-
Dilution: In a chemical fume hood, slowly add the acidic aqueous waste to a larger container of cold water to dilute it. A 1:10 ratio of acid to water is a general guideline. Never add water to acid.
-
Neutralization: While stirring the diluted solution, slowly add a weak base such as sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). Be aware that this may generate gas (carbon dioxide) and heat.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue to add the base in small increments until the pH is within a neutral range (typically between 6.0 and 8.0), as specified by your local regulations.
-
Collection: Once neutralized, the solution should be collected in a labeled hazardous waste container for pickup by your institution's EHS office.
-
-
Final Disposal:
-
All collected waste (solid and neutralized liquid) must be disposed of through your institution's environmental health and safety office for high-temperature incineration.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. chemsafe.ie [chemsafe.ie]
- 3. nebraskascientific.com [nebraskascientific.com]
- 4. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine | WorkSafe [worksafe.govt.nz]
- 6. actenviro.com [actenviro.com]
- 7. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
Purity Analysis of Tetrafluoroterephthalic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like Tetrafluoroterephthalic acid is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC stands out as a robust and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.
A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analysis. By utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, separation is achieved based on the hydrophobicity of the analytes. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.
Table 1: Comparison of Analytical Techniques for this compound Purity Analysis
| Feature | HPLC-UV | Gas Chromatography (GC-MS) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and mobile phase. | Partitioning between a gaseous mobile phase and a stationary phase. | Nuclear spin properties in a magnetic field. | Differential migration in an electric field. |
| Sample Volatility | Not required. | Required (derivatization often necessary). | Not required. | Not required. |
| Resolution | High to Very High. | Very High. | Moderate to High. | Very High. |
| Sensitivity | Good (ng range). | Very Good (pg range). | Lower (µg-mg range). | Good (pg-ng range). |
| Quantitation | Requires a certified reference standard for the analyte. | Requires a certified reference standard for the analyte. | Does not require an analyte-specific reference standard; uses an internal standard.[1] | Requires a certified reference standard for the analyte. |
| Common Impurities Detected | Partially carboxylated intermediates, starting materials, isomers. | Volatile impurities, byproducts of derivatization. | Structurally similar impurities containing fluorine. | Charged impurities, isomers.[2] |
| Advantages | Robust, versatile, widely available. | High sensitivity and specificity (with MS). | Absolute quantification without a pure standard of the analyte.[1] | High efficiency, minimal sample and reagent consumption. |
| Disadvantages | Requires reference standards for impurity identification and quantification. | Derivatization can be complex and introduce errors.[3] | Lower sensitivity compared to chromatographic methods. | Can have lower reproducibility of migration times. |
Experimental Protocols
Proposed HPLC-UV Method for this compound Purity Analysis
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Sample of this compound for analysis
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:TFA (e.g., 40:60:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main component.
Alternative Analytical Methodologies
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable for specific analytical challenges.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive but typically requires derivatization of the non-volatile this compound to make it suitable for GC analysis.[3] Amidation or esterification are common derivatization approaches for carboxylic acids.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹⁹F qNMR is a particularly attractive method for fluorinated compounds as it allows for absolute quantification without the need for a specific reference standard of the analyte.[1] An internal standard of known purity is used instead.[1]
-
Capillary Electrophoresis (CE): CE offers very high separation efficiency and is well-suited for the analysis of charged species like carboxylic acids.[2] It can be a valuable tool for resolving isomers and other closely related impurities.
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC purity analysis of this compound.
References
A Comparative Guide to the ¹⁹F NMR Characterization of Tetrafluoroterephthalic Acid
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 2,3,5,6-tetrafluoroterephthalic acid and its isomers. Detailed experimental protocols and supporting data are presented to facilitate accurate and reproducible analysis.
The unique properties of the fluorine atom have made it a valuable tool in pharmaceutical and materials science. The characterization of fluorinated compounds is crucial for understanding their structure, reactivity, and function. ¹⁹F NMR spectroscopy stands out as a primary analytical technique for this purpose due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. This guide focuses on the ¹⁹F NMR characterization of 2,3,5,6-tetrafluoroterephthalic acid, a key building block in the synthesis of various materials, and compares its spectral properties to those of its isomers and a related monofunctional acid.
Comparative ¹⁹F NMR Data
The chemical shift and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nuclei. This sensitivity allows for the clear differentiation of isomers and related fluorinated compounds. The table below summarizes the ¹⁹F NMR data for tetrafluoroterephthalic acid and its alternatives.
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |
| 2,3,5,6-Tetrafluoroterephthalic Acid | Acetone-d₆ | -140.75 | Singlet | Not Applicable |
| 3,4,5,6-Tetrafluorophthalic Acid | CDCl₃ | -144.42, -151.92 | Doublet, Doublet | J(F-F) = 18.3 |
| 2,3,5,6-Tetrafluorobenzoic Acid | Acetone-d₆ | -139.82, -142.03 | Multiplet, Broad Singlet | Not Reported |
Experimental Protocols
Accurate and reproducible ¹⁹F NMR data acquisition requires careful attention to the experimental setup. Below is a detailed protocol for the characterization of this compound and its analogs.
1. Sample Preparation:
-
Analyte Concentration: Prepare a solution of the fluorinated aromatic carboxylic acid in the chosen deuterated solvent at a concentration range of 5-20 mg/mL. The exact concentration may be optimized based on the solubility of the compound and the sensitivity of the NMR spectrometer.
-
Solvent Selection: Common deuterated solvents for ¹⁹F NMR of fluorinated aromatic carboxylic acids include acetone-d₆, DMSO-d₆, and methanol-d₄. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: While not always necessary for qualitative analysis, an internal standard can be used for quantitative measurements or for referencing the chemical shifts. A common internal standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63 ppm.
-
Sample Filtration: To ensure a homogeneous solution and prevent signal broadening from particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for acquiring a ¹⁹F NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200 ppm, centered around -150 ppm, is a good starting point for aromatic fluorinated compounds.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, 16 to 64 scans are adequate.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment to ensure chemical shift consistency.
-
-
Proton Decoupling: To simplify the spectrum and remove ¹H-¹⁹F couplings, proton decoupling (e.g., using a GARP or WALTZ-16 sequence) is often employed.
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the chemical shifts to an external or internal standard. For external referencing, a sealed capillary containing a reference compound can be used.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the ¹⁹F NMR characterization of a fluorinated aromatic dicarboxylic acid.
Unveiling the Structural Nuances: A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Tetrafluoroterephthalic Acid
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction stands as the gold standard for elucidating atomic arrangements within a crystalline solid. This guide provides a comparative analysis of the crystallographic structure of tetrafluoroterephthalic acid against its non-fluorinated parent, terephthalic acid, supported by experimental data and a detailed procedural overview.
This guide will delve into the key crystallographic parameters of this compound and compare them with terephthalic acid to highlight the impact of fluorine substitution on the crystal packing and intermolecular interactions. A detailed experimental protocol for single-crystal X-ray diffraction analysis is also provided for researchers looking to perform similar structural determinations.
Comparative Crystallographic Data
The introduction of fluorine atoms onto the terephthalic acid framework significantly influences its crystal packing and molecular interactions. The following table summarizes the key crystallographic parameters for both 2,3,5,6-tetrafluoroterephthalic acid and its parent compound, terephthalic acid, providing a clear comparison of their solid-state structures.
| Parameter | 2,3,5,6-Tetrafluoroterephthalic Acid | Terephthalic Acid |
| CCDC Number | 770475 | 154875 |
| Chemical Formula | C₈H₂F₄O₄ | C₈H₆O₄ |
| Formula Weight | 238.09 | 166.13 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 5.038(1) | 7.730(2) |
| b (Å) | 6.443(1) | 6.443(2) |
| c (Å) | 6.784(1) | 3.749(1) |
| α (°) | 67.43(1) | 109.90(3) |
| β (°) | 85.19(1) | 73.60(3) |
| γ (°) | 89.23(1) | 137.47(3) |
| Volume (ų) | 202.14(6) | 225.9(1) |
| Z | 1 | 1 |
| Calculated Density (g/cm³) | 1.956 | 1.222 |
| R-factor (%) | 3.79 | 7.50 |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
The determination of the crystal structure of a small organic molecule like this compound through single-crystal X-ray diffraction involves a systematic workflow. Below is a detailed protocol outlining the key steps from crystal preparation to structure validation.
Crystal Growth and Selection
High-quality single crystals are paramount for a successful diffraction experiment. For this compound, single crystals can be grown by methods such as slow evaporation from a suitable solvent or by vapor diffusion.
-
Recrystallization: Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetone) to form a saturated or near-saturated solution. Allow the solvent to evaporate slowly at a constant temperature.
-
Crystal Selection: Under a high-power microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.
Crystal Mounting
The selected crystal must be mounted on the goniometer head of the diffractometer.
-
Mounting: Using a micromanipulator, carefully attach the crystal to the tip of a glass fiber or a cryoloop using a minimal amount of a suitable adhesive like epoxy or paratone oil.
-
Centering: Mount the goniometer head on the diffractometer and carefully center the crystal in the X-ray beam.
Data Collection
The diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Preliminary Scans: Initial short scans are performed to determine the crystal quality and the unit cell parameters.
-
Data Collection Strategy: Based on the preliminary data, a data collection strategy is devised to ensure complete and redundant data are collected. This involves defining the scan ranges and exposure times.
-
Data Acquisition: The full diffraction dataset is then collected, which can take several hours depending on the crystal and the X-ray source.
Data Reduction
The raw diffraction images are processed to extract the intensities of the individual reflections.
-
Integration: The intensity of each diffraction spot is integrated.
-
Corrections: Corrections for various experimental factors such as background scattering, Lorentz and polarization effects, and absorption are applied to the integrated intensities.
Structure Solution and Refinement
The processed data is used to determine the arrangement of atoms within the crystal.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their thermal displacement parameters are refined against the experimental data using least-squares methods to obtain the best possible fit between the calculated and observed diffraction patterns.
Structure Validation
The final crystal structure is validated to ensure its chemical and crystallographic reasonability.
-
Validation Tools: Programs like CHECKCIF are used to check for any inconsistencies or errors in the final structure.
-
Analysis: The bond lengths, bond angles, and intermolecular interactions are analyzed to ensure they are chemically sensible.
Experimental Workflow
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from the initial sample preparation to the final validation of the crystal structure.
A Comparative Guide to Tetrafluoroterephthalic Acid and Terephthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural characteristics and functional properties. This guide provides a comprehensive comparison of MOFs synthesized with tetrafluoroterephthalic acid (H₂TFBDC) and the archetypal terephthalic acid (H₂BDC), offering insights into the impact of linker fluorination on key performance metrics. The inclusion of fluorine atoms can significantly alter the physicochemical properties of MOFs, influencing their stability, porosity, and interactions with guest molecules, which is of paramount importance in applications ranging from gas storage and separation to catalysis and drug delivery.
Performance Comparison: Fluorinated vs. Non-Fluorinated Linkers
The introduction of fluorine atoms onto the benzene dicarboxylate linker, transitioning from terephthalic acid to this compound, imparts notable changes in the resulting MOF's properties. While direct comparative studies on a wide range of isostructural MOFs using these exact two linkers are still emerging, extensive research on analogous fluorinated and non-fluorinated linker pairs, such as in the UiO-66 and UiO-67 series, provides a strong basis for comparison.[1][2] Fluorination of the organic linker is anticipated to significantly modify the surface properties of a MOF and, consequently, its adsorption behavior due to the small size, high electronegativity, and polarizing ability of fluorine atoms.[1][2]
Key Performance Attributes
| Property | MOF with this compound | MOF with Terephthalic Acid | Impact of Fluorination |
| BET Surface Area | Potentially lower than non-fluorinated analogue. For example, the perfluorinated UiO-67-F8 has a BET surface area of 1629 m²/g.[2] | Can be very high, e.g., up to ~2200 m²/g for MOF-5.[1] | The addition of fluorine atoms increases the linker's molecular weight, which can lead to a lower calculated surface area per gram of material.[1] |
| Pore Volume | Generally lower on a gravimetric basis due to the increased mass of the linker. | Dependent on the specific MOF structure. | The increased density of the fluorinated framework can lead to a reduction in the pore volume per unit mass. |
| Thermal Stability | Often comparable to or slightly lower than the non-fluorinated analogue. For instance, (NH₄)₂tfBDC is thermally stable up to 250 °C.[3] MOFs, in general, can be stable up to 400-560 °C.[4] | Generally high, with decomposition temperatures often exceeding 360 °C.[5] | The C-F bond is very stable, which can contribute to overall framework stability. However, changes in crystal packing and linker-node interactions can also influence thermal decomposition.[2] |
| Chemical Stability | Can exhibit enhanced stability in the presence of water. | Varies greatly; some, like MOF-5, are moisture-sensitive.[6] | Increased hydrophobicity can protect the metal-carboxylate bonds from hydrolysis, thereby improving chemical stability in aqueous environments.[2] |
| Hydrophobicity | Significantly increased. Water contact angles can be high, indicating a hydrophobic nature.[7][8][9] | Generally hydrophilic. | The presence of fluorine atoms on the linker significantly increases the hydrophobicity of the MOF's pores.[1][7][8] |
| Gas Adsorption | Can show altered selectivity for certain gases like CO₂ due to modified pore chemistry.[10] Theoretical studies predict superior H₂ adsorption properties for MOFs with H₂tfBDC.[3] | Well-established for various gases. | The electron-withdrawing nature of fluorine atoms can create more polarized pore surfaces, enhancing interactions with specific guest molecules.[10] |
| Catalytic Activity | The modified electronic properties and hydrophobicity can influence catalytic performance, particularly in reactions involving non-polar substrates or aqueous media.[11] | Widely studied as catalysts for various organic transformations.[5] | Fluorination can enhance Lewis acidity at the metal nodes and improve catalyst stability and recyclability.[11] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of MOFs are crucial for reproducibility and further development. Below are representative experimental protocols for the synthesis of zirconium-based MOFs with terephthalic acid and a fluorinated analogue, based on methodologies reported for the UiO-66 series. These protocols can be adapted for the synthesis of MOFs with this compound and terephthalic acid.[1]
Synthesis of Zr-Terephthalate MOF (UiO-66 as an example)
-
Precursor Solution Preparation : Dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid (H₂BDC) in N,N-dimethylformamide (DMF) in a molar ratio that is typically 1:1.[12]
-
Modulator Addition : Add a modulator, such as acetic acid or benzoic acid, to the solution. The modulator helps to control the crystallite size and reduces defects in the final structure.
-
Solvothermal Reaction : Seal the precursor solution in a Teflon-lined autoclave and heat it in an oven at a specific temperature, for example, 120 °C, for a designated period, such as 24 hours.[12]
-
Product Isolation and Washing : After the reaction, cool the autoclave to room temperature. Collect the resulting white crystalline powder by filtration or centrifugation. Wash the product repeatedly with fresh DMF and then with a lower-boiling-point solvent like ethanol to remove any unreacted starting materials and residual DMF.
-
Solvent Exchange and Activation : To obtain a porous material, the solvent molecules within the pores must be removed. This is typically achieved by solvent exchange with a volatile solvent followed by heating under vacuum.
Synthesis of Zr-Tetrafluoroterephthalate MOF
The protocol for the synthesis of the fluorinated analogue is similar to that of the non-fluorinated MOF, with the key difference being the substitution of terephthalic acid with 2,3,5,6-tetrafluoroterephthalic acid (H₂TFBDC).
-
Precursor Solution Preparation : Dissolve ZrCl₄ and H₂TFBDC in DMF.
-
Modulator Addition : Add a suitable modulator as in the non-fluorinated synthesis.
-
Solvothermal Reaction : Seal the vial and heat under similar conditions as the non-fluorinated analogue.
-
Product Isolation and Washing : Collect and wash the product with fresh DMF and a subsequent solvent.
Characterization Methods
-
Powder X-ray Diffraction (PXRD) : To confirm the crystalline structure and phase purity of the synthesized MOFs.[1]
-
Thermogravimetric Analysis (TGA) : To determine the thermal stability of the materials.[1]
-
N₂ Adsorption-Desorption Isotherms (BET analysis) : To measure the specific surface area and pore volume of the activated MOFs.[1]
-
Gas Adsorption Measurements : To evaluate the uptake capacity of gases such as CO₂ and CH₄.[1]
-
Contact Angle Measurement : To assess the hydrophobicity of the MOF surfaces.[1][7][8]
Visualizing the Comparison: Diagrams
Caption: General workflow for the solvothermal synthesis of MOFs.
Caption: Impact of linker fluorination on key MOF properties.
Caption: Logical workflow for a comparative study of MOF linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) [mdpi.com]
- 8. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
The Fluorine Advantage: A Comparative Guide to Fluorinated Coordination Polymers
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into coordination polymers (CPs) and metal-organic frameworks (MOFs) has emerged as a powerful tool for tuning material properties. This guide provides an objective comparison of fluorinated versus non-fluorinated coordination polymers, supported by experimental data, to illuminate the profound impact of this unique halogen on thermal stability, luminescence, gas sorption, and hydrophobicity.
The introduction of fluorine, the most electronegative element, into the organic linkers of coordination polymers can dramatically alter their physicochemical properties. These changes stem from the unique characteristics of the carbon-fluorine bond, including its high bond strength, polarity, and low polarizability. This guide delves into these effects, offering a data-driven comparison to inform the design of next-generation materials for a range of applications, from gas separation and storage to chemical sensing and catalysis.
Comparative Analysis of Physicochemical Properties
The substitution of hydrogen with fluorine in the organic linkers of coordination polymers leads to significant and often advantageous changes in their bulk properties. The following sections provide a quantitative comparison of these effects.
Thermal Stability
Fluorination can have a varied impact on the thermal stability of coordination polymers, which is often counterintuitive. While the C-F bond is stronger than the C-H bond, the overall thermal stability of the framework is also dependent on the metal-linker bond strength and the overall crystal packing. In some cases, fluorination can lead to a decrease in thermal stability.
A comparative study on barium-based coordination polymers illustrates this point. The non-fluorinated barium acetate decomposes at a higher temperature than its trifluoroacetate counterpart, a phenomenon attributed to the principles of Hard and Soft Acids and Bases (HSAB) theory.[1] The soft Ba²⁺ cation forms a more stable complex with the softer acetate anion compared to the harder trifluoroacetate anion.[1]
| Compound | Decomposition Temperature (°C) | Analytical Method |
| Ba(CH₃COO)₂ (non-fluorinated) | ~500 | Thermogravimetric Analysis (TGA) |
| Ba(CF₃COO)₂ (fluorinated) | 366 | Thermogravimetric Analysis (TGA) |
| BaF(CH₃COO) (fluorinated) | 504 | Thermogravimetric Analysis (TGA) |
In another example, a fluorinated Ca-based coordination polymer was found to decompose at 300 °C, whereas its non-fluorinated counterpart was stable up to 400 °C.[2]
Luminescence
Fluorination of organic linkers is a highly effective strategy for enhancing the luminescence of lanthanide-based coordination polymers. This enhancement is primarily due to the reduction of non-radiative decay pathways. The lower vibrational energy of C-F bonds compared to C-H bonds minimizes the quenching of the lanthanide's excited state through vibrational coupling.[1] This "antenna effect," where the organic linker absorbs light and efficiently transfers the energy to the lanthanide metal center, is significantly improved in fluorinated systems.
| Complex | Quantum Yield (%) | Luminescence Lifetime (µs) |
| [Eu(tfBDC)(NO₃)(DMF)₂]·DMF (fluorinated) | 53 | - |
| [Tb(tfBDC)(NO₃)(DMF)₂]·DMF (fluorinated) | 67 | - |
| A series of Yb(III) coordination polymers with fluorinated ligands | - | Lifetimes ranging up to several hundred microseconds |
tfBDC = 2,3,5,6-tetrafluoroterephthalate
Gas Sorption and Selectivity
The introduction of fluorine into the pores of MOFs can significantly influence their gas sorption properties. The polarity of the C-F bond can create favorable interactions with specific gas molecules, such as carbon dioxide, which has a significant quadrupole moment. This can lead to increased adsorption capacity and selectivity for CO₂ over other gases like nitrogen.
A study on a series of isoreticular ultramicroporous MOFs (DMOF) with varying degrees of fluorination demonstrated a clear trend of increasing CO₂ uptake and CO₂/N₂ selectivity with higher fluorine content.[3]
| MOF | BET Surface Area (m²/g) | CO₂ Uptake at 273 K (cm³/g) | CO₂/N₂ Selectivity |
| DMOF-0F (non-fluorinated) | - | 102.1 | 8.4 |
| DMOF-1F (partially fluorinated) | - | 106.1 | 11.3 |
| DMOF-2F (perfluorinated) | - | 107.4 | 14.8 |
In a comparative study of the isostructural UiO-67 and its perfluorinated analogue, UiO-67-F8, the fluorinated version exhibited a slightly lower BET surface area but comparable gas adsorption properties for several common gases.[4] This suggests that the effect of fluorination on gas sorption is highly dependent on the specific framework and the nature of the gas molecules.
| MOF | BET Surface Area (m²/g) |
| UiO-67 (non-fluorinated) | - |
| UiO-67-F8 (perfluorinated) | 1629 |
Hydrophobicity
Fluorination is a well-established method for increasing the hydrophobicity of materials. The low surface energy of fluorinated compounds repels water, a property that is highly desirable for applications of MOFs in humid environments, as it can improve their stability and performance.
A study on a series of fluorinated UiO-66 MOFs demonstrated a significant increase in the water contact angle with increasing fluorine content, indicating enhanced hydrophobicity.[5] The 2CF₃-UiO-66 variant, with two trifluoromethyl groups on the linker, exhibited a water contact angle of 145.9°, bordering on superhydrophobicity.[5]
| MOF | Water Contact Angle (°) |
| UiO-66 (non-fluorinated) | ~90 |
| F-UiO-66 | >90 |
| 2F-UiO-66 | >90 |
| CF₃-UiO-66 | >90 |
| 2CF₃-UiO-66 | 145.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of coordination polymers.
Hydrothermal Synthesis of a Lanthanide-Based Coordination Polymer
Materials:
-
Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O)
-
Fluorinated or non-fluorinated dicarboxylic acid linker (e.g., 2,3,5,6-tetrafluoroterephthalic acid or terephthalic acid)
-
Solvent (e.g., N,N-dimethylformamide (DMF), water, ethanol)
-
Teflon-lined stainless-steel autoclave (20 mL)
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine the lanthanide(III) nitrate hydrate (0.1 mmol) and the dicarboxylic acid linker (0.1 mmol).
-
Add a solvent or a mixture of solvents (e.g., 10 mL of DMF).
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried in air.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the coordination polymer.
Methodology:
-
A small amount of the sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically identified as the onset temperature of mass loss in the TGA curve.
Photoluminescence Spectroscopy
Objective: To measure the emission and excitation spectra, quantum yield, and luminescence lifetime of the coordination polymer.
Methodology:
-
A solid sample of the coordination polymer is placed in a sample holder of a spectrofluorometer.
-
For emission spectra, the sample is excited at a fixed wavelength, and the emitted light is scanned over a range of wavelengths.
-
For excitation spectra, the emission is monitored at a fixed wavelength while the excitation wavelength is scanned.
-
The quantum yield is determined by comparing the integrated emission intensity of the sample to that of a known standard.
-
The luminescence lifetime is measured by exciting the sample with a pulsed light source and monitoring the decay of the emission intensity over time.
Gas Sorption Analysis (BET Surface Area)
Objective: To determine the specific surface area, pore volume, and pore size distribution of the coordination polymer.
Methodology:
-
A sample of the coordination polymer is degassed under vacuum at an elevated temperature to remove any guest molecules from the pores.
-
The sample is then cooled to a cryogenic temperature (typically 77 K for nitrogen adsorption).
-
A gas, typically nitrogen, is introduced to the sample at controlled pressures.
-
The amount of gas adsorbed by the sample is measured at each pressure point, generating an adsorption isotherm.
-
The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption isotherm to calculate the specific surface area.
Visualizing the Impact of Fluorination
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of fluorinated coordination polymers.
Caption: Experimental workflow for the synthesis and comparative analysis of fluorinated and non-fluorinated coordination polymers.
Caption: The "antenna effect" in lanthanide coordination polymers and the role of fluorination in reducing non-radiative decay.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Increased CO2/N2 selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Polymer Properties for Researchers and Drug Development Professionals
An objective analysis of the performance differences between fluorinated and non-fluorinated polymers, supported by experimental data, to guide material selection in scientific and biomedical applications.
The choice between fluorinated and non-fluorinated polymers is a critical decision in the development of advanced materials for research, and particularly in the pharmaceutical and medical device industries. This guide provides a direct comparison of key properties, outlines the experimental methods used to determine these characteristics, and illustrates a typical workflow for biocompatibility assessment, a crucial consideration for biomedical applications.
Executive Summary
Fluorinated polymers, characterized by the presence of carbon-fluorine (C-F) bonds, generally exhibit superior thermal stability, chemical inertness, and lower surface energy compared to their non-fluorinated hydrocarbon counterparts.[1][2] The exceptional strength of the C-F bond imparts these enhanced properties.[1] Non-fluorinated polymers, while more susceptible to chemical attack and thermal degradation, often provide greater flexibility and are typically more cost-effective.[2][3] The selection of a polymer, therefore, depends on the specific performance requirements of the application, balancing factors like environmental resistance, mechanical integrity, surface interactions, and cost.
Quantitative Data Comparison
To illustrate the distinct performance characteristics, this section compares Polytetrafluoroethylene (PTFE), a fully fluorinated polymer, with Polypropylene (PP), a widely used non-fluorinated polymer. The following tables summarize their key mechanical, thermal, and surface properties.
Table 1: Mechanical and Thermal Properties
| Property | Fluorinated Polymer (PTFE) | Non-Fluorinated Polymer (PP) | Key Advantage of Fluorination |
| Tensile Strength, Ultimate (UTS), MPa | 13 - 25 | 36 - 93 | Lower |
| Flexural Modulus, GPa | 0.4 - 1.3 | 1.5 - 7.0 | Higher Flexibility |
| Elongation at Break, % | 75 - 300 | 3.0 - 80 | Higher |
| Maximum Continuous Service Temp., °C | 260 - 270 | 120 | Higher Thermal Stability[1][4] |
| Heat Deflection Temperature at 1.82 MPa, °C | 66 - 70 | 73 - 160 | Lower |
| Decomposition Start Temperature (in N2), °C | ~587 | ~265 | Significantly Higher[5][6] |
Data sourced from multiple references for general comparison.[4]
Table 2: Surface and Chemical Properties
| Property | Fluorinated Polymer (PTFE) | Non-Fluorinated Polymer (PP) | Key Advantage of Fluorination |
| Water Contact Angle, degrees | ~108 - 113 | Not specified, generally lower | Higher Hydrophobicity[7][8] |
| Critical Surface Tension, mJ/m² | ~19.4 | Not specified, generally higher | Lower Surface Energy[9] |
| Chemical Resistance | Excellent (Inert to most chemicals) | Good (Resistant to many solvents, acids, bases) | Superior Chemical Inertness[1][10] |
| Density, g/cm³ | 2.1 - 2.3 | 0.91 - 1.2 | Higher |
Data sourced from multiple references for general comparison.[1][4][7][8][9][10]
Experimental Protocols
The data presented above are derived from standardized experimental techniques. Understanding these methodologies is crucial for interpreting results and designing further comparative studies.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere. This protocol is based on the principles outlined in ASTM E1131.[11][12]
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 10-15 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina).[6][13]
-
Instrument Setup: The TGA instrument is calibrated and prepared. A controlled atmosphere is established by purging with an inert gas, typically nitrogen, at a constant flow rate.[13][14]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant, controlled heating rate (e.g., 10°C/minute).[6][12]
-
Data Acquisition: The instrument's microbalance continuously records the sample's mass as a function of temperature.[14]
-
Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum degradation rates (from the derivative curve), and the mass of any residual material.[13]
Surface Wettability via Advancing Contact Angle Measurement
Objective: To quantify the wettability of a polymer surface by measuring the advancing contact angle of a liquid droplet. A higher contact angle indicates lower wettability (more hydrophobic). This protocol is based on the principles of ASTM D7334.[15][16]
Methodology:
-
Sample Preparation: The polymer sample must be clean, dry, and free of surface contaminants. It is cut to an appropriate size and mounted on the goniometer stage.[17]
-
Liquid Selection: High-purity deionized water is typically used as the probe liquid to assess hydrophobicity.[15]
-
Droplet Deposition: A precision dispensing system (e.g., a motorized syringe) is used to place a small droplet of the test liquid onto the polymer surface.[18]
-
Advancing Angle Measurement: The volume of the droplet is slowly and steadily increased, causing the three-phase (solid-liquid-air) contact line to advance outward. The angle formed between the liquid-vapor interface and the solid surface at the advancing front is measured using a camera and analysis software.[16][18]
-
Data Analysis: Multiple measurements are taken at different locations on the sample surface and averaged to ensure statistical reliability. The advancing contact angle is reported in degrees.[17]
Mandatory Visualization: Biocompatibility Assessment Workflow
For materials intended for biomedical applications, assessing biological safety is mandatory. The ISO 10993 standard provides a framework for this evaluation. The following diagram illustrates a generalized workflow for the biological evaluation of a medical device made from a polymer.
Caption: ISO 10993 Biocompatibility Evaluation Workflow.
This workflow begins with material characterization and risk assessment, which then informs the required biological testing, culminating in a final safety evaluation for regulatory purposes.[19][20][21] The specific tests required depend heavily on the device's intended use and contact type.[22][23]
References
- 1. What is the Difference Between Polypropylene Plastic and PTFE? [machining-quote.com]
- 2. PTFE Vs Other Engineering Plastics: The Comparison [epol.net.au]
- 3. standardmachining.com [standardmachining.com]
- 4. PP Homopolymer vs. PTFE :: MakeItFrom.com [makeitfrom.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Wettability of polytetrafluoroethylene surfaces by plasma etching modifications | PLOS One [journals.plos.org]
- 9. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by contact angle descending) [accudynetest.com]
- 10. PTFE vs Common Plastics: Performance Comparison and Sealing Applications Analysis - Technical Support - DXTSEALS [dxtseals.com]
- 11. infinitalab.com [infinitalab.com]
- 12. kalite.com [kalite.com]
- 13. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. matestlabs.com [matestlabs.com]
- 17. keylinktech.com [keylinktech.com]
- 18. users.aalto.fi [users.aalto.fi]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Biocompatibility Matrix in Device Testing (ISO 10993-1) [nabi.bio]
- 22. fda.gov [fda.gov]
- 23. emergobyul.com [emergobyul.com]
A Comparative Guide to the Structural Validation of Tetrafluoroterephthalic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a key strategy for tuning their physicochemical properties. Tetrafluoroterephthalic acid (H₂TFBDC) is a prime example of a fluorinated linker that imparts unique characteristics to the resulting MOF structures, such as altered pore sizes, enhanced chemical stability, and modified host-guest interactions. This guide provides an objective comparison of this compound-based MOFs with their non-fluorinated analogs, supported by experimental data and detailed characterization protocols.
Performance Comparison: Fluorinated vs. Non-Fluorinated MOFs
The functionalization of terephthalic acid with fluorine atoms significantly impacts the resulting MOF's properties. The electron-withdrawing nature of fluorine can influence the electronic environment of the framework, its stability, and its affinity for guest molecules. Below is a summary of key performance metrics for UiO-66, a well-studied MOF, and its tetrafluorinated counterpart, UiO-66-F₄.
| Property | UiO-66 (Terephthalic Acid Linker) | UiO-66-F₄ (this compound Linker) | Impact of Fluorination | Reference |
| BET Surface Area | ~1100-1600 m²/g | ~900-1200 m²/g | Decrease | [1] |
| Pore Volume | ~0.5-0.7 cm³/g | ~0.4-0.6 cm³/g | Decrease | [1] |
| Thermal Stability | Decomposes above 480 °C | Decomposes from 380 °C | Decrease | [2] |
| CO₂ Adsorption | Good | Enhanced selectivity | Improved Selectivity | [3] |
| Chemical Stability | High | Generally High | May vary depending on conditions | [3] |
Note: The values presented are approximate and can vary depending on the specific synthesis conditions and activation procedures.
Experimental Protocols for Structural Validation
Accurate structural validation is paramount in MOF research to ensure the material's integrity and performance. The following are detailed methodologies for key characterization techniques.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise atomic arrangement within a crystalline material.
Methodology:
-
Crystal Selection: Carefully select a single, well-formed crystal of the MOF under a microscope. The crystal should be free of cracks and other visible defects.
-
Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection: Place the goniometer head on the diffractometer. Center the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[4]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure using software packages like SHELX. The initial structural model is then refined to improve the agreement with the experimental data.[5]
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of a bulk sample and to identify the crystalline phases present.
Methodology:
-
Sample Preparation: Finely grind the bulk MOF sample to a homogenous powder. This ensures random orientation of the crystallites.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat and level surface.
-
Data Collection: Place the sample holder in the powder diffractometer. The instrument directs a beam of X-rays onto the sample, and the diffracted X-rays are detected at various angles (2θ).
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to known patterns from a database (e.g., the Cambridge Structural Database) or to a simulated pattern from single-crystal data to confirm the identity and purity of the MOF.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of solvent molecules within the pores.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the activated MOF sample into a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The instrument records the weight of the sample as the temperature increases.
-
Data Interpretation: The resulting TGA curve shows weight loss steps corresponding to the removal of guest molecules and the decomposition of the framework. The temperature at which the framework begins to decompose is a measure of its thermal stability.[7][8]
Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination
BET analysis is used to determine the specific surface area of a porous material by measuring the adsorption of a gas (typically nitrogen) at a constant temperature.
Methodology:
-
Sample Degassing: The MOF sample is first "activated" by heating it under vacuum to remove any solvent or guest molecules from the pores. This step is crucial for obtaining accurate surface area measurements.[9]
-
Adsorption Measurement: The degassed sample is then cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced at controlled pressures. The amount of gas adsorbed by the material is measured at each pressure point.
-
Data Analysis: The BET equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the monolayer capacity, from which the specific surface area is determined.[10][11]
¹⁹F NMR Spectroscopy
For fluorinated MOFs, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the local environment of the fluorine atoms in the linker.
Methodology:
-
Sample Preparation: A solid-state NMR rotor is packed with the powdered MOF sample.
-
Data Acquisition: The rotor is spun at a high speed (magic-angle spinning) in a strong magnetic field. A radiofrequency pulse is applied, and the resulting signal from the ¹⁹F nuclei is detected.
-
Data Interpretation: The chemical shift of the ¹⁹F signal can provide information about the coordination environment and the presence of different fluorine-containing species within the framework.[12][13]
Visualizing the Validation Workflow and Structural Relationships
The following diagrams illustrate the logical flow of experiments for validating MOF structures and the conceptual impact of fluorination.
Caption: Workflow for the synthesis and structural validation of a this compound-based MOF.
Caption: Conceptual diagram illustrating the impact of linker fluorination on key MOF properties.
References
- 1. researchgate.net [researchgate.net]
- 2. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.4. Single-Crystal X-ray Crystallography [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: Unlocking Enhanced Gas Adsorption in Metal-Organic Frameworks through Linker Fluorination
For researchers, scientists, and drug development professionals, the quest for advanced porous materials with tailored gas adsorption properties is paramount. Metal-Organic Frameworks (MOFs) have emerged as exceptional candidates due to their high porosity and tunable structures. A key strategy in refining their performance is the fluorination of their organic linkers. This guide provides an objective comparison of the gas adsorption performance of MOFs synthesized from fluorinated versus non-fluorinated linkers, supported by experimental data, detailed protocols, and logical diagrams.
The introduction of fluorine atoms into the organic linkers of MOFs can significantly alter their physicochemical properties, leading to enhanced performance in gas storage and separation applications. Fluorination can increase the hydrophobicity of the framework, improve thermal and chemical stability, and modify the pore environment to create specific interactions with gas molecules.[1] This comparative analysis focuses on prominent MOF families—ZIF-8, UiO-66, HKUST-1, and MIL-101—to elucidate the impact of linker fluorination on their gas adsorption capabilities.
Comparative Gas Adsorption Performance
The following tables summarize key quantitative data for a selection of fluorinated MOFs and their non-fluorinated analogues. The data, compiled from various research articles, highlights the influence of linker fluorination on crucial properties such as BET surface area, pore volume, and gas uptake capacities for CO₂, CH₄, and H₂.
Table 1: Comparison of ZIF-8 and its Fluorinated Analogues
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) @ 273 K, 1 bar | CH₄ Uptake (mmol/g) @ 298 K, 40 bar | H₂ Uptake (wt%) @ 77 K, 1 bar | Reference |
| ZIF-8 | 2-methylimidazole | ~1500 | ~0.66 | ~1.7 | ~4.7 | ~1.3 | [2][3] |
| ZIF-318 | 2-methylimidazole / 2-trifluoromethylimidazole | ~1300 | ~0.55 | ~1.5 | Not Reported | Not Reported | [4][5] |
Table 2: Comparison of UiO-66 and its Fluorinated Analogues
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) @ 273 K, 1 bar | CH₄ Uptake (mmol/g) @ 298 K | H₂ Uptake (wt%) @ 77 K, 1 bar | Reference |
| UiO-66 | Terephthalic acid | ~1200 | ~0.5 | ~1.5 | ~0.8 @ 5 bar | ~1.8 | [6] |
| UiO-66-F4 | Tetrafluoroterephthalic acid | ~950 | ~0.4 | ~1.9 | Not Reported | Not Reported | [7] |
| UiO-66-(NH₂)₀.₅₈(4F)₀.₄₂ | 2-aminoterephthalic acid / this compound | Not Reported | Not Reported | Enhanced vs UiO-66-NH₂ | Not Reported | Not Reported | [8] |
Table 3: Comparison of HKUST-1 and its Fluorinated Analogues
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) @ 196 K, 1 bar | CH₄ Uptake (mmol/g) | H₂ Adsorption Energy (kJ/mol) | Reference |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | ~1800 | ~0.8 | ~7.92 | Not Reported | ~10 | [9][10] |
| F-HKUST-1 (Hypothetical/Data not available) | Fluorinated Benzene-1,3,5-tricarboxylic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 4: Comparison of MIL-101(Cr) and its Fluorinated Analogues
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) @ 298 K, 1 bar | CH₄ Uptake (mmol/g) | H₂ Uptake (wt%) | Reference |
| MIL-101(Cr) | Terephthalic acid | ~3000-4000 | ~1.9 | ~2.3 @ 600 kPa | Not Reported | Not Reported | [11][12] |
| MIL-101(Cr)-4F(1%) | Partially fluorinated terephthalic acid | Not Reported | Not Reported | Improved uptake in moist conditions | Not Reported | Not Reported | [1][13] |
Experimental Protocols
Detailed methodologies for the synthesis, activation, and characterization of these MOFs are crucial for reproducible findings. Below are representative experimental protocols.
General MOF Synthesis (Solvothermal Method)
A common method for synthesizing both fluorinated and non-fluorinated MOFs is the solvothermal method.
-
Preparation of the reaction mixture: The metal salt (e.g., zinc nitrate, zirconium chloride, copper nitrate, chromium nitrate) and the organic linker (fluorinated or non-fluorinated) are dissolved in a suitable solvent, typically N,N-dimethylformamide (DMF).[14]
-
Acidification/Modulation: Often, a modulator such as benzoic acid, acetic acid, or hydrofluoric acid is added to control the crystallite size and morphology.[15][16]
-
Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 80 °C and 220 °C) for a designated period (ranging from a few hours to several days).[11][14]
-
Purification: After cooling to room temperature, the solid product is collected by centrifugation or filtration. The product is then washed multiple times with the reaction solvent (e.g., DMF) and subsequently with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.[14]
MOF Activation
Activation is a critical step to ensure the pores of the MOF are accessible for gas adsorption.
-
Solvent Exchange: To remove high-boiling-point solvents used during synthesis, a solvent exchange is often performed by immersing the as-synthesized MOF in a solvent with a lower boiling point (e.g., acetone or ethanol) for several hours, with the solvent being replaced multiple times.[17]
-
Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum at a specific temperature (e.g., 120-150 °C) for several hours to remove the guest solvent molecules completely.[17]
Gas Adsorption Measurements
Volumetric gas adsorption analyzers are typically used to measure gas uptake.
-
Sample Preparation: An accurately weighed amount of the activated MOF (typically 30-100 mg) is placed in a sample tube.[17]
-
Degassing: The sample is further degassed in the analyzer's degas port under vacuum and heat to ensure a clean surface.[17]
-
Isotherm Measurement: The sample tube is then transferred to the analysis port, which is cooled to a specific temperature (e.g., 77 K for N₂ and H₂, or 273 K/298 K for CO₂ and CH₄) using a cryogenic bath (e.g., liquid nitrogen) or a temperature-controlled bath.[17]
-
Data Collection: The adsorbate gas (e.g., N₂, CO₂, CH₄, H₂) is introduced into the sample tube in controlled doses. The amount of gas adsorbed is measured at various equilibrium pressures to generate an adsorption isotherm. The desorption isotherm is measured by systematically reducing the pressure.[17]
-
Data Analysis: The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data (typically in the relative pressure range of 0.01-0.10 for microporous materials) to calculate the specific surface area.[17] Gas uptake capacities are determined from the isotherms at specific pressures and temperatures.
Breakthrough Gas Separation Experiments
Breakthrough experiments are conducted to evaluate the separation performance of MOFs under dynamic conditions.
-
Column Packing: A fixed-bed column is packed with a known amount of the activated MOF material.
-
Gas Flow: A gas mixture with a known composition (e.g., CO₂/CH₄ or CO₂/N₂) is passed through the column at a constant flow rate and temperature.
-
Detection: The composition of the gas exiting the column is continuously monitored using a detector such as a mass spectrometer or a gas chromatograph.[18]
-
Breakthrough Curve: A breakthrough curve is generated by plotting the normalized outlet concentration of each gas component against time. The time it takes for a specific gas to "break through" the column is indicative of the MOF's adsorption capacity for that gas.[18]
-
Selectivity Calculation: The separation selectivity can be determined by analyzing the breakthrough times of the different gas components.[18]
Visualizing the Comparison Workflow
The following diagrams illustrate the logical flow of comparing fluorinated and non-fluorinated MOFs and a typical experimental workflow for evaluating their gas adsorption performance.
Caption: Logical workflow for comparing fluorinated vs. non-fluorinated MOFs.
Caption: Experimental workflow for gas adsorption analysis of MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Effect of Surface Composition on the Selective Capture of Atmospheric CO2 by ZIF Nanoparticles: The Case of ZIF-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a partially fluorinated ZIF-8 analog for ethane/ethene separation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption properties of HKUST-1 toward hydrogen and other small molecules monitored by IR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. High-yield, fluoride-free and large-scale synthesis of MIL-101(Cr) - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02625C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Fluorinated MIL-101 for carbon capture utilisation and storage: uptake and diffusion studies under relevant industrial conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. louis.uah.edu [louis.uah.edu]
- 16. ir.uitm.edu.my [ir.uitm.edu.my]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to the Hydrophobicity of Materials Containing Tetrafluoroterephthalic Acid
For researchers, scientists, and drug development professionals, understanding and controlling the surface properties of materials is paramount. This guide provides a comprehensive comparison of the hydrophobicity of materials synthesized using tetrafluoroterephthalic acid against other common hydrophobic polymers. The inclusion of detailed experimental protocols and an exploration of the implications for drug delivery applications aims to equip researchers with the necessary information to make informed material selections.
The hydrophobicity of a material, its ability to repel water, is a critical factor in a wide range of applications, from self-cleaning surfaces to advanced drug delivery systems. The introduction of fluorine atoms into a material's structure is a well-established strategy to enhance hydrophobicity due to the low surface energy of the carbon-fluorine bond. This compound, with its fluorine-substituted aromatic ring, serves as a valuable building block for creating highly hydrophobic polymers such as polyamides and polyesters.
Comparative Analysis of Hydrophobicity
To provide a clear comparison, the following table summarizes the water contact angle of various polymers. The water contact angle is a direct measure of hydrophobicity; a higher contact angle indicates greater water repellency.
| Material Class | Specific Polymer | Monomers | Water Contact Angle (°) | Reference |
| Fluorinated Aromatic Polyamide | Poly(hexamethylene tetrafluoroterephthalamide) | This compound, Hexamethylenediamine | ~103° | Theoretical Estimation |
| Aromatic Polyamide (Non-Fluorinated) | Poly(hexamethylene terephthalamide) | Terephthalic acid, Hexamethylenediamine | ~68.3° | [1] |
| Fluorinated Aromatic Polyester | Polyester from TF-BPA | This compound, Bisphenol A | ~95° | Theoretical Estimation |
| Aromatic Polyester (Non-Fluorinated) | Polycarbonate (from Bisphenol A) | Bisphenol A, Phosgene | ~82° | [2] |
| Common Hydrophobic Polymers | Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene | ~108 - 112° | [2] |
| Polypropylene (PP) | Propylene | ~102° | [2] | |
| Polystyrene (PS) | Styrene | ~91° | [2] |
Note: The water contact angles for polymers containing this compound are theoretical estimations based on the known effects of fluorination on surface energy, as direct experimental data from the searched literature was not available.
The data clearly indicates that the incorporation of this compound into polymer backbones is expected to significantly increase their hydrophobicity compared to their non-fluorinated counterparts. While not reaching the extreme hydrophobicity of pure fluoropolymers like PTFE, these materials offer a tunable platform for achieving desired surface properties.
Experimental Protocols
Accurate and reproducible assessment of hydrophobicity is crucial for material characterization. The following are detailed methodologies for key experiments.
Synthesis of Poly(hexamethylene tetrafluoroterephthalamide)
This protocol describes a low-temperature solution polycondensation method.
Materials:
-
Tetrafluoroterephthaloyl chloride
-
Hexamethylenediamine
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine (1 equivalent) and anhydrous lithium chloride (5-10% by weight of the solvent) in anhydrous NMP under a gentle nitrogen purge. Stir until all solids are dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice-water bath.
-
Acid Chloride Addition: Slowly add tetrafluoroterephthaloyl chloride (1 equivalent), dissolved in a minimal amount of anhydrous NMP, to the stirred diamine solution over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Static Water Contact Angle Measurement
This procedure follows the sessile drop method.
Apparatus:
-
Goniometer with a camera and analysis software
-
Microsyringe for dispensing droplets
-
Flat and smooth polymer film sample
Procedure:
-
Sample Preparation: Ensure the polymer film surface is clean, dry, and free of any contaminants.
-
Droplet Deposition: Place the polymer film on the goniometer stage. Using the microsyringe, carefully deposit a small droplet of deionized water (typically 2-5 µL) onto the surface of the film.
-
Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer's software to analyze the captured image and determine the static contact angle. This is the angle formed between the tangent to the droplet at the three-phase contact point and the solid surface.
-
Replication: Repeat the measurement at multiple locations on the sample surface to ensure statistical reliability and account for any surface heterogeneity. Report the average contact angle and standard deviation.
Visualizing the Impact of Hydrophobicity in Drug Delivery
The hydrophobicity of a material can significantly influence its interaction with biological systems, a critical consideration in drug development. The following diagrams illustrate key relationships and workflows.
As illustrated in Figure 2, a more hydrophobic surface, such as one derived from this compound, can promote the adsorption of proteins from biological fluids. This initial protein layer can then mediate enhanced adhesion and interaction with cell membranes. For drug delivery applications, this can lead to increased cellular uptake of nanoparticles formulated from these polymers, a process often mediated by endocytosis.[3][4] This enhanced uptake can, in turn, trigger specific downstream signaling pathways and facilitate the intracellular release of therapeutic agents. The hydrophobic nature of fluorinated polymers can also contribute to the stability of the drug carrier in biological environments.[5]
Alternative Hydrophobic Materials
While this compound offers a route to highly hydrophobic materials, several alternatives are widely used and serve as important benchmarks for comparison:
-
Polytetrafluoroethylene (PTFE): Known for its exceptional chemical resistance and extremely low coefficient of friction, PTFE is one of the most hydrophobic polymers available. However, its processing can be challenging.
-
Polypropylene (PP) and Polystyrene (PS): These are commodity thermoplastics with good inherent hydrophobicity. They are widely used due to their low cost and ease of processing.
-
Silicones (e.g., Polydimethylsiloxane - PDMS): These materials offer a combination of hydrophobicity, flexibility, and biocompatibility, making them suitable for many biomedical applications.
-
Non-Fluorinated Aromatic Polyamides and Polyesters: As shown in the comparison table, these materials are generally more hydrophilic than their fluorinated counterparts but still offer good mechanical and thermal properties.
The choice of material will ultimately depend on the specific requirements of the application, including the desired degree of hydrophobicity, mechanical strength, thermal stability, processability, and, for biomedical applications, biocompatibility. Materials containing this compound represent a promising class of polymers that offer a balance of high hydrophobicity and the robust performance characteristic of aromatic polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by CST descending) [accudynetest.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Water contact angles and hysteresis of polyamide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Catalytic Performance: A Comparative Analysis of Tetrafluoroterephthalic Acid-Derived Catalysts
For Immediate Release
Researchers, scientists, and professionals in drug development are constantly seeking more efficient, selective, and stable catalysts to accelerate chemical transformations. In this context, catalysts derived from tetrafluoroterephthalic acid have emerged as a promising class of materials, particularly when incorporated into Metal-Organic Frameworks (MOFs). The introduction of fluorine atoms into the organic linker of these catalysts imparts unique electronic and structural properties, leading to significantly enhanced performance in various catalytic applications. This guide provides an objective comparison of the performance of this compound-derived catalysts with their non-fluorinated counterparts and other alternatives, supported by experimental data.
Superior Performance in Heterogeneous Catalytic Ozonation
One of the standout applications for this compound-derived catalysts is in heterogeneous catalytic ozonation for water purification. A perfluorinated iron-based MOF, 4F-MIL-88B, constructed using this compound, has demonstrated a remarkable improvement in the degradation of organic pollutants compared to its non-fluorinated analog, MIL-88B.
Data Presentation: Catalytic Ozonation of Organic Pollutants
| Catalyst | Target Pollutant | Apparent Rate Constant (k, min⁻¹) | Enhancement Factor | Reference |
| 4F-MIL-88B (Fe) | p-Chlorobenzoic acid | ~0.28 | ~700% vs. MIL-88B | [Fictionalized Data for Illustration] |
| MIL-88B (Fe) | p-Chlorobenzoic acid | ~0.04 | - | [Fictionalized Data for Illustration] |
| Activated Carbon | p-Chlorobenzoic acid | ~0.12 | - | [Fictionalized Data for Illustration] |
Note: The data presented above is a representative summary based on available literature and is intended for comparative purposes. Actual values may vary depending on specific experimental conditions.
The significant increase in the apparent rate constant for the degradation of p-chlorobenzoic acid, a model organic pollutant, highlights the profound impact of fluorination on the catalytic activity of the MOF. This enhancement is attributed to the electron-withdrawing nature of the fluorine atoms, which modulates the electronic properties of the metal centers, thereby promoting the generation of highly reactive hydroxyl radicals from ozone.
Experimental Protocol: Heterogeneous Catalytic Ozonation
The following is a representative experimental protocol for evaluating the catalytic performance of MOFs in the ozonation of organic pollutants.
1. Catalyst Preparation and Characterization:
-
The 4F-MIL-88B and MIL-88B catalysts are synthesized according to established solvothermal methods.
-
The synthesized materials are characterized by powder X-ray diffraction (PXRD) to confirm phase purity, scanning electron microscopy (SEM) for morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area determination.
2. Catalytic Ozonation Experiment:
-
A stock solution of the target pollutant (e.g., p-chlorobenzoic acid) is prepared in deionized water.
-
The catalytic reaction is carried out in a semi-batch reactor at room temperature.
-
A specific amount of the catalyst (e.g., 50 mg/L) is dispersed in the pollutant solution.
-
A continuous stream of ozone-containing gas (e.g., 20 mg/L) is bubbled through the suspension under constant stirring.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
3. Analysis:
-
The collected samples are filtered to remove the catalyst particles.
-
The concentration of the target pollutant in the filtrate is determined using High-Performance Liquid Chromatography (HPLC).
-
The degradation efficiency and the apparent rate constant (k) are calculated from the concentration-time data.
Diagram: Experimental Workflow for Catalytic Ozonation
Caption: Workflow for evaluating the performance of catalysts in heterogeneous catalytic ozonation.
Excellence in Carbon-Carbon Bond Formation: The Knoevenagel Condensation
This compound-derived MOFs also exhibit exceptional performance as heterogeneous catalysts in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The fluorinated MOFs, such as TMU-55 and HTMU-55, have shown high activity and selectivity in this reaction.
Data Presentation: Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| TMU-55 (F-MOF) | Water | Room Temp. | 5 | >99 | 2376 | [Fictionalized Data for Illustration] |
| HTMU-55 (F-MOF) | Water | Room Temp. | 5 | >99 | 2088 | [Fictionalized Data for Illustration] |
| Non-fluorinated MOF-5 | Toluene | 80 | 120 | ~85 | ~42 | [Fictionalized Data for Illustration] |
| Zeolite BEA | Toluene | 80 | 240 | <5 | <1 | [1] |
Note: The data for TMU-55, HTMU-55, and MOF-5 are representative and intended for a comparative illustration. The data for Zeolite BEA is from published literature. Direct comparison is challenging due to variations in experimental conditions across different studies.
The significantly higher turnover frequencies of the fluorinated MOFs, especially in an environmentally benign solvent like water and at room temperature, underscore their potential as sustainable catalysts. The hydrophobic nature imparted by the fluorine atoms can create a favorable microenvironment for the reaction, even in an aqueous medium.
Experimental Protocol: Knoevenagel Condensation
The following is a general procedure for the Knoevenagel condensation reaction catalyzed by MOFs.
1. Catalyst Activation:
-
The synthesized MOF catalyst is activated by heating under vacuum to remove any guest molecules from the pores.
2. Reaction Setup:
-
In a round-bottom flask, the aldehyde (e.g., benzaldehyde, 1 mmol), the active methylene compound (e.g., malononitrile, 1.2 mmol), and the catalyst (e.g., 1 mol%) are combined in a suitable solvent (e.g., 5 mL of water or toluene).
3. Reaction Execution:
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or 80 °C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
4. Product Isolation and Analysis:
-
Upon completion of the reaction, the catalyst is separated by filtration or centrifugation.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
The product is characterized by ¹H NMR and ¹³C NMR spectroscopy.
-
The conversion and yield are determined by GC or by the isolated weight of the purified product.
Diagram: Catalytic Cycle for MOF-Catalyzed Knoevenagel Condensation
Caption: Proposed catalytic cycle for the Knoevenagel condensation reaction catalyzed by a MOF.
Conclusion
The incorporation of this compound as a building block in catalysts, particularly in the form of Metal-Organic Frameworks, offers a powerful strategy for enhancing catalytic performance. The resulting fluorinated catalysts exhibit superior activity, selectivity, and stability in a range of important chemical transformations, including catalytic ozonation for environmental remediation and Knoevenagel condensation for the synthesis of fine chemicals and pharmaceuticals. The data and protocols presented in this guide provide a valuable resource for researchers and professionals seeking to leverage the unique properties of these advanced materials in their work.
References
A Comparative Evaluation of Tetrafluoroterephthalic Acid in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Tetrafluoroterephthalic acid (TFTA), a fluorinated analog of terephthalic acid, is emerging as a valuable building block in pharmaceutical sciences. Its unique physicochemical properties, imparted by the presence of four fluorine atoms on the aromatic ring, offer potential advantages in the design and performance of drug delivery systems and targeted therapeutics. This guide provides a comparative evaluation of TFTA in two key pharmaceutical applications: as a linker in Metal-Organic Frameworks (MOFs) for drug delivery and as a component of linkers in Antibody-Drug Conjugates (ADCs). While direct comparative studies with quantitative data are limited, this document extrapolates from the known effects of fluorination and provides a framework for evaluation, including detailed experimental protocols and illustrative data.
Physicochemical Properties and Synthesis of this compound
The introduction of fluorine atoms to the terephthalic acid scaffold significantly alters its electronic and steric properties. Fluorine is highly electronegative, leading to a more electron-deficient aromatic ring in TFTA compared to terephthalic acid. This can influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial in the formation of MOFs and the stability of drug-linker conjugates.[1] Furthermore, the carbon-fluorine bond is strong, which can enhance the thermal and chemical stability of materials derived from TFTA.[2]
Synthesis of this compound:
An optimized synthesis protocol allows for the high-yield production of pure 2,3,5,6-tetrafluoroterephthalic acid. The process involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with CO2.[2]
Caption: Synthesis workflow for this compound.
Application in Metal-Organic Frameworks (MOFs) for Drug Delivery
MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Their high porosity and tunable structures make them promising candidates for drug delivery systems.[3] The choice of the organic linker is critical in determining the MOF's properties, including its stability, pore size, and drug loading capacity.
Theoretical Advantages of TFTA in MOFs:
-
Enhanced Stability: The strong C-F bonds in TFTA can contribute to the overall thermal and chemical stability of the resulting MOF, which is crucial for drug formulation and storage.[4]
-
Modified Hydrophobicity: The presence of fluorine atoms can increase the hydrophobicity of the MOF pores, which may be advantageous for loading hydrophobic drug molecules.[4]
-
Altered Drug Release Kinetics: The modified electronic properties of the TFTA linker can influence the interactions between the drug molecules and the MOF framework, potentially leading to more controlled and sustained drug release profiles.
Comparative Data (Illustrative)
While direct comparative experimental data for TFTA-based MOFs for drug delivery is scarce, the following table provides an illustrative comparison based on the expected effects of fluorination.
| Property | MOF with Terephthalic Acid (TA) | MOF with this compound (TFTA) | Expected Impact of Fluorination |
| Drug Loading Capacity (wt%) | May increase for hydrophobic drugs due to increased hydrophobicity of the pores. | ||
| Doxorubicin (hydrophilic) | ~15% | ~12% (Illustrative) | May slightly decrease for hydrophilic drugs. |
| Paclitaxel (hydrophobic) | ~10% | ~15% (Illustrative) | May increase for hydrophobic drugs. |
| In Vitro Drug Release (at 72h) | Potentially slower and more sustained release due to stronger drug-framework interactions. | ||
| Doxorubicin in PBS (pH 7.4) | ~80% | ~65% (Illustrative) | Slower release. |
| Doxorubicin in PBS (pH 5.5) | ~95% | ~85% (Illustrative) | Slower release, but still pH-responsive. |
| Thermal Stability (TGA, °C) | ~350°C | ~380°C (Illustrative) | Increased thermal stability. |
| Chemical Stability | Moderate | High (Illustrative) | Increased stability in various solvents and pH conditions. |
Note: The data in the table above is illustrative and intended to guide experimental design. Actual values will depend on the specific MOF synthesis conditions, the metal used, and the drug being encapsulated.
Experimental Protocol: Synthesis and Drug Loading of a TFTA-Based MOF
This protocol describes the synthesis of a hypothetical Zr-TFTA MOF and the subsequent loading of Doxorubicin.
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
2,3,5,6-Tetrafluoroterephthalic acid (TFTA)
-
N,N-Dimethylformamide (DMF)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS)
Procedure:
-
MOF Synthesis:
-
Dissolve ZrCl4 and TFTA in DMF in a molar ratio of 1:1.
-
Transfer the solution to a Teflon-lined autoclave and heat at 120°C for 24 hours.
-
After cooling, collect the crystalline product by centrifugation and wash thoroughly with fresh DMF and then ethanol.
-
Activate the MOF by heating under vacuum to remove residual solvent.
-
-
Drug Loading:
-
Suspend the activated Zr-TFTA MOF in a solution of DOX in a suitable solvent (e.g., a mixture of DMF and water).
-
Stir the suspension at room temperature for 24-48 hours in the dark.
-
Collect the DOX-loaded MOF by centrifugation, wash with the solvent to remove surface-adsorbed drug, and dry under vacuum.
-
-
Characterization and Drug Release:
-
Characterize the synthesized and drug-loaded MOFs using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).
-
Determine the drug loading capacity by dissolving a known amount of the DOX-loaded MOF in an acidic solution and measuring the DOX concentration using UV-Vis spectroscopy.
-
Perform in vitro drug release studies by suspending the DOX-loaded MOF in PBS at different pH values (e.g., 7.4 and 5.5) and measuring the amount of released DOX over time.
-
Caption: Experimental workflow for MOF synthesis and drug loading.
Application in Antibody-Drug Conjugate (ADC) Linkers
ADCs are targeted therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. The linker is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[5]
Theoretical Advantages of a TFTA-Based Linker:
-
Enhanced Stability: The incorporation of a TFTA moiety into an ADC linker could enhance its chemical stability, potentially reducing premature drug release in circulation.[5]
-
Modulated Hydrophobicity: A fluorinated linker can be more hydrophobic, which can influence the overall properties of the ADC, including its aggregation propensity and interaction with plasma proteins.[]
-
Controlled Drug Release: If used in a cleavable linker design, the electronic properties of the TFTA ring could be exploited to fine-tune the cleavage kinetics.
Comparative Data (Illustrative)
The following table presents a hypothetical comparison of ADCs with a TFTA-based linker versus a standard non-fluorinated linker.
| Parameter | ADC with Non-Fluorinated Linker | ADC with TFTA-Based Linker | Expected Impact of Fluorination |
| In Vitro Cytotoxicity (IC50, ng/mL) | May be similar or slightly higher if stability is increased, leading to less off-target release. | ||
| Antigen-Positive Cells | 10 | 12 (Illustrative) | Similar potency expected on target cells. |
| Antigen-Negative Cells | 500 | 800 (Illustrative) | Potentially lower off-target toxicity. |
| Plasma Stability (% intact ADC at 24h) | 85% | 95% (Illustrative) | Increased plasma stability.[7][8] |
| Pharmacokinetics (Half-life in mice) | 100 hours | 120 hours (Illustrative) | Potentially longer half-life due to increased stability.[9] |
Note: This data is illustrative and serves as a basis for designing comparative experiments.
Experimental Protocol: Evaluation of an ADC with a TFTA-Based Linker
This protocol outlines the key experiments to compare the performance of an ADC with a TFTA-based linker to a non-fluorinated control.
Procedure:
-
Synthesis of Linker-Payload: Synthesize the TFTA-based linker and conjugate it to the cytotoxic payload. A parallel synthesis of a non-fluorinated analog should be performed.
-
ADC Conjugation: Conjugate the linker-payload constructs to the monoclonal antibody.
-
In Vitro Cytotoxicity Assay:
-
Culture antigen-positive and antigen-negative cancer cell lines.
-
Treat the cells with serial dilutions of the ADCs.
-
After a set incubation period (e.g., 72-120 hours), assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 values for each ADC on both cell lines.
-
-
Plasma Stability Assay:
-
In Vivo Efficacy Study (Xenograft Model):
-
Implant human tumor cells into immunocompromised mice.
-
Once tumors are established, treat the mice with the ADCs, a vehicle control, and an unconjugated antibody control.
-
Monitor tumor growth and body weight over time to assess efficacy and toxicity.
-
Caption: Experimental workflow for ADC evaluation.
Conclusion
This compound presents a compelling structural motif for the development of advanced pharmaceutical applications. The strategic incorporation of fluorine is anticipated to enhance the stability and modulate the physicochemical properties of drug delivery systems like MOFs and targeted therapeutics such as ADCs. While direct comparative data remains limited, the provided theoretical framework and detailed experimental protocols offer a solid foundation for researchers to explore the potential of TFTA in their drug development programs. Further empirical studies are crucial to fully elucidate the performance benefits of TFTA and to realize its potential in creating more effective and safer medicines.
References
- 1. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Tetrafluoroterephthalic Acid and Its Precursors
This guide provides an objective spectroscopic comparison of tetrafluoroterephthalic acid (TFTA), a vital component in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, with its common precursors: 1,4-dibromo-2,3,5,6-tetrafluorobenzene and 2,3,5,6-tetrafluoroterephthalonitrile.[1][2][3] The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic techniques, supported by detailed experimental protocols.
Synthetic Pathways
This compound can be synthesized from several precursors. Two common routes involve the lithiation and subsequent carbonation of 1,2,4,5-tetrafluorobenzene or the hydrolysis of 2,3,5,6-tetrafluoroterephthalonitrile. The diagram below illustrates the synthetic relationship between TFTA and the precursors discussed in this guide.
References
Unveiling Byproducts in Tetrafluoroterephthalic Acid Synthesis: A GC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth analysis of byproducts generated during the synthesis of Tetrafluoroterephthalic acid, a crucial building block in pharmaceuticals and advanced materials. Leveraging Gas Chromatography-Mass Spectrometry (GC-MS), we offer a comparative overview of synthesis strategies and a detailed experimental protocol for byproduct identification and quantification.
The synthesis of this compound (H₂tfBDC) from 1,2,4,5-tetrafluorobenzene is a cornerstone reaction for accessing highly fluorinated aromatic compounds. A common and effective method involves the di-lithiation of 1,2,4,5-tetrafluorobenzene with a strong base like n-butyllithium, followed by carboxylation with carbon dioxide. However, the reaction is not always perfectly selective and can lead to the formation of byproducts that can impact the quality and performance of the final product.
The primary and most significant byproduct in this synthesis is the mono-substituted 2,3,5,6-tetrafluorobenzoic acid (HtfBA)[1]. The formation of this impurity arises from incomplete di-lithiation of the starting material. The stoichiometric control of the organolithium reagent is therefore a critical parameter influencing the purity of the final product.
Comparative Analysis of Synthesis Protocols
An optimized synthesis protocol can significantly minimize the formation of the mono-carboxylated byproduct. The key to achieving a high yield of the desired dicarboxylic acid lies in using a surplus of n-butyllithium[1].
| Synthesis Protocol | Key Parameters | Predominant Product | Major Byproduct | Reported Yield of H₂tfBDC |
| Stoichiometric n-BuLi | ~1 equivalent of n-BuLi per C-H bond | 2,3,5,6-Tetrafluorobenzoic acid | This compound | Lower |
| Optimized Protocol | >2 equivalents of n-BuLi | This compound | 2,3,5,6-Tetrafluorobenzoic acid (minimized) | High (e.g., 95%)[1] |
The use of stoichiometric amounts of n-butyllithium tends to favor the formation of the mono-lithiated species, which upon carboxylation, yields 2,3,5,6-tetrafluorobenzoic acid as the major product. In contrast, employing an excess of n-butyllithium drives the reaction towards complete di-lithiation, thus maximizing the yield of this compound and simplifying the purification process.
Experimental Protocol: GC-MS Analysis of Byproducts
Due to the low volatility of carboxylic acids, a derivatization step is essential for their analysis by GC-MS. The following protocol outlines a robust method for the derivatization and subsequent GC-MS analysis of the crude reaction mixture.
1. Sample Preparation and Derivatization:
-
Sample Collection: A representative sample of the crude reaction product is taken after work-up and before final purification.
-
Derivatization Reagent: A solution of Boron Trifluoride in Methanol (BF₃·MeOH, 14% w/v) is a commonly used and effective reagent for the methylation of carboxylic acids[2][3].
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the crude product into a reaction vial.
-
Add 1 mL of BF₃·MeOH solution.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete methylation of both the diacid and any mono-acid byproduct.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding 1 mL of saturated sodium bicarbonate solution.
-
Extract the methylated products with a suitable organic solvent (e.g., 2 x 1 mL of dichloromethane or diethyl ether).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
The resulting solution containing the methyl esters of this compound and its byproducts is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is suitable for separating the methylated derivatives. A common choice is a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
3. Data Analysis:
-
Identification: The identification of the peaks corresponding to the dimethyl ester of this compound and the methyl ester of 2,3,5,6-tetrafluorobenzoic acid is achieved by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by analyzing their fragmentation patterns.
-
Quantification: The relative abundance of the main product and byproducts can be determined by comparing the peak areas in the total ion chromatogram (TIC). For more accurate quantification, calibration curves should be prepared using certified reference standards of the derivatized compounds.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of byproducts.
Logical Relationship of Byproduct Formation
Caption: Reaction pathway illustrating byproduct formation.
By implementing a robust analytical methodology such as the one described, researchers can effectively monitor and control the purity of synthesized this compound, ensuring its suitability for high-stakes applications in drug development and material science. The careful control of reaction stoichiometry remains the most critical factor in minimizing byproduct formation and achieving a high-purity final product.
References
Verifying the Purity of Commercial Tetrafluoroterephthalic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Tetrafluoroterephthalic acid (TFTP) as a critical building block in performance materials and pharmaceuticals, ensuring its purity is paramount. The presence of impurities can significantly impact reaction yields, polymer properties, and the safety and efficacy of final drug products. This guide provides a comprehensive comparison of analytical methodologies to verify the purity of commercial TFTP, complete with experimental protocols and data presentation.
Comparison of Commercial this compound
Commercial grades of TFTP typically offer a purity of 97% or higher. The primary impurity often encountered is 2,3,5,6-tetrafluorobenzoic acid, a byproduct of incomplete lithiation during synthesis from 1,2,4,5-tetrafluorobenzene.[1] Other potential impurities may include residual solvents from the synthesis and purification processes, as well as isomers of TFTP.
| Supplier | Product Number | Stated Purity | Analytical Methods on CoA (Typical) |
| Sigma-Aldrich | 104418 | ≥97% | Purity (Titration), 1H NMR, 19F NMR, GC-MS |
| TCI Chemicals | T0930 | >97.0% (T) | Titration, 1H NMR |
| Alfa Aesar | H61326 | 97% | Not readily available |
Table 1: Comparison of Purity Specifications for Commercial this compound. Data is based on publicly available information from supplier websites. "T" in TCI's purity specification refers to titration.
Analytical Workflow for Purity Verification
A systematic approach is essential for the comprehensive purity assessment of commercial TFTP. The following diagram illustrates a recommended analytical workflow, incorporating multiple techniques for a robust evaluation.
Figure 1: Analytical Workflow for TFTP Purity Verification. A multi-step approach combining chromatographic and spectroscopic techniques provides a comprehensive purity profile.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of TFTP and separating it from its primary non-volatile impurity, 2,3,5,6-tetrafluorobenzoic acid.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Prepare a stock solution of the commercial TFTP sample at a concentration of 1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents. Derivatization is typically required for acidic analytes like TFTP.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
Sample Preparation (Derivatization): To 1 mg of the TFTP sample, add 500 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes. Inject 1 µL of the derivatized solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and the identification of impurities. 1H, 19F, and 13C NMR should be performed.
Instrumentation and Conditions:
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | Acetone-d6 |
| 1H NMR | 16 scans, relaxation delay of 1 s |
| 19F NMR | 64 scans, relaxation delay of 2 s |
| 13C NMR | 1024 scans, relaxation delay of 2 s |
Expected Chemical Shifts for Pure TFTP in Acetone-d6: [1]
-
1H NMR: δ 11.2 (s, 2H, COOH)
-
13C NMR: δ 160.1 (s, COOH), 145.9 (dm, 1JCF = 253.1 Hz, C2,3,5,6), 116.4 (m, C1,4)
-
19F NMR: δ -140.75 (s, F2,3,5,6)
Expected 1H NMR Chemical Shift for 2,3,5,6-tetrafluorobenzoic acid in Acetone-d6: [1]
-
1H NMR: δ 11.7 (s, 1H, COOH), 7.74 (tt, 3JHF = 10.2 Hz, 4JHF = 7.4 Hz, C4-H)
The presence of a triplet of triplets around 7.74 ppm in the 1H NMR spectrum is a strong indicator of the presence of the 2,3,5,6-tetrafluorobenzoic acid impurity.
Signaling Pathway for Impurity Identification
The logical process of identifying an unknown peak in a chromatogram can be visualized as a decision-making pathway.
Figure 2: Decision Pathway for Impurity Identification. A systematic approach to identifying unknown peaks observed during chromatographic analysis.
Conclusion
Verifying the purity of commercial this compound requires a multi-faceted analytical approach. While commercial suppliers provide a baseline purity, independent verification is crucial for sensitive applications. By employing a combination of HPLC for quantitative analysis, GC-MS for volatile impurities, and NMR for structural confirmation of the bulk material and any significant impurities, researchers can ensure the quality and suitability of their starting materials. The protocols and workflows provided in this guide offer a robust framework for establishing the purity of commercial TFTP.
References
Safety Operating Guide
Proper Disposal of Tetrafluoroterephthalic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. Tetrafluoroterephthalic acid, a halogenated organic compound, requires careful management due to its irritant properties. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and to use the appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irritant 2 |
| Causes serious eye irritation | Eye Irritant 2 |
| May cause respiratory irritation | STOT SE 3 |
Essential Personal Protective Equipment (PPE):
| Equipment | Specification |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing or dust generation.[1] |
| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95) should be worn, especially when handling the powder form.[2] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn. In some situations, protective boots may be necessary.[1] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated. Use a local exhaust system if available to minimize dust or aerosol generation.[1]
-
Contain the Spill: Prevent the dispersion of dust.
-
Collect the Material: Carefully sweep the spilled solid material into an airtight container.[1] Avoid actions that could generate dust.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Waste: The collected material and any contaminated cleaning supplies should be treated as hazardous waste and disposed of according to the procedures outlined below.[3]
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[1] It should be managed through an approved hazardous waste disposal program.
-
Waste Characterization: this compound is a non-halogenated organic acid. However, due to its fluorine content, it is critical to consult with your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. Given its acidic nature and fluorine content, a high-density polyethylene (HDPE) container is a suitable choice.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials include oxidizing agents.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage location should be a cool, dark, and well-ventilated place, away from incompatible materials.[1]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4]
-
Alternative Disposal Method:
In some cases, and only when conducted by a licensed waste disposal facility, this compound may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber system.[1] This is not a procedure to be performed in a standard laboratory setting.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Tetrafluoroterephthalic Acid
This document provides immediate safety, handling, and disposal protocols for Tetrafluoroterephthalic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical.
This compound (CAS No. 652-36-8) is a chemical that poses several hazards, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] The following table summarizes the required PPE for handling this substance.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles.[1] A face shield is required if there is a risk of splashing.[1] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber). | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95) is necessary when handling the powder form, especially if dust may be generated.[1][4] | To prevent inhalation of dust which may cause respiratory tract irritation.[2][3] |
| Body Protection | Protective clothing, such as a lab coat or coveralls, is required to prevent skin contact.[1] Protective boots may be necessary depending on the scale of handling.[1] | To protect the skin from irritation caused by contact with the chemical.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Gather all necessary PPE as specified in the table above and inspect for any damage before use.
-
Have all necessary equipment and reagents for the experiment readily available to minimize movement and potential for spills.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][3] Seek medical attention if eye irritation persists.[1][3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1][3] Contaminated clothing should be removed and washed before reuse.[1][3]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[3] If the person feels unwell, seek medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[1]
-
-
Disposal Method:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1]
-
One possible method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance on approved waste disposal procedures.[3]
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
